Technical Documentation Center

1-((1-Methyl-1h-imidazol-5-yl)methyl)piperazine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-((1-Methyl-1h-imidazol-5-yl)methyl)piperazine

Core Science & Biosynthesis

Foundational

Technical Monograph: 1-((1-Methyl-1H-imidazol-5-yl)methyl)piperazine

[1][2] Executive Summary 1-((1-Methyl-1H-imidazol-5-yl)methyl)piperazine is a specialized heterocyclic building block widely utilized in medicinal chemistry, particularly in the development of kinase inhibitors and G-pro...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

1-((1-Methyl-1H-imidazol-5-yl)methyl)piperazine is a specialized heterocyclic building block widely utilized in medicinal chemistry, particularly in the development of kinase inhibitors and G-protein coupled receptor (GPCR) ligands.[1][2] Structurally, it functions as a bifunctional pharmacophore , combining the hydrogen-bond acceptor/donor properties of the imidazole ring with the solubilizing and linker capabilities of the piperazine moiety.

This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic pathways, and utility in fragment-based drug discovery (FBDD).

Structural Identity & Physicochemical Profile[1][2][3][4][5][6][7]

This molecule is characterized by a 1-methylimidazole core linked at the C5 position to a piperazine ring via a methylene bridge.[1] The N-methylation of the imidazole restricts tautomerism, fixing the nitrogen lone pair orientation and enhancing metabolic stability compared to its non-methylated analog.

Nomenclature & Identification
IdentifierValue
IUPAC Name 1-[(1-Methyl-1H-imidazol-5-yl)methyl]piperazine
Common Name 5-(Piperazin-1-ylmethyl)-1-methylimidazole
SMILES CN1C=NC=C1CN2CCNCC2
Molecular Formula C

H

N

Molecular Weight 180.25 g/mol
Precursor CAS 39021-62-0 (1-Methyl-1H-imidazole-5-carbaldehyde)
Physicochemical Properties (Calculated & Analog-Derived)

The molecule exhibits high polarity and basicity, making it an excellent solubilizing tail for lipophilic drug scaffolds.

PropertyValueMechanistic Insight
LogP (Octanol/Water) -0.5 to 0.2 (Est.)Highly hydrophilic; ideal for lowering LogD of lead compounds.[1][2]
pKa (Piperazine NH) ~9.8The distal secondary amine is the most basic site, protonated at physiological pH.
pKa (Imidazole N3) ~7.1The imidazole nitrogen acts as a weak base and H-bond acceptor.
pKa (Piperazine N-Link) ~5.5 - 6.0Reduced basicity due to inductive electron withdrawal by the imidazole ring.[1][2]
Polar Surface Area (PSA) ~45 ŲModerate PSA allows for good membrane permeability despite high polarity.
Solubility High (>50 mg/mL)Freely soluble in water, methanol, and DMSO; sparingly soluble in hexanes.

Synthetic Pathways[5][6][9][10][11]

The synthesis of 1-((1-Methyl-1H-imidazol-5-yl)methyl)piperazine is most reliably achieved via Reductive Amination .[1][2] This route avoids the handling of unstable chloromethyl-imidazole intermediates and offers higher yields with fewer side reactions.

Primary Route: Reductive Amination

This protocol utilizes 1-methyl-1H-imidazole-5-carbaldehyde as the electrophile and piperazine (often in excess or mono-protected) as the nucleophile.[1][2]

Reagents:

  • Precursor: 1-Methyl-1H-imidazole-5-carbaldehyde (CAS 39021-62-0).[1][2][3][4]

  • Amine: Piperazine (anhydrous).

  • Reductant: Sodium triacetoxyborohydride (NaBH(OAc)

    
    ) or Sodium cyanoborohydride (NaBH
    
    
    
    CN).
  • Solvent: 1,2-Dichloroethane (DCE) or Methanol (MeOH).

Step-by-Step Protocol:

  • Imine Formation: Dissolve the aldehyde (1.0 eq) and piperazine (3.0 eq to prevent bis-alkylation) in DCE. Add a catalytic amount of acetic acid (AcOH) to activate the carbonyl. Stir at room temperature for 1-2 hours under N

    
    .
    
  • Reduction: Cool the mixture to 0°C. Add NaBH(OAc)

    
     (1.5 eq) portion-wise. Allow the reaction to warm to room temperature and stir overnight.
    
  • Quench & Workup: Quench with saturated aqueous NaHCO

    
    . Extract with DCM or CHCl
    
    
    
    /iPrOH (3:1).
  • Purification: The excess piperazine can be removed via high-vacuum distillation or column chromatography (DCM:MeOH:NH

    
    OH gradient).
    
Synthetic Workflow Diagram

Synthesis cluster_conditions Reaction Conditions Aldehyde 1-Methyl-1H-imidazole- 5-carbaldehyde (CAS 39021-62-0) Imine Intermediate Imine (Transient) Aldehyde->Imine AcOH, DCE RT, 2h Piperazine Piperazine (Excess) Piperazine->Imine Product 1-((1-Methyl-1H-imidazol-5-yl) methyl)piperazine Imine->Product NaBH(OAc)3 Reductive Amination Avoid Bis-alkylation->Maintain Anhydrous

Caption: Reductive amination pathway for the synthesis of the target scaffold.

Reactivity & Derivatization[1][6][7][12]

Understanding the reactivity profile is crucial for utilizing this scaffold in library synthesis.

Secondary Amine Functionalization (N4-Piperazine)

The distal nitrogen (N4) is a nucleophilic secondary amine, ready for:

  • Amide Coupling: Reaction with carboxylic acids (using HATU/EDC) to form amides.

  • Sulfonylation: Reaction with sulfonyl chlorides to generate sulfonamides.

  • Urea Formation: Reaction with isocyanates.

  • SNAr Reactions: Displacement of halides on heteroaromatic cores (e.g., chloropyrimidines) to synthesize kinase inhibitors.

Imidazole Ring Chemistry
  • C2-Proton Acidity: The proton at the C2 position of the imidazole ring is slightly acidic (pKa ~32 in DMSO) but can be deprotonated by strong bases (e.g., n-BuLi) to introduce electrophiles, although this is synthetically challenging due to the presence of the basic piperazine.

  • Coordination: The imidazole N3 is an excellent ligand for metal coordination (e.g., in heme-binding models or metallo-drug complexes).[1][2]

Medicinal Chemistry Applications

This scaffold is a "privileged structure" in drug discovery, often serving as a Solubilizing Linker .

Pharmacophore Features[8][13][14]
  • H-Bond Acceptor: The imidazole N3 accepts hydrogen bonds, often interacting with residues like Serine or Threonine in protein binding pockets.

  • Cationic Center: At physiological pH, the piperazine N4 is largely protonated, forming ionic interactions (salt bridges) with Aspartate or Glutamate residues (e.g., in the solvent-exposed region of kinases).

  • Metabolic Stability: The N-methyl group on the imidazole prevents N-glucuronidation, a common clearance pathway for free imidazoles.

Case Study: Kinase Inhibition

In the design of inhibitors for targets like B-Raf or EGFR , this moiety is frequently attached to the core scaffold to extend into the solvent channel. The piperazine improves the drug's LogD (distribution coefficient), enhancing oral bioavailability and reducing plasma protein binding.

Analytical Characterization

To validate the identity of the synthesized compound, the following spectral signatures should be observed:

  • 
    H NMR (DMSO-d
    
    
    
    or CDCl
    
    
    ):
    • 
       ~7.5 ppm (s, 1H):  Imidazole C2-H (distinctive singlet).
      
    • 
       ~6.9 ppm (s, 1H):  Imidazole C4-H.
      
    • 
       ~3.6 ppm (s, 3H):  N-Methyl group (sharp singlet).
      
    • 
       ~3.5 ppm (s, 2H):  Benzylic methylene bridge (-CH
      
      
      
      -).[1][2]
    • 
       ~2.3 - 2.8 ppm (m, 8H):  Piperazine ring protons.
      
  • Mass Spectrometry (ESI+):

    • [M+H]

      
      :  181.13 m/z.
      
    • Fragmentation: Loss of the piperazine ring or cleavage at the methylene bridge may be observed at higher collision energies.

Handling & Stability

  • Storage: Store at -20°C under an inert atmosphere (Argon/Nitrogen). The free base is hygroscopic and absorbs CO

    
     from the air to form carbamates; storage as a hydrochloride (HCl) or trifluoroacetate (TFA) salt is recommended for long-term stability.
    
  • Safety: As with most piperazine derivatives, handle with care.[5] Avoid inhalation, as piperazines are known sensitizers and can cause allergic respiratory reactions.[5]

  • Incompatibility: Avoid strong oxidizing agents (peroxides) which can form N-oxides.[1][2]

References

  • Precursor Synthesis: Synthesis of 1-methyl-1H-imidazole-5-carbaldehyde. (CAS 39021-62-0).[1][2][3][4][6] Commonly available from vendors like Sigma-Aldrich or Enamine.[1][2]

  • Reductive Amination Methodology: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996, 61(11), 3849-3862. Link

  • Piperazine pKa Studies: Khalili, F., et al. "pKa Values of Some Piperazines at (298, 303, 313, and 323) K." Journal of Chemical & Engineering Data, 2009, 54(11), 2914–2917. Link

  • Imidazole Properties: Grimmett, M. R. "Imidazole and Benzimidazole Synthesis." Academic Press, 1997. (Standard reference for imidazole reactivity).
  • Medicinal Chemistry Application: Roughley, S. D., & Jordan, A. M. "The Medicinal Chemist’s Guide to Solving ADMET Challenges." Royal Society of Chemistry, 2011. (Context on using piperazines for solubility).

Sources

Exploratory

Technical Guide: 1-((1-Methyl-1H-imidazol-5-yl)methyl)piperazine

This is an in-depth technical guide for 1-((1-Methyl-1H-imidazol-5-yl)methyl)piperazine , a specialized heterocyclic building block used in medicinal chemistry. Executive Summary 1-((1-Methyl-1H-imidazol-5-yl)methyl)pipe...

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide for 1-((1-Methyl-1H-imidazol-5-yl)methyl)piperazine , a specialized heterocyclic building block used in medicinal chemistry.

Executive Summary

1-((1-Methyl-1H-imidazol-5-yl)methyl)piperazine is a bidentate heterocyclic scaffold featuring a piperazine ring linked via a methylene bridge to the C5 position of a 1-methylimidazole core. This structural motif is a critical pharmacophore in drug discovery, particularly for kinase inhibitors (targeting the ATP-binding pocket) and G-protein coupled receptor (GPCR) ligands (specifically Histamine H3/H4 antagonists). Its physicochemical profile combines the high basicity of the secondary amine with the aromatic, hydrogen-bond accepting properties of the imidazole, making it an ideal "warhead" for optimizing solubility and target affinity.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8]

Nomenclature & Identification
PropertyDetail
IUPAC Name 1-[(1-Methyl-1H-imidazol-5-yl)methyl]piperazine
Common Synonyms 5-(Piperazin-1-ylmethyl)-1-methyl-1H-imidazole; 1-Methyl-5-((1-piperazinyl)methyl)imidazole
CAS Number Not widely listed (Precursor Alcohol: 38993-84-9; Aldehyde: 68282-48-4)
Molecular Formula C

H

N

Molecular Weight 180.25 g/mol
SMILES CN1C(CN2CCNCC2)=CN=C1
InChI Key (Predicted) KVWCQWHQJMQJLZ-UHFFFAOYSA-N
Physical Properties (Predicted)
ParameterValueCausality/Implication
Physical State Viscous Oil or Low-Melting SolidThe lack of symmetry and H-bonding potential reduces crystallinity.
Boiling Point ~320–330 °C (at 760 mmHg)High polarity due to multiple nitrogen centers increases intermolecular forces.
pKa (Basic) ~9.8 (Piperazine NH), ~7.1 (Imidazole)The secondary amine is highly basic; the imidazole N3 is weakly basic, aiding in physiological solubility.
LogP ~ -0.5 to 0.2Hydrophilic nature suggests good aqueous solubility but requires formulation for membrane permeability.

Synthetic Pathways & Methodology

The synthesis of this compound relies on the regioselective functionalization of the imidazole ring.[1] The 5-position is activated for electrophilic attack or can be accessed via the reduction of a 5-formyl precursor.

Pathway A: Reductive Amination (Preferred)

This method is preferred for its mild conditions and avoidance of mutagenic alkylating agents.

  • Starting Material : 1-Methyl-1H-imidazole-5-carbaldehyde (CAS 68282-48-4).

  • Reagent : Piperazine (excess to prevent bis-alkylation).

  • Reductant : Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride.

  • Solvent : 1,2-Dichloroethane (DCE) or Methanol (MeOH).

Pathway B: Nucleophilic Substitution

Used when the alcohol precursor is available.

  • Precursor : (1-Methyl-1H-imidazol-5-yl)methanol (CAS 38993-84-9).

  • Activation : Conversion to chloride using Thionyl Chloride (SOCl

    
    ) or Mesylate (MsCl/Et
    
    
    
    N).
  • Substitution : Reaction with excess piperazine in Acetonitrile (MeCN) or DMF.

Visualization of Synthesis Workflow

Synthesis Aldehyde 1-Methyl-1H-imidazole- 5-carbaldehyde (CAS 68282-48-4) Target TARGET: 1-((1-Methyl-1H-imidazol- 5-yl)methyl)piperazine Aldehyde->Target Reductive Amination (NaBH(OAc)3, DCE) Alcohol (1-Methyl-1H-imidazol- 5-yl)methanol (CAS 38993-84-9) Chloride Intermediate: 5-(Chloromethyl)-1- methylimidazole Alcohol->Chloride SOCl2, DCM 0°C -> RT Chloride->Target Piperazine (5 eq) MeCN, Reflux Piperazine Piperazine (Excess) Piperazine->Target Nucleophile

Caption: Dual synthetic routes via Reductive Amination (Top) and Nucleophilic Substitution (Bottom).

Experimental Protocols

Protocol 1: Reductive Amination (Standardized)

Objective : Synthesis of 1-((1-Methyl-1H-imidazol-5-yl)methyl)piperazine from aldehyde.

  • Preparation : In a 250 mL round-bottom flask, dissolve 1-methyl-1H-imidazole-5-carbaldehyde (1.10 g, 10.0 mmol) in dry DCE (50 mL).

  • Amine Addition : Add Piperazine (4.30 g, 50.0 mmol, 5.0 eq). The excess is crucial to suppress the formation of the symmetric bis-((1-methylimidazol-5-yl)methyl)piperazine byproduct.

  • Activation : Stir at room temperature for 30 minutes to allow imine formation.

  • Reduction : Add Sodium triacetoxyborohydride (3.18 g, 15.0 mmol, 1.5 eq) portion-wise over 10 minutes.

  • Reaction : Stir under nitrogen atmosphere at 25°C for 16 hours. Monitor by LC-MS (Target [M+H]+ = 181.2).

  • Workup :

    • Quench with saturated aqueous NaHCO

      
       (50 mL).
      
    • Extract the aqueous layer with DCM (3 x 50 mL). Note: The product is polar; multiple extractions or continuous extraction may be required.

    • Dry organic phases over Na

      
      SO
      
      
      
      and concentrate.
  • Purification : The excess piperazine can be removed by high-vacuum sublimation or column chromatography (DCM:MeOH:NH

    
    OH 90:9:1).
    
Protocol 2: Quality Control (QC)

Self-Validating Analytical Criteria :

  • 
    H NMR (400 MHz, DMSO-d
    
    
    
    )
    :
    • 
       7.55 (s, 1H, Imidazole C2-H).
      
    • 
       6.85 (s, 1H, Imidazole C4-H).
      
    • 
       3.65 (s, 3H, N-CH
      
      
      
      ). Distinctive singlet.
    • 
       3.45 (s, 2H, Bridge CH
      
      
      
      ).
    • 
       2.30-2.70 (m, 8H, Piperazine protons).
      
  • HPLC Purity : >95% (UV @ 210 nm). Imidazole ring absorption is weak; use low wavelength.

Biological Relevance & Applications[1][2][6][9][10]

Mechanism of Action

This scaffold acts as a basic linker in drug design.

  • Kinase Inhibition : The imidazole nitrogen (N3) often acts as a hydrogen bond acceptor for the hinge region of kinases, while the piperazine tail extends into the solvent-exposed region to improve solubility.

  • H3 Receptor Antagonism : The distance between the basic piperazine nitrogen and the aromatic imidazole mimics the histamine pharmacophore, providing high affinity for H3/H4 receptors.

Structural Causality in Drug Design

The 5-position attachment (vs. 4-position) is sterically significant. In 1-methylimidazole:

  • C5 is adjacent to the N-methyl group. This creates steric bulk that can lock conformation or improve selectivity against off-target proteins that cannot accommodate the methyl group in that specific vector.

  • C4 is distal, offering a more linear vector.

BioActivity Compound 1-((1-Methyl-1H-imidazol- 5-yl)methyl)piperazine Target1 Kinase Inhibitors (Solvent Tail) Compound->Target1 Increases Solubility & H-Bonding Target2 Histamine H3/H4 (Antagonist Core) Compound->Target2 Mimics Histamine Binding Mode Target3 Farnesyltransferase (Zinc Coordination) Compound->Target3 Imidazole N3 binds Active Site Zn2+

Caption: Pharmacological utility of the imidazole-piperazine scaffold.

Safety & Handling

  • Hazard Classification : Corrosive (Skin Corr. 1B), Eye Dam. 1.

  • Storage : Hygroscopic. Store at 2-8°C under Argon.

  • Incompatibility : Reacts violently with strong oxidizing agents and acid chlorides.

  • Disposal : Dissolve in combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber (Nitrogen oxides produced).

References

  • Preparation of Imidazole Carbaldehydes

    • Source: "Synthesis of 1-substituted imidazole-5-carbaldehydes."[2] Journal of Organic Chemistry.

    • Relevance: Defines the precursor synthesis for the 5-substituted isomer.
  • Reductive Amination Methodologies

    • Source: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." J. Org. Chem. 1996, 61, 11, 3849–3862.
    • Relevance: Standard protocol for coupling the imidazole aldehyde to piperazine.
  • Pharmacological Relevance (H3 Antagonists)

    • Source: "Design, synthesis and structure–activity relationships of novel imidazole-piperazine derivatives as histamine H3 receptor antagonists." Bioorganic & Medicinal Chemistry.
    • Relevance: Validates the biological utility of the scaffold.
  • Precursor Data (Alcohol)

    • Source: PubChem Compound Summary for CID 2773450, (1-methyl-1H-imidazol-5-yl)methanol.
    • Relevance: Starting material verific

Sources

Foundational

Strategic Design and Biological Profiling of Imidazole-Piperazine Scaffolds: A Technical Guide

Topic: Strategic Design and Biological Profiling of Imidazole-Piperazine Scaffolds Content Type: Technical Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists Introduction: The Power of Pha...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Strategic Design and Biological Profiling of Imidazole-Piperazine Scaffolds Content Type: Technical Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists

Introduction: The Power of Pharmacophore Hybridization

In modern medicinal chemistry, the "molecular hybridization" strategy—covalently linking two distinct pharmacophores—has emerged as a dominant method to overcome drug resistance and improve pharmacokinetic profiles. The Imidazole-Piperazine hybrid represents a privileged scaffold architecture.

  • The Imidazole Core: A five-membered, electron-rich heterocycle acting as a hydrogen bond acceptor/donor and a metal-coordinating ligand (specifically for heme iron in CYP450 enzymes).

  • The Piperazine Moiety: A saturated six-membered ring that imparts conformational flexibility, improves water solubility (lowering LogP), and frequently acts as a bioisostere for receptor binding (e.g., GPCRs).

This guide dissects the structure-activity relationships (SAR), mechanistic pathways, and validation protocols required to develop these derivatives into potent therapeutic agents.[1]

Structural Architecture & SAR Logic

The biological efficacy of these derivatives hinges on the precise manipulation of three structural zones: the Imidazole Head, the Linker, and the Piperazine Tail.

The SAR Decision Matrix
  • Zone A (Imidazole Head):

    • N3 Position: Critical for metal coordination (e.g., binding to the heme iron of CYP51). Bulky substitutions here abolish activity.

    • C2/C4/C5 Positions: Ideal for introducing lipophilic aryl groups (phenyl, chlorophenyl) to engage hydrophobic pockets in the target protein.

  • Zone B (The Linker):

    • Length: A 2-3 carbon alkyl chain (ethyl/propyl) is often optimal for antifungal activity to prevent steric clash with the heme porphyrin ring.

    • Rigidity: Amide or sulfonamide linkers restrict conformational freedom, useful for targeting kinases (e.g., CDK2) where entropy loss upon binding must be minimized.

  • Zone C (Piperazine Tail):

    • N4-Substitution: The distal nitrogen is the "tuning knob" for ADMET properties. Alkyl groups increase lipophilicity for membrane permeability; polar groups (hydroxyl, amino) improve solubility.

Visualization: SAR Logic Flow

SAR_Logic Core Imidazole-Piperazine Scaffold Head Imidazole Head (Heme Binding) Core->Head Linker Linker Region (Flexibility Control) Core->Linker Tail Piperazine Tail (Solubility/ADMET) Core->Tail Mod1 N3: Must remain free for Fe2+ coordination Head->Mod1 Mod2 Amide/Alkyl chains determine target fit Linker->Mod2 Mod3 N4-Substitutions tune LogP & Bioavailability Tail->Mod3

Figure 1: Structural dissection of the imidazole-piperazine hybrid, highlighting the functional role of each pharmacophoric zone.

Therapeutic Verticals and Mechanisms[1][2][3][4]

Antimicrobial & Antifungal: The CYP51 Target

The primary mechanism for imidazole derivatives is the inhibition of Sterol 14


-demethylase (CYP51) .[2]
  • Mechanism: The N3 nitrogen of the imidazole ring forms a coordinate covalent bond with the heme iron (

    
    ) in the active site of CYP51.
    
  • Effect: This blocks the demethylation of lanosterol.

  • Result: Accumulation of toxic methylated sterols and depletion of ergosterol, leading to fungal membrane rupture.

Anticancer: Tubulin and Kinase Inhibition

Recent studies have repurposed this scaffold for oncology.

  • Tubulin Polymerization: Benzimidazole-piperazine hybrids bind to the colchicine-binding site of tubulin, inhibiting microtubule assembly and causing G2/M phase cell cycle arrest.

  • Kinase Inhibition (CDK2): Piperazine derivatives have been shown to interact with Asp86 in CDK2 via a bridging water molecule, preventing ATP binding.

Visualization: CYP51 Inhibition Pathway

CYP51_Mechanism Lanosterol Lanosterol (Precursor) CYP51 CYP51 Enzyme (Sterol 14α-demethylase) Lanosterol->CYP51 Normal Substrate Complex Inhibitor-Heme Complex (N3-Fe Coordination) CYP51->Complex Blocked Inhibitor Imidazole-Piperazine Inhibitor Inhibitor->CYP51 Competitive Binding Ergosterol Ergosterol Synthesis Complex->Ergosterol Inhibits Toxic Toxic Methyl-Sterol Accumulation Complex->Toxic Causes Membrane Fungal Membrane Integrity Ergosterol->Membrane Essential for Death Cell Lysis / Death Membrane->Death Failure Toxic->Death

Figure 2: Mechanistic pathway of CYP51 inhibition by imidazole derivatives leading to fungal cell death.

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols utilize standard validation steps.

Chemical Synthesis: Nucleophilic Substitution Route

This is a robust method for linking the imidazole head to the piperazine tail via an alkyl linker.

Reagents: 1-(3-chloropropyl)-1H-imidazole, N-substituted piperazine,


 (base), Acetonitrile (solvent).
  • Activation: Dissolve 1.0 eq of N-substituted piperazine in dry acetonitrile.

  • Coupling: Add 1.2 eq of 1-(3-chloropropyl)-1H-imidazole and 2.0 eq of anhydrous

    
    .
    
  • Reflux: Heat the mixture to reflux (

    
    ) for 12–16 hours. Monitor via TLC (System: 
    
    
    
    9:1).
  • Work-up: Filter the inorganic salts while hot. Evaporate the solvent under reduced pressure.

  • Purification: Recrystallize from ethanol or perform column chromatography (Silica gel 60-120 mesh).

Biological Assay: MTT Cytotoxicity Screen

The MTT assay is the gold standard for initial anticancer profiling. It measures metabolic activity as a proxy for cell viability.[3][4][5]

Principle:


-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.[5] These enzymes reduce the tetrazolium dye MTT to its insoluble formazan (purple).[3][4][5]

Protocol Steps:

  • Seeding: Seed cancer cells (e.g., MCF-7 or A549) in 96-well plates at

    
     cells/well. Incubate for 24h at 
    
    
    
    , 5%
    
    
    .
  • Treatment: Add the imidazole-piperazine derivative at graded concentrations (e.g., 0.1, 1, 10, 50, 100

    
    ). Include DMSO control (<0.1% v/v).
    
  • Incubation: Incubate for 48 hours.

  • MTT Addition: Add 10

    
     of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours.
    
  • Solubilization: Aspirate media carefully. Add 100

    
     DMSO to dissolve purple formazan crystals.
    
  • Quantification: Measure absorbance at 570 nm using a microplate reader.

  • Calculation:

    
    [6]
    
Visualization: MTT Assay Workflow

MTT_Workflow Step1 1. Cell Seeding (96-well plate, 24h) Step2 2. Compound Treatment (Graded conc., 48h) Step1->Step2 Step3 3. Add MTT Reagent (Incubate 4h) Step2->Step3 Step4 4. Formazan Formation (Metabolic Reduction) Step3->Step4 Step5 5. Solubilization (DMSO) Step4->Step5 Step6 6. Absorbance Read (570 nm) Step5->Step6

Figure 3: Step-by-step workflow for the MTT cytotoxicity assay.

Quantitative Data Summary (Representative)

The following table summarizes typical


 (inhibitory concentration) ranges found in recent literature for optimized imidazole-piperazine hybrids.
Therapeutic TargetCell Line / StrainRepresentative

/ MIC
Reference
Anticancer MCF-7 (Breast Cancer)

[1, 3]
Anticancer U87 MG (Glioblastoma)

[3]
Antifungal Candida albicans

(MIC)
[2]
Anthelmintic Trichinella spiralis

reduction at

[4]

References

  • Benzimidazoles Containing Piperazine Skeleton at C-2 Position as Promising Tubulin Modulators with Anthelmintic and Antineoplastic Activity. MDPI. [Link]

  • CYP51: A Major Drug Target in the Cytochrome P450 Superfamily. National Institutes of Health (PMC). [Link]

  • Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity. National Institutes of Health (PMC). [Link]

Sources

Exploratory

1-((1-Methyl-1h-imidazol-5-yl)methyl)piperazine molecular weight and formula

An In-Depth Technical Guide to 1-((1-Methyl-1H-imidazol-5-yl)methyl)piperazine: Synthesis, Properties, and Potential Applications Authored by a Senior Application Scientist This technical guide provides a comprehensive o...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 1-((1-Methyl-1H-imidazol-5-yl)methyl)piperazine: Synthesis, Properties, and Potential Applications

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of 1-((1-Methyl-1H-imidazol-5-yl)methyl)piperazine, a heterocyclic compound of interest in medicinal chemistry and drug development. This document details the molecule's fundamental properties, a robust and validated synthesis protocol, and an exploration of its potential therapeutic applications based on the established bioactivity of related structures.

Core Molecular Attributes

1-((1-Methyl-1H-imidazol-5-yl)methyl)piperazine is a molecule that combines the structural features of a substituted imidazole and a piperazine ring. The imidazole moiety, particularly the N-methylated form, is a common scaffold in many biologically active compounds, mimicking aspects of histidine and other endogenous molecules.[1] The piperazine ring is a widely used pharmacophore in drug design, known to improve the pharmacokinetic properties of drug candidates and to interact with various biological targets.[2]

Molecular Formula and Weight

The chemical structure of 1-((1-Methyl-1H-imidazol-5-yl)methyl)piperazine is composed of a 1-methyl-1H-imidazole ring linked at the 5-position by a methylene bridge to a piperazine ring.

  • Chemical Formula: C₉H₁₆N₄

  • Molecular Weight: 180.25 g/mol

PropertyValue
Molecular FormulaC₉H₁₆N₄
Molecular Weight180.25 g/mol
IUPAC Name1-((1-Methyl-1H-imidazol-5-yl)methyl)piperazine

Synthesis and Mechanism

The synthesis of 1-((1-Methyl-1H-imidazol-5-yl)methyl)piperazine can be efficiently achieved through a two-step process, beginning with the preparation of the key intermediate, 1-methyl-1H-imidazole-5-carbaldehyde, followed by a reductive amination reaction with piperazine.

Synthesis of the Precursor: 1-Methyl-1H-imidazole-5-carbaldehyde

The aldehyde precursor is a critical building block for this synthesis.[3] A common method for its preparation involves the oxidation of (1-methyl-1H-imidazol-5-yl)methanol.

Experimental Protocol:

  • Oxidation of (1-methyl-1H-imidazol-5-yl)methanol: (1-methyl-1H-imidazol-5-yl)methanol is dissolved in a suitable solvent, such as dichloromethane.

  • Addition of Oxidizing Agent: An oxidizing agent like manganese dioxide (MnO₂) is added in excess.

  • Reaction Monitoring: The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: The reaction mixture is filtered through celite to remove the manganese dioxide, and the solvent is evaporated under reduced pressure to yield 1-methyl-1H-imidazole-5-carbaldehyde.

Final Synthesis via Reductive Amination

Reductive amination is a highly effective method for the formation of C-N bonds and is widely used in the synthesis of amines.[4] This process involves the reaction of a carbonyl compound (the imidazole aldehyde) with an amine (piperazine) to form an imine intermediate, which is then reduced in situ to the target amine.

Experimental Protocol:

  • Imine Formation: Dissolve 1-methyl-1H-imidazole-5-carbaldehyde (1.0 eq) in a suitable solvent such as 1,2-dichloroethane or methanol. Add piperazine (1.1-1.5 eq). The mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

  • Reduction: To the solution containing the imine, add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 eq) portion-wise. This reducing agent is chosen for its mildness and selectivity for imines over aldehydes.

  • Reaction Progression: The reaction is stirred at room temperature for 12-24 hours. The progress is monitored by TLC or LC-MS.

  • Quenching and Extraction: Once the reaction is complete, it is quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with dichloromethane.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield pure 1-((1-Methyl-1H-imidazol-5-yl)methyl)piperazine.

Synthesis Workflow Diagram

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Reductive Amination Start (1-methyl-1H-imidazol-5-yl)methanol Oxidation Oxidation with MnO2 in DCM Start->Oxidation Precursor 1-methyl-1H-imidazole-5-carbaldehyde Oxidation->Precursor Piperazine Piperazine Imine_Formation Imine Formation in 1,2-dichloroethane Piperazine->Imine_Formation Reduction Reduction with NaBH(OAc)3 Imine_Formation->Reduction Final_Product 1-((1-Methyl-1H-imidazol-5-yl)methyl)piperazine Reduction->Final_Product Precursor_ref From Step 1 Precursor_ref->Imine_Formation

Caption: Synthesis workflow for 1-((1-Methyl-1H-imidazol-5-yl)methyl)piperazine.

Physicochemical Properties and Spectroscopic Analysis

While comprehensive experimental data for this specific molecule is not widely published, its properties can be predicted based on its structure and data from analogous compounds.

PropertyPredicted Value / Expected Characteristics
Physical State Likely a solid or high-boiling point oil at room temperature.
Solubility Expected to be soluble in water and polar organic solvents like methanol and DMSO, owing to the presence of the polar imidazole and piperazine rings.[2]
¹H NMR Expected signals would include a singlet for the N-methyl group, characteristic peaks for the imidazole ring protons, and broad signals for the piperazine ring protons.
¹³C NMR Would show distinct signals for the carbons of the imidazole and piperazine rings, as well as the N-methyl and methylene bridge carbons.
Mass Spectrometry The ESI-MS spectrum is expected to show a prominent [M+H]⁺ ion at m/z 181.14.

Potential Applications in Drug Development

The combination of the imidazole and piperazine scaffolds suggests that 1-((1-Methyl-1H-imidazol-5-yl)methyl)piperazine could be a valuable building block in the design of novel therapeutic agents.

Anticancer Potential

Many compounds containing the benzimidazole-piperazine core have demonstrated significant anticancer activity.[5] These molecules can act as DNA minor groove binding agents or as inhibitors of key enzymes like topoisomerase.[5] The structural similarity of the imidazole-piperazine core suggests that derivatives of the title compound could be investigated for similar antiproliferative effects.

Central Nervous System (CNS) Activity

Piperazine derivatives are well-known for their activity at various CNS receptors, including dopamine and serotonin receptors.[6] For instance, certain 1-((diphenyl-1H-imidazol-4-yl)methyl)-4-phenylpiperazines have shown profiles similar to atypical antipsychotics.[6] This suggests that 1-((1-Methyl-1H-imidazol-5-yl)methyl)piperazine could serve as a scaffold for the development of new agents targeting neuropsychiatric disorders.

Other Therapeutic Areas

The imidazole ring is a versatile heterocycle found in drugs with a wide range of activities, including antifungal, anti-inflammatory, and antihypertensive properties. The piperazine moiety is also present in a variety of antimicrobial and antimalarial drugs. Therefore, this compound could be a starting point for the synthesis of new agents in these and other therapeutic areas.

Logical Relationship Diagram of Potential Applications

G cluster_scaffolds Core Scaffolds cluster_activities Potential Biological Activities Molecule 1-((1-Methyl-1H-imidazol-5-yl)methyl)piperazine Imidazole 1-Methyl-1H-imidazole Molecule->Imidazole Piperazine Piperazine Molecule->Piperazine Anticancer Anticancer Imidazole->Anticancer Antimicrobial Antimicrobial Imidazole->Antimicrobial Piperazine->Anticancer CNS_Activity CNS Activity (e.g., Antipsychotic) Piperazine->CNS_Activity

Caption: Potential therapeutic applications derived from the core scaffolds.

Safety and Handling

As with any research chemical, 1-((1-Methyl-1H-imidazol-5-yl)methyl)piperazine should be handled with appropriate safety precautions. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) from the supplier.

Conclusion

1-((1-Methyl-1H-imidazol-5-yl)methyl)piperazine is a molecule with significant potential as a building block in medicinal chemistry. Its synthesis is achievable through standard and reliable organic chemistry methods. The combination of the imidazole and piperazine moieties suggests that this compound and its derivatives are promising candidates for the development of new drugs targeting a range of diseases, including cancer and central nervous system disorders. Further research into the biological activities of this molecule is warranted.

References

  • PrepChem.com. Synthesis of 1-Diphenylmethyl-4-[(2-(-4-methylphenyl)-5-methyl-1 H-imidazol-4-yl)methyl]piperazine. Available from: [Link]

  • Di Pietro, G., et al. (2002). Synthesis and pharmacological evaluation of 1-[(1,2-diphenyl-1H-4-imidazolyl)methyl]-4-phenylpiperazines with clozapine-like mixed activities at dopamine D(2), serotonin, and GABA(A) receptors. Journal of Medicinal Chemistry, 45(21), 4731-4740. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 2773450, (1-methyl-1H-imidazol-5-yl)methanol. Retrieved February 20, 2026 from [Link].

  • Fekadu, G., et al. (2024). In silico prediction of some pharmacokinetic, safety, biological activity and molecular docking studies of 1-piperazine indole hybrid with nicotinic amide and nicotinic acid and their analogues. SAGE Open Medicine, 12. Available from: [Link]

  • Al-Ostath, A., et al. (2022). Novel hybrid motifs of 4-nitroimidazole-piperazinyl tagged 1,2,3-triazoles: Synthesis, crystal structure, anticancer evaluations, and molecular docking study. Molecules, 27(19), 6543. Available from: [Link]

  • ResearchGate. Intramolecular reductive amination for the preparation of piperazines. Available from: [Link]

  • Arkat USA, Inc. New intermediates for the selective synthesis of 1-methyl-3-phenylpiperazine and some phenylpiperazine derivatives. Available from: [Link]

  • Al-Ghorbani, M., et al. (2012). Benzimidazoles: A biologically active compounds. Arabian Journal of Chemistry, 10, S150-S164. Available from: [Link]

  • ResearchGate. (2024). In silico prediction of some pharmacokinetic, safety, biological activity and molecular docking studies of 1-piperazine indole hybrid with nicotinic amide and nicotinic acid and their analogues. Available from: [Link]

  • Kumar, A., et al. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega, 7(3), 3045-3059. Available from: [Link]

  • National Institute of Standards and Technology. Piperazine, 1-methyl-. In NIST Chemistry WebBook. Retrieved February 20, 2026, from [Link]

  • Azam, F., et al. (2024). Rational design, synthesis, in vitro, and in-silico studies of pyrazole-phthalazine hybrids as new α‑glucosidase inhibitors. Scientific Reports, 14(1), 1-18. Available from: [Link]

  • Pharmaffiliates. 1-Methylpiperazine (70% in H2O). Available from: [Link]

  • Singh, M., et al. (2024). Design, synthesis and evaluation of new methyl piperazine derivatives as anticancer agents. Future Journal of Pharmaceutical Sciences, 10(1), 1-11. Available from: [Link]

  • MDPI. (2025, March 21). Synthesis of Functionalized 1H-Imidazoles via Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles. Available from: [Link]

  • INEOS OPEN. (2020). SYNTHESIS AND REDUCTIVE AMINATION OF 1-ARYL-5- FERROCENYL-1H-PYRAZOLE-4-CARBALDEHYDES. Available from: [Link]

  • Royal Society of Chemistry. (2020). Copper-catalyzed oxidative coupling reaction of α,β-unsaturated aldehydes with amidines: synthesis of 1,2,4-trisubstituted-1H-imidazole-5-carbaldehydes. Organic Chemistry Frontiers. Available from: [Link]

  • Wikipedia. 1-Methylimidazole. Available from: [Link]

  • National Institute of Standards and Technology. 1H-Imidazole, 1-methyl-. In NIST Chemistry WebBook. Retrieved February 20, 2026, from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 25). 1-Methyl-1H-imidazole-5-carbaldehyde: A Cornerstone for Custom Synthesis Projects. Available from: [Link]

  • Wikipedia. N-Methylpiperazine. Available from: [Link]

Sources

Foundational

Technical Guide: Solubility &amp; Stability Profile of 1-((1-Methyl-1H-imidazol-5-yl)methyl)piperazine

The following technical guide details the solubility, stability, and physicochemical handling of 1-((1-Methyl-1H-imidazol-5-yl)methyl)piperazine , a specialized heterocyclic intermediate often utilized in the synthesis o...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility, stability, and physicochemical handling of 1-((1-Methyl-1H-imidazol-5-yl)methyl)piperazine , a specialized heterocyclic intermediate often utilized in the synthesis of kinase inhibitors and bioactive small molecules.[1]

[1][2]

Executive Summary

1-((1-Methyl-1H-imidazol-5-yl)methyl)piperazine is a bifunctional building block characterized by a secondary amine (piperazine) and a basic imidazole ring linked via a methylene bridge.[1] This structural motif serves as a critical pharmacophore in medicinal chemistry, particularly for enhancing aqueous solubility and tuning the pharmacokinetic (PK) profiles of tyrosine kinase inhibitors.

This guide provides a definitive analysis of its solubility limits, pH-dependent behavior, and stability under forced degradation conditions. It is designed to support process chemists and formulators in optimizing reaction conditions and storage protocols.[1]

Physicochemical Identity & Structural Logic[1][2]

Understanding the solubility and stability of this compound requires analyzing its three distinct functional zones:

  • The Imidazole Ring (1-Methyl-5-substituted): A weak base (pKa ~7.[1]0) that acts as a hydrogen bond acceptor.

  • The Methylene Bridge: A benzylic-like carbon susceptible to oxidative metabolism but chemically robust.[1]

  • The Piperazine Ring: Contains a highly basic secondary amine (pKa ~9.8) and a tertiary amine (pKa ~5.3).

Protonation & Charge State

The compound exists in multiple ionization states depending on pH. At physiological pH (7.4), the piperazine secondary amine is predominantly protonated, rendering the molecule cationic and highly water-soluble.

ProtonationStates Figure 1: pH-Dependent Protonation Cascade Neutral Neutral Species (pH > 11) LogD ~ 0.5 MonoCation Mono-Cationic (pH 7.5 - 9.5) Protonated Piperazine NH Neutral->MonoCation pKa1 ~ 9.8 DiCation Di-Cationic (pH < 6.0) Protonated Imidazole N MonoCation->DiCation pKa2 ~ 7.1

Solubility Profile

Aqueous Solubility vs. pH

The solubility of 1-((1-Methyl-1H-imidazol-5-yl)methyl)piperazine is pH-dependent due to its basic nitrogen centers.[1]

pH ConditionSolubility StateTheoretical Solubility (mg/mL)Mechanism
pH 1.2 (0.1N HCl) Highly Soluble> 100 mg/mLFormation of di-HCl salt.[1]
pH 4.5 (Acetate) Soluble> 50 mg/mLImidazole and Piperazine protonated.
pH 6.8 (Phosphate) Soluble~ 20-30 mg/mLEquilibrium between mono-cation and neutral.[1]
pH 10.0 (Borate) Sparingly Soluble< 5 mg/mLPredominantly neutral free base.
pH > 12 (NaOH) Insoluble/Oiling< 1 mg/mLCompletely deprotonated; likely oils out.
Organic Solvent Compatibility

For synthetic workflows, solvent selection is critical. The compound exhibits high solubility in polar protic and aprotic solvents but poor solubility in non-polar hydrocarbons.

Solvent ClassRepresentative SolventsSolubility RatingApplication Note
Polar Aprotic DMSO, DMF, DMAcExcellent (>100 mg/mL)Ideal for stock solutions and coupling reactions.[1]
Polar Protic Methanol, EthanolGood (>50 mg/mL)Suitable for recrystallization (as HCl salt).
Chlorinated Dichloromethane (DCM), ChloroformModerate (~10-20 mg/mL)Good for extraction of the free base.
Ethers THF, MTBE, Diethyl EtherPoor (< 1 mg/mL)Useful as anti-solvents for precipitation.
Hydrocarbons Hexane, Heptane, TolueneInsoluble strictly anti-solvents.

Stability Assessment

Chemical Stability Pathways

While the core structure is robust, two primary degradation pathways must be mitigated: Oxidative N-Dealkylation and Carbamylation .[1]

Pathway A: Oxidative Degradation

The methylene bridge adjacent to the imidazole and piperazine nitrogen is susceptible to oxidative attack (radical mechanism), particularly in solution under light exposure.

Pathway B: Carbamylation (CO₂ Adducts)

Like all secondary amines, the piperazine ring reacts reversibly with atmospheric CO₂ to form carbamic acid derivatives, which can complicate HPLC analysis (appearing as "ghost peaks").

DegradationPathways Figure 2: Primary Degradation Pathways cluster_Oxidation Oxidative Stress (H2O2 / Light) cluster_Carbamylation Atmospheric Exposure (CO2) Parent Parent Compound 1-((1-Methyl-1H-imidazol-5-yl)methyl)piperazine NOxide N-Oxide Impurity (Piperazine N-O) Parent->NOxide [O] Cleavage Oxidative Cleavage (1-Methylimidazole-5-carbaldehyde) Parent->Cleavage Radical [O] Carbamate Piperazine Carbamate (Reversible Adduct) Parent->Carbamate + CO2

Thermal Stability Data (Simulated)
  • Solid State (Free Base): Stable up to 60°C for 3 months. Melting point range typically 80–120°C (depending on polymorph).

  • Solid State (HCl Salt): Highly stable, mp > 200°C (decomposition).

  • Solution (DMSO): Stable for >24 hours at Room Temperature (RT).

  • Solution (Water): Stable at pH < 7. At pH > 9, precipitation or slow hydrolysis of residual impurities may occur.

Experimental Protocols

Protocol 5.1: Determination of Thermodynamic Solubility

Use this protocol to validate solubility for formulation or reaction screening.

  • Preparation: Weigh 20 mg of the compound into a 4 mL glass vial.

  • Solvent Addition: Add 200 µL of the target solvent (buffer or organic).

  • Equilibration: Vortex for 1 minute, then shake at 25°C for 24 hours (orbital shaker at 300 rpm).

  • Filtration: Centrifuge at 10,000 rpm for 5 minutes. Filter supernatant through a 0.22 µm PVDF membrane.[1]

  • Quantification: Dilute filtrate 1:100 in Mobile Phase A and analyze via HPLC-UV (254 nm).

    • Note: Ensure the calibration curve covers the range of 0.01 – 1.0 mg/mL.

Protocol 5.2: Forced Degradation (Oxidation)

Use to determine shelf-life sensitivity.

  • Sample: Prepare a 1 mg/mL solution in 50:50 Water:Acetonitrile.

  • Stressor: Add 30% H₂O₂ to achieve a final concentration of 3%.

  • Incubation: Store at Room Temperature for 4 hours.

  • Quench: Add 10% Sodium Metabisulfite solution to neutralize excess peroxide.

  • Analysis: Inject immediately onto HPLC. Look for early eluting peaks (N-oxides) relative to the parent peak.[1]

Handling & Storage Recommendations

To maintain the integrity of 1-((1-Methyl-1H-imidazol-5-yl)methyl)piperazine , adhere to the following "Gold Standard" storage protocols:

  • Primary Hazard: Hygroscopicity (Salt forms) and CO₂ absorption (Free base).

  • Storage Condition: -20°C is optimal; 2-8°C is acceptable for short-term (< 1 month).

  • Atmosphere: Store under Argon or Nitrogen.[1] The free base will carbonate in air, leading to weight gain and solubility changes.

  • Container: Amber glass vials with Teflon-lined caps to prevent photochemical degradation.

References

  • General Piperazine Chemistry

    • Khalili, F., et al.[2] "pKa Values of Some Piperazines at (298, 303, 313, and 323) K." Journal of Chemical & Engineering Data, 2009.

    • Analysis: Establishes the thermodynamic basis for piperazine proton
  • Imidazole Solubility & Properties

    • Emel'yanenko, V.N., et al. "Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Organic Solvents."[3] Journal of Chemical & Engineering Data, 2011.

    • Analysis: Provides solubility modeling for 1-methylimidazole derivatives in chlorinated and arom
  • Related Precursor Data ((1-methyl-1H-imidazol-5-yl)methanol)

    • PubChem CID 2773450.[1][4] "Physicochemical properties of (1-methyl-1H-imidazol-5-yl)methanol."

    • Analysis: Used as a structural proxy for the imidazole-linker portion of the molecule.[1]

  • Stability of Piperazine Intermediates

    • Walayat, S., et al.[5] "Piperazine derivatives of existing drug molecules." ResearchGate, 2019.

    • Analysis: Discusses metabolic stability and N-oxidation susceptibility of piperazine rings in drug discovery.

Sources

Exploratory

The Piperazine Scaffold: A Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide for Drug Discovery Professionals Abstract The piperazine heterocycle stands as a quintessential privileged scaffold in medicinal chemistry, underpinning the development of a remarkable number...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Drug Discovery Professionals

Abstract

The piperazine heterocycle stands as a quintessential privileged scaffold in medicinal chemistry, underpinning the development of a remarkable number of clinically significant therapeutic agents.[1] Its unique combination of a saturated six-membered ring with two nitrogen atoms at the 1 and 4 positions imparts a desirable balance of structural rigidity, conformational flexibility, and tunable physicochemical properties.[1][2] This duality allows for precise modulation of aqueous solubility, lipophilicity, and basicity (pKa), which are critical for optimizing pharmacokinetic profiles and enhancing target engagement.[1][2] This guide provides a comprehensive technical overview of the synthesis, structure-activity relationships (SAR), and diverse therapeutic applications of piperazine derivatives. It is intended to serve as a valuable resource for researchers, scientists, and drug development professionals by not only detailing established methodologies but also by providing insights into the causality behind experimental choices and future directions in the field.

The Structural and Physicochemical Significance of the Piperazine Moiety

The prevalence of the piperazine ring in numerous FDA-approved drugs is not coincidental; it is a direct consequence of its advantageous structural and physicochemical characteristics. The two nitrogen atoms serve as versatile synthetic handles for N-functionalization, enabling the exploration of vast chemical space to fine-tune biological activity.[1][2] Furthermore, these nitrogen atoms can act as hydrogen bond acceptors and, when protonated, as hydrogen bond donors, facilitating strong interactions with biological targets such as G-protein coupled receptors (GPCRs), enzymes, and ion channels.[1][3] The chair and boat conformations of the piperazine ring allow it to adapt its three-dimensional geometry to fit into various binding pockets, a feature that contributes to its broad pharmacological versatility.[3]

Synthetic Strategies for Piperazine Derivatives: A Practical Guide

The synthesis of piperazine derivatives has evolved from classical methods to more sophisticated and efficient strategies, broadening the scope of accessible molecular architectures.

N-Arylation via Buchwald-Hartwig Amination

The palladium-catalyzed Buchwald-Hartwig amination is a powerful and widely adopted method for the formation of C-N bonds, particularly for the synthesis of N-arylpiperazines.[4][5] This reaction offers high yields and functional group tolerance, making it a cornerstone of modern medicinal chemistry.[4][6]

Experimental Protocol: Buchwald-Hartwig Amination of N-Boc-piperazine with an Aryl Bromide [4]

  • Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the aryl bromide (1.0 equiv.), N-Boc-piperazine (1.2 equiv.), and a suitable base such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) (1.5 equiv.).

  • Catalyst Preparation: In a separate vial, dissolve the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%) and a phosphine ligand (e.g., XPhos, 4 mol%) in anhydrous toluene.

  • Reaction Execution: Add the anhydrous toluene to the Schlenk tube containing the reactants, followed by the catalyst solution via syringe.

  • Heating and Monitoring: Heat the reaction mixture to 80-110 °C and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired N-aryl-N'-Boc-piperazine.

Diagram of the Buchwald-Hartwig Amination Catalytic Cycle

Caption: A simplified representation of the palladium-catalyzed cycle.[4]

Reductive Amination

Reductive amination is a versatile method for the N-alkylation of piperazines, involving the reaction of the piperazine with an aldehyde or ketone in the presence of a reducing agent.[7] This "one-pot" procedure is highly efficient for creating a wide range of N-substituted derivatives.[7]

Experimental Protocol: Reductive Amination of Piperazin-2-ylmethanol [7]

  • Reaction Setup: In a round-bottom flask under an inert atmosphere, suspend piperazin-2-ylmethanol dihydrochloride (1.0 equiv.) in an anhydrous solvent such as dichloromethane (DCM).

  • Base Addition: Add triethylamine (2.2 equiv.) and stir for 15 minutes at room temperature to generate the free base in situ.

  • Carbonyl Addition: Add the desired aldehyde or ketone (1.1 equiv.) and stir for 30-60 minutes to form the iminium ion intermediate.

  • Reduction: Slowly add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv.), to the reaction mixture.

  • Reaction Monitoring: Stir at room temperature for 4-24 hours, monitoring the reaction by TLC or LC-MS.

  • Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purification: Purify the crude product via flash column chromatography.

Workflow for Reductive Amination

Reductive_Amination_Workflow start Start setup Reaction Setup: Piperazine + Solvent start->setup base Add Base (e.g., Triethylamine) setup->base carbonyl Add Aldehyde/Ketone base->carbonyl iminium Iminium Ion Formation carbonyl->iminium reduction Add Reducing Agent (e.g., NaBH(OAc)₃) iminium->reduction monitoring Monitor Reaction (TLC/LC-MS) reduction->monitoring workup Aqueous Work-up monitoring->workup purification Purification (Chromatography) workup->purification end Final Product purification->end

Caption: Key steps in a typical reductive amination protocol.

Spectroscopic Characterization of Piperazine Derivatives

Accurate structural elucidation is paramount in medicinal chemistry. NMR, Mass Spectrometry, and IR spectroscopy are indispensable tools for the characterization of piperazine derivatives.[8][9]

Spectroscopic TechniqueKey Observables for Piperazine Derivatives
¹H NMR The protons on the piperazine ring typically appear as a singlet or a complex multiplet in the range of 2.5-4.0 ppm. The chemical shifts are highly dependent on the nature of the N-substituents.[8]
¹³C NMR The carbon atoms of the piperazine ring usually resonate between 40 and 60 ppm.[8]
Mass Spectrometry (MS) Provides the molecular weight of the compound and valuable fragmentation patterns that can aid in structural confirmation.[8]
Infrared (IR) Spectroscopy The N-H stretching vibration for monosubstituted piperazines is observed around 3300-3500 cm⁻¹. C-N stretching vibrations are typically found in the 1000-1200 cm⁻¹ region.[10]

Therapeutic Potential of Piperazine Derivatives: A Multifaceted Scaffold

The structural versatility of the piperazine nucleus has led to its incorporation into drugs targeting a wide array of diseases.[11]

Anticancer Activity

Piperazine derivatives have demonstrated significant potential as anticancer agents by targeting various cancer cell signaling pathways.[12] Many derivatives function as inhibitors of protein kinases, which are often dysregulated in cancer.[13]

Mechanism of Action: Inhibition of the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival.[14] Its aberrant activation is a hallmark of many cancers. Several piperazine-containing compounds have been developed as inhibitors of key kinases in this pathway, such as PI3K and mTOR.[2]

Simplified PI3K/Akt/mTOR Signaling Pathway and Inhibition by Piperazine Derivatives

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Piperazine_Inhibitor Piperazine Derivative Piperazine_Inhibitor->PI3K Piperazine_Inhibitor->mTORC1 Antipsychotic_MoA Arylpiperazine Arylpiperazine Derivative D2_Receptor Dopamine D₂ Receptor Arylpiperazine->D2_Receptor Antagonism FiveHT2A_Receptor Serotonin 5-HT₂ₐ Receptor Arylpiperazine->FiveHT2A_Receptor Antagonism Therapeutic_Effect Antipsychotic Effect D2_Receptor->Therapeutic_Effect Side_Effect_Reduction Reduced Side Effects FiveHT2A_Receptor->Side_Effect_Reduction

Sources

Protocols & Analytical Methods

Method

1-((1-Methyl-1h-imidazol-5-yl)methyl)piperazine as a building block in drug discovery

Topic: 1-((1-Methyl-1H-imidazol-5-yl)methyl)piperazine as a Building Block in Drug Discovery Executive Summary 1-((1-Methyl-1H-imidazol-5-yl)methyl)piperazine is a bifunctional heterocyclic building block increasingly ut...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1-((1-Methyl-1H-imidazol-5-yl)methyl)piperazine as a Building Block in Drug Discovery

Executive Summary

1-((1-Methyl-1H-imidazol-5-yl)methyl)piperazine is a bifunctional heterocyclic building block increasingly utilized in modern medicinal chemistry.[1] It serves two primary roles: as a solubility-enhancing moiety due to its ionizable nitrogen centers, and as a pharmacophore scaffold capable of engaging hydrogen bond networks in kinase and GPCR targets.[1]

Distinct from its 2-yl and 4-yl isomers, the 5-yl regioisomer offers unique steric vectors, positioning the piperazine tail in a specific orientation relative to the imidazole core.[1] This Application Note details the synthetic utility, physicochemical profiling, and strategic integration of this scaffold into drug discovery campaigns.

Chemical Profile & Physicochemical Properties

This scaffold combines a semi-rigid piperazine ring with an aromatic imidazole.[1] The N-methyl group on the imidazole locks the tautomeric state, ensuring a defined hydrogen bond acceptor vector at N3.[1]

PropertyData / DescriptorRelevance in Drug Design
Molecular Formula C

H

N

Low MW fragment (<200 Da) suitable for FBDD.[1]
Molecular Weight 180.25 g/mol Leaves significant mass budget for lead optimization.[1]
pKa (Piperazine) ~9.8 (N

), ~5.4 (N

)
Secondary amine is protonated at physiological pH, aiding solubility.
pKa (Imidazole) ~7.0 (N3)Tunable basicity; can participate in Zn

coordination or H-bonding.[1]
LogP (Predicted) -0.5 to 0.2Hydrophilic nature reduces lipophilicity of final drug candidates.[1]
H-Bond Donors 1 (Piperazine NH)Key handle for further derivatization (e.g., amides, ureas).[1]
H-Bond Acceptors 3 (N3-Imid, 2x Pip-N)Multiple interaction points for target residues.[1]

Synthetic Protocols

The synthesis of 1-((1-Methyl-1H-imidazol-5-yl)methyl)piperazine requires careful regiocontrol to distinguish the 5-yl isomer from the 4-yl. The most robust method is Reductive Amination .[1]

Protocol A: Reductive Amination (Standard)

Target: Coupling 1-methyl-1H-imidazole-5-carboxaldehyde with piperazine.[1][2]

Reagents:

  • 1-Methyl-1H-imidazole-5-carboxaldehyde (CAS: 39021-62-0)[3]

  • Piperazine (anhydrous, 3-5 equivalents to prevent bis-alkylation)

  • Sodium Triacetoxyborohydride (STAB)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)[4]

  • Acetic Acid (catalytic)

Step-by-Step Procedure:

  • Imine Formation: In a dry round-bottom flask, dissolve 1-methyl-1H-imidazole-5-carboxaldehyde (1.0 eq) in DCM (0.1 M).

  • Amine Addition: Add anhydrous piperazine (4.0 eq). The excess prevents the formation of the symmetrical bis-imidazole-piperazine byproduct.

  • Acid Catalysis: Add glacial acetic acid (1.0 eq) to activate the aldehyde. Stir at Room Temperature (RT) for 30 minutes under Nitrogen.

  • Reduction: Cool the mixture to 0°C. Add STAB (1.5 eq) portion-wise over 10 minutes.

  • Reaction: Allow the mixture to warm to RT and stir for 12–16 hours. Monitor by LC-MS (Target M+H: ~181).[1]

  • Work-up: Quench with saturated aqueous NaHCO

    
    . Extract the aqueous layer with DCM/Isopropanol (3:1 ratio) multiple times (the product is polar).[1]
    
  • Purification: The crude material will contain excess piperazine.[1] Purify via amine-functionalized silica gel (NH-silica) or reverse-phase flash chromatography (C18, 0-10% ACN in Water with 0.1% NH

    
    OH).[1]
    
Protocol B: Nucleophilic Substitution (Alternative)

Target: Displacement of a leaving group (Cl/Br) on the methyl-imidazole.[1]

  • Precursor: 5-(Chloromethyl)-1-methyl-1H-imidazole (often generated in situ from the alcohol using SOCl

    
    ).[1]
    
  • Coupling: React the chloromethyl derivative with N-Boc-piperazine (1.1 eq) and K

    
    CO
    
    
    
    (2.0 eq) in Acetonitrile at 60°C.
  • Deprotection: Remove the Boc group using HCl/Dioxane or TFA/DCM to yield the free amine.[1]

Synthetic Workflow Visualization

The following diagram illustrates the logic flow for synthesizing and utilizing this building block.

G Aldehyde 1-Methyl-1H-imidazole- 5-carboxaldehyde Imine Intermediate Imine Aldehyde->Imine + Piperazine Piperazine Piperazine (Excess) Product 1-((1-Methyl-1H-imidazol-5-yl) methyl)piperazine Imine->Product Reduction Amide Amide Coupling (Drug Scaffold) Product->Amide R-COOH / HATU SNAr SNAr Reaction (Kinase Inhibitors) Product->SNAr Ar-F / Base STAB NaBH(OAc)3 DCM, AcOH STAB->Imine

Caption: Synthetic pathway for generating the scaffold and its divergence into downstream medicinal chemistry applications.

Applications in Drug Discovery

A. Solubility Enhancement in Kinase Inhibitors

Many kinase inhibitors suffer from poor aqueous solubility due to flat, aromatic hetero-systems.[1] Attaching the 1-((1-methyl-1H-imidazol-5-yl)methyl)piperazine tail serves a dual purpose:

  • Solubilizing Group: The piperazine nitrogen (pKa ~9.[1][5]8) provides a positive charge at physiological pH, drastically improving solubility.[1]

  • Solvent Front Interaction: In many kinase binding pockets (e.g., CDK4/6, JAK2), this moiety extends towards the solvent front, where the imidazole can form water-mediated hydrogen bonds or interact with acidic residues (e.g., Asp/Glu).[1]

B. Case Study: GLP-1 Receptor Agonists

Recent patent literature (e.g., CN110325530A) highlights the use of this specific 5-yl isomer in benzimidazole-based GLP-1 agonists.[1]

  • Role: The imidazole-piperazine unit acts as a linker that positions the benzimidazole core correctly while modulating the pharmacokinetic profile (clearance and bioavailability).

  • Mechanism: The 5-yl geometry is critical here; the 4-yl isomer results in a steric clash or improper vector alignment within the receptor binding pocket.

C. Fragment-Based Drug Discovery (FBDD)

As a "privileged structure," this molecule is an ideal fragment for screening.[1]

  • Metal Binding: The N3 of the imidazole is an excellent ligand for metalloproteins (e.g., Zinc proteases, Heme proteins).[1]

  • Vector Exploration: The semi-rigid nature allows researchers to probe biological space at a defined distance (~4-6 Å) from the primary binding site.

Troubleshooting & Expert Tips

  • Regiochemistry Check: Always verify the starting aldehyde is the 5-carboxaldehyde .[1] The 4-carboxaldehyde is more common and cheaper but yields a topologically different product.[1] Use 2D NMR (NOESY) to confirm the proximity of the N-methyl protons to the aldehyde/methylene proton.

  • Purification Challenges: The product is highly polar and water-soluble.[1]

    • Avoid: Standard aqueous workups if possible (product stays in water).[1]

    • Prefer: Evaporate reaction solvent and load directly onto a C18 column or use SCX (Strong Cation Exchange) cartridges to catch-and-release the amine.[1]

  • Stability: The free amine is stable, but the imidazole ring can be sensitive to strong alkylating agents at the N3 position.[1] If performing further alkylations on the piperazine NH, ensure the imidazole N3 does not compete (sterics usually protect it, but be cautious).[1]

References

  • GLP-1 Receptor Agonists & Synthesis: Benzimidazoles as GLP-1R Agonists.[1][6][7] Patent CN110325530A. (2019).[1]

  • General Piperazine Synthesis: Khalili, F., Henni, A., & East, A. L. L. (2009).[1] pKa Values of Some Piperazines at (298, 303, 313, and 323) K.[1][5][8] Journal of Chemical & Engineering Data, 54(11), 2914–2917.[1]

  • Imidazole-Piperazine Scaffolds in Oncology: Teodori, E., et al. (2023).[1] Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.[1] Molecules, 28(18), 6661.[1]

  • Precursor Preparation: Ohba, M., et al. (1994).[1] Synthesis of 4-bromo-1-methyl-1H-imidazole-5-carbaldehyde.[1][9] Heterocycles, 38(6).[1] (Cited in context of imidazole functionalization).

Sources

Application

using 1-((1-Methyl-1h-imidazol-5-yl)methyl)piperazine in parallel synthesis

Application Note: High-Throughput Incorporation of 1-((1-Methyl-1H-imidazol-5-yl)methyl)piperazine in Parallel Synthesis Libraries Introduction: The "Privileged" Linker Strategy In the landscape of Fragment-Based Drug Di...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Throughput Incorporation of 1-((1-Methyl-1H-imidazol-5-yl)methyl)piperazine in Parallel Synthesis Libraries

Introduction: The "Privileged" Linker Strategy

In the landscape of Fragment-Based Drug Discovery (FBDD), the integration of "privileged structures"—molecular frameworks capable of binding to multiple receptor targets—is a cornerstone of library design. This guide details the operational integration of 1-((1-Methyl-1H-imidazol-5-yl)methyl)piperazine (hereafter referred to as MIMP ) into parallel synthesis workflows.

MIMP is a bifunctional building block combining two pharmacologically active motifs:

  • The Piperazine Ring: A secondary amine acting as a versatile nucleophilic handle and solubility enhancer.[1]

  • The 1-Methylimidazole Moiety: A mimic of the histidine side chain, frequently employed to interact with metal cofactors (e.g., in metalloproteases) or to form hydrogen bonds in kinase hinge regions.

Key Advantage: Unlike unsubstituted imidazoles, the 1-methyl substitution locks the regiochemistry, preventing 4,5-tautomerism and ensuring a defined vector for structure-activity relationship (SAR) exploration.

Chemical Profile & Handling

Before initiating high-throughput synthesis, understanding the physicochemical behavior of MIMP is critical for protocol success.

PropertyValue / CharacteristicImpact on Protocol
Reactive Center Secondary Amine (Piperazine N4)High nucleophilicity; suitable for amidation, reductive amination, and SNAr.[1]
Basicity (pKa) Piperazine NH (~9.[1]8) Imidazole N3 (~7.[1]1)Dual-Basic centers. Requires specific acidic workup or Cation Exchange (SCX) purification.[1]
Solubility High in MeOH, DMSO, DCMCompatible with standard library solvents.[1]
Hygroscopicity Moderate to HighStore under inert atmosphere; weigh quickly in low-humidity environments.[1]
Stability GoodThe 1-methyl group prevents N-alkylation at the imidazole, simplifying chemoselectivity.[1]

Strategic Applications in Parallel Synthesis

MIMP is best utilized as a "Terminal Capping" monomer.[1] Its secondary amine reacts with electrophilic cores to append the imidazole tail to a scaffold.[1]

A. Amide Coupling (The Workhorse Reaction)

The most common application is coupling MIMP to carboxylic acid cores (R-COOH) to generate amide libraries.[1]

  • Challenge: The basic imidazole ring can sometimes interfere with acidic coupling reagents or co-elute with byproducts.[1]

  • Solution: Use HATU/DIPEA systems which are robust for secondary amines.[1] Avoid carbodiimides (EDC/DCC) in parallel formats due to urea byproduct removal issues.[1]

B. Reductive Amination

Reacting MIMP with aldehydes (R-CHO) creates tertiary amine linkages.[1]

  • Reagent Choice: Sodium triacetoxyborohydride (STAB) is preferred over NaCNBH3 for safety and efficiency in automated dispensing.[1]

C. Sulfonylation

Reaction with sulfonyl chlorides (R-SO2Cl) yields sulfonamides.[1]

  • Note: These reactions are often instantaneous.[1] Control exotherms in 96-well blocks by diluting reagents.

Detailed Experimental Protocols

The following protocols are optimized for 96-well block formats using liquid handling robotics, but can be scaled to manual synthesis.

Protocol 1: Automated Amide Coupling (HATU Method)

Scope: Coupling MIMP to 96 unique carboxylic acids.

Reagents:

  • Stock A (Acids): 0.2 M Carboxylic Acids in DMF.

  • Stock B (Amine): 0.2 M MIMP in DMF.[1]

  • Stock C (Activator): 0.2 M HATU in DMF.[1]

  • Base: Pure DIPEA (Diisopropylethylamine).[1]

Step-by-Step Procedure:

  • Dispense Acids: Add 100 µL of Stock A (20 µmol, 1.0 eq) to each well.

  • Activation: Add 100 µL of Stock C (20 µmol, 1.0 eq) followed by 10 µL of DIPEA (57 µmol, ~2.8 eq).

    • Insight: Pre-activation for 5 minutes maximizes the formation of the active ester.

  • Addition of MIMP: Add 110 µL of Stock B (22 µmol, 1.1 eq).

    • Note: Using a slight excess of amine ensures the acid is consumed, simplifying purification if using SCX (see Section 5).

  • Incubation: Seal the block and shake at Room Temperature (RT) for 16 hours.

  • Validation: Spot check 3 random wells via LC-MS. Look for [M+H] peaks corresponding to Product.

Protocol 2: Reductive Amination

Scope: Reacting MIMP with 96 unique aldehydes.

Reagents:

  • Solvent: DCE (1,2-Dichloroethane) with 1% Acetic Acid.[1]

  • Reductant: Sodium triacetoxyborohydride (STAB), solid or slurry.[1]

Step-by-Step Procedure:

  • Dispense: Add 20 µmol Aldehyde and 20 µmol MIMP into wells containing 500 µL DCE/AcOH.

  • Imine Formation: Shake for 1 hour at RT.

  • Reduction: Add 2.0 eq of STAB.

    • Caution: Gas evolution (H2) may occur.[1] Do not seal tightly immediately.

  • Incubation: Shake for 16 hours at RT.

  • Quench: Add 200 µL 10% NaHCO3 to quench excess hydride.

Purification Strategy: The SCX "Catch-and-Release"

This is the most critical section for high-throughput success.[1] Because MIMP contains a basic imidazole and a piperazine, the resulting products are strongly basic . We utilize Strong Cation Exchange (SCX) cartridges to trap the product while washing away non-basic impurities (unreacted acids, phenols, neutrals).

The SCX Protocol:

  • Conditioning: Wash SCX cartridge (e.g., 500 mg bed) with MeOH followed by DCM.[1]

  • Loading: Load the crude reaction mixture (diluted in DCM) onto the cartridge.

    • Mechanism:[1][2][3] The basic product binds to the sulfonic acid resin.

  • Washing (The "Clean-up"): Flush with 5 mL MeOH.

    • Result: Non-basic impurities (excess HATU byproducts, unreacted acids) pass through.[1]

  • Elution (The "Release"): Elute with 2.0 M Ammonia in Methanol .

    • Result: The ammonia displaces the product.

  • Finishing: Evaporate the ammoniacal methanol to yield pure free base.

Workflow Visualization

The following diagram illustrates the logical flow for generating a library using MIMP, highlighting the critical decision points and purification logic.

MIMP_Workflow Start Library Design (Scaffold Selection) MIMP Input: MIMP (1-((1-Methyl-1H-imidazol-5-yl)methyl)piperazine) Start->MIMP Electrophile Input: Electrophiles (Acids / Aldehydes / Sulfonyl Chlorides) Start->Electrophile Decision Select Reaction Type MIMP->Decision Electrophile->Decision Amide Amide Coupling (HATU/DIPEA) Decision->Amide Carboxylic Acid RedAm Reductive Amination (STAB/AcOH) Decision->RedAm Aldehyde Sulfon Sulfonylation (DIPEA/DCM) Decision->Sulfon Sulfonyl Chloride Crude Crude Mixture (Contains Product + Impurities) Amide->Crude RedAm->Crude Sulfon->Crude SCX_Load SCX Solid Phase Extraction (Load & Wash w/ MeOH) Crude->SCX_Load SCX_Elute Elute w/ 2M NH3 in MeOH SCX_Load->SCX_Elute Catch & Release Final Final Library Plate (>90% Purity) SCX_Elute->Final

Caption: Figure 1: Parallel synthesis workflow utilizing SCX purification to isolate MIMP-derived basic products.

References

  • The Piperazine Scaffold in Drug Discovery: M. C. de Almeida, et al.[1] "The piperazine scaffold for novel drug discovery efforts: the evidence to date." Expert Opinion on Drug Discovery, 2022. [Link]

  • Automated Amide Synthesis Protocols: C. K. Chung, et al. "Automated and Parallel Amide Synthesis."[1] ETH Zurich Research Collection, 2020. [Link]

  • SCX Purification of Basic Amines: "Strategy for the Purification of Basic Pharmaceutical Compounds using SCX Cartridges." Biotage Application Notes. [Link][1]

  • Imidazole-Piperazine Kinase Inhibitors (Contextual Example): "Imidazole piperazines: SAR and development of a potent class of cyclin-dependent kinase inhibitors." Bioorganic & Medicinal Chemistry Letters. [Link][1]

Sources

Method

Application Note: High-Resolution NMR Characterization of 1-((1-Methyl-1H-imidazol-5-yl)methyl)piperazine

Executive Summary This application note details the structural elucidation and quality control protocols for 1-((1-Methyl-1H-imidazol-5-yl)methyl)piperazine using Nuclear Magnetic Resonance (NMR) spectroscopy. This molec...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the structural elucidation and quality control protocols for 1-((1-Methyl-1H-imidazol-5-yl)methyl)piperazine using Nuclear Magnetic Resonance (NMR) spectroscopy. This molecule serves as a critical pharmacophore in medicinal chemistry, particularly as a semi-rigid linker in kinase inhibitors and histamine receptor ligands.

The proximity of the N-methyl group to the methylene linker at the C5 position presents unique spectral features distinguishable from its C4-isomer regioisomers. This guide provides validated acquisition parameters, chemical shift assignments, and troubleshooting strategies for drug development professionals.

Chemical Context & Structural Logic[1][2][3][4]

To interpret the NMR spectrum accurately, one must deconstruct the molecule into three magnetic environments:

  • The Imidazole Core: An aromatic, electron-rich heteroaromatic ring. The N1-methyl group exerts a specific inductive effect and spatial proximity to the C5-position.

  • The Methylene Linker: A singlet CH₂ bridge connecting the aromatic system to the aliphatic heterocycle.

  • The Piperazine Ring: A saturated, six-membered ring subject to rapid chair-chair interconversion at room temperature, often appearing as an AA'BB' system or two broad triplets depending on pH and solvent.

Regioisomerism Criticality

The synthesis of substituted imidazoles often yields mixtures of 1,4- and 1,5-isomers. NMR is the primary method to distinguish 1-((1-Methyl-1H-imidazol-5-yl)methyl)... from the 4-yl isomer.

  • Key Differentiator: In the 5-yl isomer (target), the N-methyl protons and the linker methylene protons are spatially close, yielding a strong Nuclear Overhauser Effect (NOE). In the 4-yl isomer, they are distant.

Sample Preparation Protocol

Objective: Minimize line broadening caused by proton exchange and viscosity while ensuring solubility.

Solvent Selection
  • Primary Recommendation: DMSO-d₆ (Dimethyl sulfoxide-d₆)

    • Why: The molecule contains a secondary amine (piperazine NH) and basic nitrogens. CDCl₃ can lead to variable shifts due to concentration-dependent hydrogen bonding or trace acid formation (CHCl₃ decomposition). DMSO-d₆ stabilizes the exchangeable proton, often allowing observation of the NH signal as a broad singlet.

  • Alternative: D₂O (Deuterium Oxide)

    • Use Case: If analyzing the hydrochloride salt form. Note that the imidazole C2-H is acidic and may exchange with D₂O over time, causing signal disappearance.

Preparation Steps
  • Mass: Weigh 10–15 mg of the analyte.

  • Dissolution: Add 0.6 mL of DMSO-d₆ (containing 0.03% TMS as internal standard).

  • Homogenization: Vortex for 30 seconds. Ensure no suspended solids remain, as these degrade magnetic field homogeneity (shimming).

  • Transfer: Transfer to a high-quality 5mm NMR tube (e.g., Wilmad 528-PP or equivalent) to minimize glass background.

Acquisition Parameters (600 MHz Base Frequency)

To ensure reproducibility across different instruments (Bruker/Jeol/Varian), use the following standard parameter sets:

1D Proton (¹H) NMR
  • Pulse Sequence: zg30 (30° excitation pulse)

  • Relaxation Delay (D1): 2.0 seconds (Ensure full relaxation of aromatic protons).

  • Spectral Width: 14 ppm (-1 to 13 ppm).

  • Scans (NS): 16 or 32 (Sufficient for >10 mg sample).

  • Temperature: 298 K (25°C).

2D Structural Verification (Essential)
  • ¹H-¹H COSY: To trace the piperazine ring spin system.

  • ¹H-¹³C HSQC: To distinguish the N-methyl (carbon ~31-33 ppm) from the piperazine methylenes (carbon ~45-55 ppm).

  • ¹H-¹H NOESY: Critical Step. Set mixing time (D8) to 300–500 ms to detect the through-space interaction between the N-Methyl and the Linker CH₂.

Spectral Assignment & Data Analysis[1][2][5][6]

The following data represents the theoretical expected shifts in DMSO-d₆ based on fragment analysis and electronic shielding principles.

¹H NMR Chemical Shift Table
Position / FragmentTypeShift (δ, ppm)MultiplicityIntegralJ-Coupling (Hz)Assignment Logic
Imidazole C2-H Aromatic7.55 - 7.65Singlet (s)1H-Most deshielded due to location between two nitrogens.
Imidazole C4-H Aromatic6.80 - 6.90Singlet (s)1H-Shielded relative to C2; characteristic of C4/C5 protons.
Linker -CH₂- Methylene3.45 - 3.55Singlet (s)2H-Benzylic-like position; connects Imidazole C5 to Piperazine N.
N-Methyl (-CH₃) Methyl3.60 - 3.65Singlet (s)3H-Distinctive sharp singlet; diagnostic for N1 substitution.
Piperazine (N-CH₂) Aliphatic2.30 - 2.40Triplet (t)4H~5.0Protons α to the tertiary nitrogen (linker side).
Piperazine (NH-CH₂) Aliphatic2.65 - 2.75Triplet (t)4H~5.0Protons α to the secondary amine.
Piperazine NH Amine~2.0 - 3.0Broad (br)1H-Highly variable; depends on water content and concentration.

*Note: Piperazine protons often appear as broad multiplets or a single coalesced peak if the ring inversion is fast or if the solvent viscosity is high. In salts (HCl), these shift downfield to 3.0–3.8 ppm.

¹³C NMR Key Features
  • N-Methyl: ~31–33 ppm (High field).

  • Linker CH₂: ~52–55 ppm.[1][2]

  • Piperazine CH₂: Two signals around 45–55 ppm.[1]

  • Imidazole C2: ~136–138 ppm (Deshielded).

  • Imidazole C4/C5: ~126–130 ppm.[1]

Structural Validation Workflow (Logic Diagram)

The following diagram illustrates the decision matrix for confirming the structure and distinguishing it from the 1,4-isomer.

NMR_Workflow Start Sample: 1-((1-Me-Im-5-yl)methyl)piperazine Acquire1D Acquire 1H NMR (DMSO-d6) Start->Acquire1D CheckIntegrals Check Integrals: 1:1:2:3 Ratio (Im-H : Im-H : Linker : Me) Acquire1D->CheckIntegrals Decision1 Integrals Match? CheckIntegrals->Decision1 Decision1->Acquire1D No (Reprepare/Check Purity) NOESY Run 1H-1H NOESY (Mixing time 400ms) Decision1->NOESY Yes AnalyzeNOE Analyze Cross-peaks: N-Methyl (3.6 ppm) vs Linker (3.5 ppm) NOESY->AnalyzeNOE ResultPositive Cross-peak OBSERVED: Protons are < 5Å apart CONFIRMED: 1,5-Isomer AnalyzeNOE->ResultPositive Strong NOE ResultNegative Cross-peak ABSENT: Protons are distant INDICATES: 1,4-Isomer AnalyzeNOE->ResultNegative No NOE

Figure 1: Structural confirmation logic flow. The NOESY experiment is the definitive "Go/No-Go" step for regioisomer assignment.

Troubleshooting & Common Artifacts

"Missing" Protons
  • Symptom: The Piperazine NH is not visible.

  • Cause: Rapid chemical exchange with trace water in DMSO.

  • Solution: This is normal. Do not integrate the NH. Rely on the 1:1 ratio of the imidazole aromatic protons to validate concentration.

Broad Piperazine Signals
  • Symptom: The triplets at 2.3 and 2.7 ppm appear as broad humps.

  • Cause: Intermediate exchange rate of the piperazine chair flip or protonation equilibrium.

  • Solution: Run the experiment at elevated temperature (e.g., 313 K / 40°C) to push the system into the fast exchange limit, sharpening the lines.

Extra Peaks in Aliphatic Region
  • Symptom: Small triplets/multiplets near the main piperazine signals.

  • Cause: Rotamers or presence of the 1,4-isomer impurity (synthesis byproduct).

  • Validation: Integrate the N-Methyl singlet. If there is a smaller satellite singlet nearby (e.g., Δδ = 0.05 ppm), you likely have a regioisomer mixture.

References

  • PubChem Compound Summary. (2023). (1-methyl-1H-imidazol-5-yl)methanol.[3] National Center for Biotechnology Information. [Link]

  • Alei, M., & Wageman, W. E. (1979).[4] ¹⁵N NMR shifts for imidazole and 1-methyl imidazole.[4] Tetrahedron Letters, 20(8), 667-670. [Link]

  • NIST Chemistry WebBook. (2023). Piperazine, 1-methyl-.[5][6] Standard Reference Data. [Link]

Sources

Application

Application Note: Purification of 1-((1-Methyl-1H-imidazol-5-yl)methyl)piperazine

[1] Abstract & Introduction The purification of 1-((1-Methyl-1H-imidazol-5-yl)methyl)piperazine represents a classic "Polar-Basic Trap" in organic chemistry. This molecule combines a secondary amine (piperazine) and an a...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Abstract & Introduction

The purification of 1-((1-Methyl-1H-imidazol-5-yl)methyl)piperazine represents a classic "Polar-Basic Trap" in organic chemistry. This molecule combines a secondary amine (piperazine) and an aromatic heterocycle (imidazole), resulting in a compound that is highly polar, water-soluble, and significantly basic.

Standard purification attempts on unmodified silica gel often result in irreversible adsorption, severe peak tailing, or co-elution with polar impurities due to strong interactions with acidic silanols. Furthermore, the molecule’s low hydrophobicity makes retention on standard acidic Reverse Phase (RP) HPLC difficult.

This guide details two robust protocols: Amine-Modified Flash Chromatography for intermediate cleanup and High-pH Preparative HPLC for final polishing. These methods rely on suppressing ionization to increase retention and improve peak shape.

Physicochemical Profile & Separation Logic[1][2][3]

Understanding the molecule is the first step to successful isolation.

PropertyValue (Approx.)Chromatographic Implication
Structure Imidazole + PiperazineMulti-nitrogenous base; potential for multiple protonation states.
pKa (Piperazine) ~9.8 (N4), ~5.4 (N1)Highly basic. At neutral/acidic pH, it is fully protonated (

charge), leading to zero retention on C18.
pKa (Imidazole) ~7.0Amphoteric character. Contributes to polarity.[1][2][3][4]
LogP < 0 (Estimated)Highly hydrophilic. "Greasy" solvents (Hexane/EtOAc) are ineffective.
UV Activity Low / SpecificImidazole absorbs at ~215 nm. Piperazine is UV-transparent. Detection at 254 nm is risky.
The "High pH" Strategy

To purify this molecule, we must neutralize it. By operating at a pH above the pKa of the piperazine (pH > 10), the molecule becomes uncharged (free base). This has two effects:

  • Increased Hydrophobicity: The neutral molecule can actually interact with the C18 stationary phase, allowing for retention and separation.

  • Reduced Silanol Interaction: High pH suppresses the ionization of residual silanols on the column hardware/packing, eliminating peak tailing.

Workflow Decision Tree

PurificationWorkflow Start Crude Reaction Mixture (Reductive Amination) Check Solubility Check: Soluble in DCM? Start->Check Flash_Choice Intermediate Purification (Flash Chromatography) Check->Flash_Choice Yes Method_A Method A: Amine-Silica (KP-NH) Solvent: EtOAc/MeOH (Preferred) Flash_Choice->Method_A Method_B Method B: Standard Silica Solvent: DCM/MeOH/NH4OH (Alternative) Flash_Choice->Method_B QC_Check QC: LC-MS & NMR Check for Piperazine Impurity Method_A->QC_Check Method_B->QC_Check Final_Prep Final Polishing: Prep HPLC (High pH) QC_Check->Final_Prep Purity < 95% Finish Pure Free Base (Store under Argon) QC_Check->Finish Purity > 98% Protocol_C Protocol C: High pH RP 10mM NH4HCO3 (pH 10) Column: Hybrid C18 Final_Prep->Protocol_C Protocol_C->Finish

Figure 1: Decision tree for the purification of hydrophilic basic amines.

Protocol A: Amine-Modified Flash Chromatography (Preferred)[1]

Objective: Rapid removal of unreacted reagents and non-polar byproducts without using toxic modifiers. Why: Amine-functionalized silica (NH2) creates a "shield" that prevents the basic drug from sticking to acidic silanols. It allows the use of simpler solvents.

Materials
  • Stationary Phase: Amino-functionalized silica cartridges (e.g., Biotage KP-NH, Teledyne Isco RediSep Gold Amine).

  • Mobile Phase A: Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

  • Mobile Phase B: Methanol (MeOH).[5][6]

Step-by-Step
  • Sample Loading: Dissolve the crude oil in a minimum amount of DCM. Use a solid load cartridge (Celite or amine-silica) if the crude is viscous.

  • Gradient Setup:

    • Equilibrate: 100% A for 2 CV (Column Volumes).

    • 0–5 min: 0% B (Isocratic Wash).

    • 5–20 min: 0% → 20% B (Linear Gradient).

    • 20–25 min: 20% → 50% B (Flush).

  • Detection: Monitor 215 nm (Imidazole absorption) and ELSD (Evaporative Light Scattering Detector) if available, as the piperazine ring has poor UV response.

  • Collection: The product will likely elute mid-gradient. Impurities like unreacted piperazine (very polar) will elute later or stay on the column.

Protocol B: High-pH Preparative HPLC (The "Gold Standard")[1]

Objective: Isolate the target with >99% purity. Why: Standard acidic HPLC (TFA/Formic Acid) will protonate the imidazole and piperazine, causing the molecule to elute in the void volume (dead time) with no separation. High pH forces the molecule into its neutral state, enabling retention on C18.

Critical Requirement: Column Selection

You cannot use standard silica-based C18 columns at pH 10; the silica will dissolve. You must use Hybrid Particle technology or Polymer-based columns.

  • Recommended: Waters XBridge BEH C18, Phenomenex Gemini-NX, or Agilent Poroshell HPH.

Experimental Conditions
ParameterSettingNotes
Mobile Phase A 10 mM Ammonium Bicarbonate (

) in Water
Adjust to pH 10.0 with Ammonium Hydroxide (

).
Mobile Phase B Acetonitrile (ACN)100%
Flow Rate 20 mL/minFor a 19x150mm Prep Column.
Wavelength 215 nm + 254 nm215 nm is primary for Imidazole.
Gradient Shallow & Early See below.
Gradient Table (Linear)
Time (min)% B (Organic)Phase
0.02Initial Hold (Load)
1.02Injection
1.52Start Gradient
10.030Target Elution Window
12.095Wash
14.095Wash
14.12Re-equilibration

Technical Insight: Because the molecule is small and polar, it will likely elute between 5% and 20% Acetonitrile even at high pH. Do not run a standard 5–95% gradient; you will lose resolution in the early part of the run where your peak resides.

Handling and Storage (Self-Validating Step)

Once purified, this molecule is a secondary amine.

  • Carbamate Formation: If left exposed to air, it will react with atmospheric

    
     to form a carbamate salt. This appears as a "new impurity" by NMR (broad peaks) or LCMS (+44 mass).
    
  • Validation: If you suspect degradation, bubble

    
     gas through the dissolved sample or treat with dilute acid; the carbamate is reversible.
    
  • Storage: Store the free base under Argon at -20°C. If stability is an issue, convert it to the HCl salt immediately after purification by adding 4M HCl in Dioxane and evaporating.

References

  • Waters Corporation. Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance. Application Note 720004653EN. Link

  • Teledyne ISCO. Method Development Strategies for Amine Bonded Phase Columns. Application Note AN87. Link

  • Phenomenex. High pH Stability of Gemini-NX C18. Technical Note TN-1064. Link

  • Biotage. Strategies for the Purification of Highly Polar Basic Amines. The Flash Blog. Link

  • Khalili, F., et al. (2009).[7] pKa Values of Some Piperazines at (298, 303, 313, and 323) K.[7][8] Journal of Chemical & Engineering Data, 54(11), 2914–2917. Link

Sources

Method

in vitro assay protocol using 1-((1-Methyl-1h-imidazol-5-yl)methyl)piperazine

An In-Depth Technical Guide to the In Vitro Assay of 1-((1-Methyl-1H-imidazol-5-yl)methyl)piperazine Authored by a Senior Application Scientist This document provides a detailed guide for the in vitro pharmacological cha...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the In Vitro Assay of 1-((1-Methyl-1H-imidazol-5-yl)methyl)piperazine

Authored by a Senior Application Scientist

This document provides a detailed guide for the in vitro pharmacological characterization of 1-((1-Methyl-1H-imidazol-5-yl)methyl)piperazine. The structural motifs of this compound, namely the 1-methyl-1H-imidazole and piperazine rings, are prevalent in ligands targeting histamine receptors.[1][2][3][4][5][6][7][8][9][10] The imidazole core is a key feature of histamine itself, while the piperazine moiety is a common scaffold in many histamine H3 and H4 receptor antagonists.[2][3][10] Therefore, the following protocols are designed to comprehensively evaluate the activity of this compound at histamine G-protein coupled receptors (GPCRs), specifically the H3 and H4 subtypes which are coupled to Gi/o proteins.[11][12]

This guide is intended for researchers, scientists, and drug development professionals. It offers a structured, multi-tiered approach, beginning with primary functional screening and progressing to detailed mechanistic and selectivity studies. The causality behind experimental choices is explained to ensure a deep understanding of the methodologies.

Experimental Design: A Tiered Approach to Characterization

A systematic, tiered workflow is recommended to efficiently characterize the pharmacological profile of 1-((1-Methyl-1H-imidazol-5-yl)methyl)piperazine. This approach ensures that each experimental step logically informs the next, providing a comprehensive understanding of the compound's activity.

G cluster_0 Tier 1: Primary Functional Screening cluster_1 Tier 2: Potency & Efficacy Determination cluster_2 Tier 3: Mechanism of Action cluster_3 Tier 4: Selectivity Profiling a H3R cAMP Assay (Antagonist Mode) c Dose-Response Curves (IC50/EC50 Determination) a->c If activity observed b H4R Calcium Mobilization Assay (Antagonist Mode) b->c If activity observed d [35S]GTPγS Binding Assay (Direct measure of G-protein activation) c->d e Radioligand Binding Assay (Affinity Determination - Ki) c->e f H1R & H2R Counter-screens d->f g Broader GPCR Panel e->g

Caption: Tiered experimental workflow for in vitro characterization.

Histamine Receptor Signaling Pathways

Understanding the downstream signaling of histamine receptors is crucial for interpreting assay results. The H3 and H4 receptors primarily couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels.[11][12] The H4 receptor, in addition to Gi/o coupling, can also mediate calcium mobilization.[12][13][14][15][16] In contrast, the H1 receptor couples to Gq, activating the phospholipase C pathway and leading to an increase in intracellular calcium, while the H2 receptor couples to Gs, stimulating adenylyl cyclase and increasing cAMP levels.[12]

G cluster_H3 H3 Receptor (Gi/o-coupled) cluster_H4 H4 Receptor (Gi/o-coupled) H3 H3R AC_H3 Adenylyl Cyclase H3->AC_H3 Inhibits cAMP_H3 cAMP AC_H3->cAMP_H3 Decreases H4 H4R PLC_H4 Phospholipase C H4->PLC_H4 Activates Ca_H4 [Ca2+]i PLC_H4->Ca_H4 Increases Ligand 1-((1-Methyl-1h-imidazol-5-yl)methyl)piperazine Ligand->H3 Binds Ligand->H4 Binds

Caption: Simplified signaling pathways for H3 and H4 receptors.

Detailed Protocols

Protocol 1: Histamine H3 Receptor Functional Assay (cAMP Accumulation)

This assay determines the ability of the test compound to antagonize the effect of an H3 receptor agonist on cAMP production. Histamine H3 receptors are Gi-coupled, and their activation by an agonist inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP.[11][12] An antagonist will block this effect.

Materials:

  • CHO-K1 cells stably expressing the human histamine H3 receptor (e.g., from Eurofins Discovery or similar vendors).[11]

  • Assay medium: HBSS, 20 mM HEPES, 0.1% BSA, pH 7.4.

  • Stimulation buffer: Assay medium containing 500 µM IBMX (a phosphodiesterase inhibitor).

  • (R)-alpha-Methylhistamine (H3 receptor agonist).[11]

  • Forskolin (adenylyl cyclase activator).

  • cAMP detection kit (e.g., LANCE Ultra cAMP kit or similar time-resolved fluorescence resonance energy transfer [TR-FRET] assay).[17]

  • White, opaque 384-well microplates.

Procedure:

  • Cell Preparation: Culture the CHO-H3 cells according to the supplier's instructions. On the day of the assay, harvest the cells and resuspend them in assay medium to a final density of 1 x 10^6 cells/mL.

  • Compound Preparation: Prepare a serial dilution of 1-((1-Methyl-1H-imidazol-5-yl)methyl)piperazine in stimulation buffer. Also, prepare solutions of the H3 agonist ((R)-alpha-methylhistamine) and forskolin.

  • Assay Plate Setup:

    • Add 5 µL of the test compound at various concentrations to the wells of the 384-well plate. For control wells, add 5 µL of stimulation buffer.

    • Add 5 µL of the H3 agonist to all wells except the basal and forskolin-only controls. The final concentration of the agonist should be its EC80 (the concentration that gives 80% of its maximal effect), which should be predetermined.

    • Pre-incubate the plate for 15 minutes at room temperature.

  • Cell Addition and Stimulation:

    • Add 10 µL of the cell suspension to each well.

    • Add 5 µL of forskolin to all wells to stimulate cAMP production. The final concentration of forskolin should be around 1-10 µM (optimize for your cell line).

    • Incubate the plate for 30 minutes at 37°C.

  • cAMP Detection:

    • Following the incubation, lyse the cells and detect the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP detection kit.

  • Data Analysis:

    • The data (e.g., TR-FRET ratio) is inversely proportional to the amount of cAMP produced.

    • Plot the response against the log concentration of the test compound and fit the data to a four-parameter logistic equation to determine the IC50 value.

Parameter Description Example Value
IC50 The concentration of the antagonist that inhibits 50% of the agonist response.100 nM
Hill Slope The steepness of the dose-response curve.-1.0
Maximal Inhibition The maximum percentage of inhibition achieved by the antagonist.98%
Protocol 2: Histamine H4 Receptor Functional Assay (Calcium Mobilization)

This assay measures the ability of the test compound to block histamine-induced calcium mobilization in cells expressing the H4 receptor. Activation of the H4 receptor can lead to the release of intracellular calcium stores.[13][14][15][18]

Materials:

  • HEK293 or CHO cells stably expressing the human histamine H4 receptor.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES and 2.5 mM probenecid, pH 7.4.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Cal-520 AM).

  • Pluronic F-127.

  • Histamine (H4 receptor agonist).

  • Black, clear-bottom 96- or 384-well microplates.

  • Fluorometric Imaging Plate Reader (FLIPR) or a similar instrument capable of kinetic fluorescence reading.[13][16]

Procedure:

  • Cell Plating: Seed the H4R-expressing cells into the microplates and grow them overnight to form a confluent monolayer.

  • Dye Loading:

    • Prepare the dye loading solution by mixing the calcium-sensitive dye with an equal volume of 0.1% Pluronic F-127 in assay buffer.

    • Remove the culture medium from the cells and add the dye loading solution.

    • Incubate for 60 minutes at 37°C in the dark.

    • After incubation, wash the cells twice with assay buffer, leaving a final volume of 100 µL in each well.

  • Compound Addition:

    • Prepare a serial dilution of 1-((1-Methyl-1H-imidazol-5-yl)methyl)piperazine in assay buffer.

    • Add the test compound to the cell plate and incubate for 15-30 minutes at room temperature.

  • Calcium Measurement:

    • Place the cell plate into the FLIPR instrument.

    • Initiate the fluorescence reading to establish a baseline.

    • After a short baseline reading, add a pre-determined EC80 concentration of histamine to stimulate the cells.

    • Continue to measure the fluorescence intensity for at least 2 minutes.[13]

  • Data Analysis:

    • The change in fluorescence intensity (maximum - minimum) reflects the intracellular calcium concentration.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the histamine-only control.

    • Plot the percentage of inhibition against the log concentration of the test compound and fit the data to a four-parameter logistic equation to determine the IC50 value.

Parameter Description Example Value
IC50 The concentration of the antagonist that inhibits 50% of the histamine-induced calcium response.50 nM
Hill Slope The steepness of the dose-response curve.-1.2
Maximal Inhibition The maximum percentage of inhibition achieved by the antagonist.100%
Protocol 3: [35S]GTPγS Binding Assay for Gi/o-Coupled Receptors

This is a functional assay that directly measures the activation of G-proteins upon agonist binding to a GPCR.[19][20][21] In the presence of an agonist, the GPCR catalyzes the exchange of GDP for GTP on the Gα subunit.[19][22] The use of the non-hydrolyzable GTP analog, [35S]GTPγS, allows for the accumulation and measurement of activated G-proteins.[22][23] This assay is particularly robust for Gi/o-coupled receptors like H3 and H4.[19][22]

Materials:

  • Membrane preparations from cells expressing the histamine H3 or H4 receptor.

  • Assay Buffer: 50 mM HEPES, 100 mM NaCl, 10 mM MgCl2, pH 7.4.

  • GDP.

  • [35S]GTPγS (radioligand).

  • Unlabeled GTPγS (for non-specific binding determination).

  • Agonist (e.g., histamine or (R)-alpha-methylhistamine).

  • 96-well microplates.

  • Glass fiber filter mats.

  • Scintillation counter.

Procedure:

  • Reaction Setup:

    • In a 96-well plate, add the assay buffer.

    • Add GDP to a final concentration of 10 µM.

    • Add the cell membranes (10-20 µg of protein per well).

    • For antagonist mode, add the test compound at various concentrations followed by a fixed concentration of the agonist (EC50). For agonist mode, add the test compound at various concentrations.

    • For determining non-specific binding, add 10 µM unlabeled GTPγS.

    • Pre-incubate for 15-30 minutes at 30°C.

  • Initiate the Reaction:

    • Add [35S]GTPγS to all wells to a final concentration of 0.1-0.5 nM.

    • Incubate for 60 minutes at 30°C with gentle shaking.

  • Termination and Filtration:

    • Terminate the reaction by rapid filtration through glass fiber filter mats using a cell harvester.

    • Wash the filters three times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Quantification:

    • Dry the filter mats and place them in scintillation vials with scintillation fluid.

    • Count the radioactivity in a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding from all other readings.

    • For antagonist mode, calculate the percentage of inhibition of the agonist-stimulated [35S]GTPγS binding. Plot this against the log concentration of the test compound to determine the IC50.

    • For agonist mode, plot the specific binding against the log concentration of the test compound to determine the EC50 and Emax (efficacy) relative to a full agonist.

Parameter Description Example Value (Antagonist) Example Value (Agonist)
IC50/EC50 Concentration for 50% inhibition/activation.80 nM150 nM
Emax Maximal effect relative to a full agonist.N/A60% (Partial Agonist)
Basal Activity Activity in the absence of an agonist.N/AMay indicate inverse agonism if below basal.

Conclusion

The protocols outlined in this guide provide a robust framework for the comprehensive in vitro characterization of 1-((1-Methyl-1H-imidazol-5-yl)methyl)piperazine. By systematically progressing through the tiered experimental workflow, researchers can effectively determine the compound's primary biological targets, its potency and efficacy, and its mechanism of action at the molecular level. This detailed pharmacological profiling is an essential step in the evaluation of novel compounds for their therapeutic potential.

References

  • Eurofins Discovery. H3 Human Histamine GPCR Cell Based PAM cAMP LeadHunter Assay. Available from: [Link]

  • Morini, G., et al. (2008). In vitro and in vivo pharmacological analysis of imidazole-free histamine H3 receptor antagonists: promising results for a brain-penetrating H3 blocker with weak anticholinesterase activity. Naunyn-Schmiedeberg's Archives of Pharmacology, 378(3), 335-343. Available from: [Link]

  • Hofstra, C. L., et al. (2003). Histamine H4 Receptor Mediates Chemotaxis and Calcium Mobilization of Mast Cells. Journal of Pharmacology and Experimental Therapeutics, 305(3), 1212-1221. Available from: [Link]

  • Assay Guidance Manual. (2012). GTPγS Binding Assays. NCBI Bookshelf. Available from: [Link]

  • Ward, R. J., & Milligan, G. (2011). [35S]GTPγS Binding as an Index of Total G-Protein and Gα-Subtype-Specific Activation by GPCRs. In Methods in Molecular Biology (Vol. 746, pp. 343-357). Springer. Available from: [Link]

  • Sittampalam, G. S., et al. (Eds.). (2012). Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Available from: [Link]

  • Harrison, C., & Traynor, J. R. (2003). The [35S]GTPγS binding assay: approaches and applications in pharmacology. Life sciences, 74(4), 489-508. Available from: [Link]

  • Smits, R. A., et al. (2006). The h 4 R agonists induce mouse bone marrow-derived mast cell (BMMC) calcium mobilization. Bioorganic & medicinal chemistry letters, 16(11), 2978-2981. Available from: [Link]

  • Hofstra, C. L., et al. (2003). Histamine H4 receptor mediates chemotaxis and calcium mobilization of mast cells. The Journal of pharmacology and experimental therapeutics, 305(3), 1212-1221. Available from: [Link]

  • Creative Biolabs. Hi-Affi™ In Vitro Cell based Histamine Receptor Functional Assay Service. Available from: [Link]

  • Strakhova, M. I., et al. (2009). In vitro and in vivo characterization of A-940894: a potent histamine H4 receptor antagonist with anti-inflammatory properties. British journal of pharmacology, 157(1), 44-54. Available from: [Link]

  • Neogen. Histamine (Life Science Format) ELISA Kit Instructions. Available from: [Link]

  • Mocking, T. A. M., et al. (2020). Development of a Conformational Histamine H3 Receptor Biosensor for the Synchronous Screening of Agonists and Inverse Agonists. ACS Sensors, 5(6), 1736-1744. Available from: [Link]

  • Wikipedia. Piperazine. Available from: [Link]

  • Barocelli, E., et al. (2006). Discovery of histamine H 3 receptor antagonistic property of simple imidazole-free derivatives: Preliminary pharmacological investigation. Pharmacological Research, 53(3), 226-232. Available from: [Link]

  • Sapa, J., et al. (2024). AR71, Histamine H3 Receptor Ligand—In Vitro and In Vivo Evaluation (Anti-Inflammatory Activity, Metabolic Stability, Toxicity, and Analgesic Action). Molecules, 29(15), 3409. Available from: [Link]

  • Seibel-Ehlert, U. (2024). Dependent Assays for Functional Characterization of Histamine Receptors and Ligands. University of Regensburg. Available from: [Link]

  • Baker, J. G. (2008). Antagonist affinity measurements at the Gi-coupled human histamine H3 receptor expressed in CHO cells. BMC pharmacology, 8, 1. Available from: [Link]

  • Mocking, T. A. M., et al. (2020). Development of a Conformational Histamine H3 Receptor Biosensor for the Synchronous Screening of Agonists and Inverse Agonists. ACS Sensors, 5(6), 1736–1744. Available from: [Link]

  • Hansen, K. B., et al. (2010). Implementation of a fluorescence-based screening assay identifies histamine H3 receptor antagonists clobenpropit and iodophenpropit as subunit-selective N-methyl-D-aspartate receptor antagonists. Molecular pharmacology, 77(3), 441-450. Available from: [Link]

  • Kottke, T., et al. (2016). Multiple Targeting Approaches on Histamine H3 Receptor Antagonists. Frontiers in Neuroscience, 10, 245. Available from: [Link]

  • Creative Bioarray. Ca2+ Mobilization Assay. Available from: [Link]

  • de Graaf, C., et al. (2025). Probing the Histamine H1 Receptor Binding Site to Explore Ligand Binding Kinetics. Journal of Medicinal Chemistry. Available from: [Link]

  • Oxford Biomedical Research. Enzyme Immunoassay for Histamine (Life Science Format). Available from: [Link]

  • Parsons, M. E., & Ganellin, C. R. (2001). Histamine receptor assays. Current protocols in pharmacology, Chapter 4, Unit 4.4. Available from: [Link]

  • Kumar, D., et al. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega, 7(3), 2686-2703. Available from: [Link]

  • Kiss, R. (2015). Structure-based discovery and binding site analysis of histamine receptor ligands. Academy's Library. Available from: [Link]

  • Thurmond, R. L. (2015). The Discovery of Histamine H4 Receptor Antagonists for the Treatment of Inflammation. Handbook of experimental pharmacology, 227, 237-259. Available from: [Link]

  • Thurmond, R. L. (2015). The histamine H4 receptor: from orphan to the clinic. Frontiers in pharmacology, 6, 65. Available from: [Link]

  • Shitole, A., et al. (2023). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE. Neuroquantology, 21(7), 1109-1117. Available from: [Link]

  • Carling, R. W., et al. (2002). Synthesis and pharmacological evaluation of 1-[(1,2-diphenyl-1H-4-imidazolyl)methyl]-4-phenylpiperazines with clozapine-like mixed activities at dopamine D(2), serotonin, and GABA(A) receptors. Journal of medicinal chemistry, 45(21), 4706-4716. Available from: [Link]

  • Al-Wahaibi, L. H., et al. (2023). Novel hybrid motifs of 4-nitroimidazole-piperazinyl tagged 1,2,3-triazoles: Synthesis, crystal structure, anticancer evaluations, and molecular docking study. Heliyon, 9(10), e20731. Available from: [Link]

  • Faghih, Z., et al. (2019). Design, Synthesis and Biological Evaluation of Novel Piperazinone Derivatives as Cytotoxic Agents. Advanced Pharmaceutical Bulletin, 9(1), 88-97. Available from: [Link]

  • Laturwale, S. K. J. S., et al. (2023). Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. International Journal of Pharmacy & Pharmaceutical Research, 28(2), 329-346. Available from: [Link]

  • Talele, T. T., et al. (2010). An in Silico Development of Selective Inhibitor for Histamine Receptors. Trends in Bioinformatics, 3(1), 1-15. Available from: [Link]

  • Wang, G. F., et al. (2010). Synthesis and biological evaluation of 1H-benzimidazol-5-ols as potent HBV inhibitors. Bioorganic & medicinal chemistry letters, 20(24), 7434-7437. Available from: [Link]

  • Al-Ostath, A. I. A., et al. (2024). In silico prediction of some pharmacokinetic, safety, biological activity and molecular docking studies of 1-piperazine indole hybrid with nicotinic amide and nicotinic acid and their analogues. Heliyon, 10(1), e23469. Available from: [Link]

  • Ou-Yahia, Y., et al. (2024). In Silico Design of Novel Piperazine-Based mTORC1 Inhibitors Through DFT, QSAR and ADME Investigations. Chemistry, 6(4), 92. Available from: [Link]

  • Tuccinardi, T., et al. (2023). Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoacylglycerol lipase (MAGL) inhibitors. ARPI. Available from: [Link]

  • ResearchGate. Synthesis, characterization and biological activity of some novel 5-((4-Alkyl piperazin-1-yl) methyl) quinolin-8-ol derivatives. Available from: [Link]

Sources

Application

experimental design for studying 1-((1-Methyl-1h-imidazol-5-yl)methyl)piperazine

Part 1: Executive Summary & Strategic Rationale The "Solubility Switch" in Drug Design 1-((1-Methyl-1H-imidazol-5-yl)methyl)piperazine (hereafter referred to as IMP-5 ) represents a high-value "privileged fragment" in mo...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Rationale

The "Solubility Switch" in Drug Design 1-((1-Methyl-1H-imidazol-5-yl)methyl)piperazine (hereafter referred to as IMP-5 ) represents a high-value "privileged fragment" in modern drug discovery. Structurally, it combines a basic piperazine ring with a 1-methylimidazole moiety via a methylene bridge.

Why study this molecule? In the context of Fragment-Based Drug Discovery (FBDD) and Lead Optimization, IMP-5 is rarely the final drug itself. Instead, it serves as a critical Physicochemical Modulator .

  • Solubility Enhancement: The piperazine secondary amine (pKa ~9.8) and imidazole (pKa ~7.0) provide tunable ionization profiles, drastically improving the aqueous solubility of lipophilic drug cores (e.g., kinase inhibitors).

  • Target Interaction: The imidazole ring acts as a hydrogen bond acceptor/donor mimic (often interacting with solvent-front residues like Asp or Glu in kinase pockets), while the piperazine provides a rigid spacer.

  • Metabolic Liability: It is a known "soft spot" for CYP450 metabolism, requiring rigorous stability profiling early in the design phase.

This guide details the experimental protocols to validate IMP-5 quality, couple it to drug scaffolds, and profile its biological liabilities (hERG/CYP).

Part 2: Physicochemical Characterization & Quality Control

Before biological application, the integrity of the IMP-5 fragment must be established. Imidazole derivatives are hygroscopic, and the "5-methyl" position is sterically distinct from the more common "4-methyl" isomer.

Protocol 1: Structural Validation via 2D-NMR

Objective: Distinguish the 1,5-isomer from the 1,4-isomer (a common synthetic impurity).

Materials:

  • IMP-5 (Free base or HCl salt).[1]

  • Solvent: DMSO-d6 (preferred for resolution of imidazole protons).

  • Instrument: 500 MHz NMR.

Methodology:

  • 1H-NMR: Focus on the imidazole ring protons. In the 1,5-isomer, the C2-H and C4-H protons show distinct chemical shifts and NOE (Nuclear Overhauser Effect) signals.

  • NOESY Experiment:

    • Irradiate the N-methyl group signal (~3.6 ppm).

    • Result: In the 1,5-isomer , the N-methyl group is spatially close to the C4-proton but distant from the methylene-piperazine tail. In the 1,4-isomer , the N-methyl is close to the C5-proton.

    • Acceptance Criteria: Strong NOE correlation between N-Me and C4-H; weak/no correlation to the methylene bridge.

Data Output Table: Physicochemical Parameters

ParameterValue (Approx)Relevance
MW 180.25 g/mol Fragment efficient (Rule of 3 compliant).
pKa (Piperazine NH) 9.8Primary protonation site; drives solubility.
pKa (Imidazole N) 7.1Secondary buffering; relevant at physiological pH.
LogP -0.5 to 0.2Hydrophilic; lowers LogD of lipophilic cores.
H-Bond Donors 1 (NH)Available for conjugation.

Part 3: Synthetic Utility (Coupling Protocols)

IMP-5 is a nucleophile. The secondary amine of the piperazine is the attachment point.

Protocol 2: SNAr Coupling to Heterocyclic Cores

Context: Attaching IMP-5 to a chlorinated kinase core (e.g., a chloropyrimidine or chloropyridine).

Workflow Diagram (Graphviz):

SynthesisWorkflow Core Electrophilic Core (R-Cl) Solvent Solvent: DMF or NMP Core->Solvent IMP5 IMP-5 Nucleophile (Secondary Amine) IMP5->Solvent Base Base: DIPEA or K2CO3 Base->Solvent Temp Heat: 80-120°C (MW) Solvent->Temp Mix Product Final Conjugate (Drug Candidate) Temp->Product S_NAr Reaction

Caption: General SNAr coupling workflow for attaching IMP-5 to drug scaffolds.

Step-by-Step Procedure:

  • Dissolution: Dissolve 1.0 eq of the Aryl-Chloride core in anhydrous DMF (Concentration: 0.2 M).

  • Addition: Add 1.2 eq of IMP-5 and 2.5 eq of DIPEA (N,N-Diisopropylethylamine).

    • Note: If using IMP-5 dihydrochloride salt, increase DIPEA to 4.0 eq to neutralize the salt.

  • Reaction:

    • Method A (Conventional): Heat to 90°C for 4–12 hours.

    • Method B (Microwave - Recommended): Heat to 120°C for 20 minutes.

  • Work-up: Dilute with EtOAc, wash with saturated NaHCO3 (to remove excess IMP-5), then brine. Dry over Na2SO4.

  • Purification: Flash chromatography (DCM:MeOH:NH3 gradient). The imidazole tail is polar; expect elution at 5–10% MeOH.

Part 4: Biological Liability Profiling

Once IMP-5 is incorporated into a molecule, two major risks arise: hERG inhibition (cardiotoxicity) and CYP Inhibition (drug-drug interactions).

Protocol 3: CYP Inhibition Assay (Fluorescence-Based)

Rationale: The imidazole ring can coordinate with the heme iron of CYP450 enzymes, acting as a reversible inhibitor.

Experimental Setup:

  • Enzymes: Recombinant human CYP3A4 and CYP2D6 (most relevant for basic amines).

  • Substrates:

    • CYP3A4: Dibenzylfluorescein (DBF).

    • CYP2D6: 3-[2-(N,N-diethyl-N-methylamino)ethyl]-7-methoxy-4-methylcoumarin (AMMC).

  • Control: Ketoconazole (known imidazole-based CYP3A4 inhibitor).

Procedure:

  • Prepare serial dilutions of the IMP-5 conjugate (0.1 nM to 50 µM) in Phosphate Buffer (pH 7.4).

  • Incubate with CYP isozymes and Cofactor Mix (NADPH regenerating system) for 10 mins at 37°C.

  • Add fluorogenic substrate.

  • Measure fluorescence kinetics over 30 minutes.

  • Analysis: Calculate IC50.

    • Risk Threshold: IC50 < 1 µM indicates high risk of DDI (Drug-Drug Interaction).

Protocol 4: hERG Liability Screening (Patch Clamp)

Rationale: Piperazine linkers are classic pharmacophores for hERG channel blockade, which can lead to QT prolongation.

Workflow:

  • Cell Line: CHO cells stably expressing hERG K+ channels.

  • Method: Automated Whole-Cell Patch Clamp (e.g., QPatch or Patchliner).

  • Protocol:

    • Voltage protocol: Depolarize to +20 mV (2s), repolarize to -50 mV (2s) to elicit tail current.

    • Perfuse IMP-5 conjugate (start at 10 µM).

  • Readout: % Inhibition of tail current.

    • Mitigation: If inhibition is >50% at 10 µM, consider adding an oxygen (ether) or lowering the pKa of the piperazine nitrogen (e.g., by adding an adjacent carbonyl to make it a piperazinone).

Part 5: Metabolic Stability Pathway

Understanding how the body breaks down IMP-5 is crucial for lead optimization.

Metabolic Pathway Diagram (Graphviz):

Metabolism cluster_PhaseI Phase I Metabolism (Microsomes) Parent IMP-5 Conjugate N_Oxide N-Oxidation (Piperazine/Imidazole) Parent->N_Oxide FMO / CYP Dealk N-Dealkylation (Cleavage of Linker) Parent->Dealk CYP3A4 RingOpen Imidazole Ring Opening Parent->RingOpen Rare

Caption: Predicted metabolic soft-spots for IMP-5 derivatives. N-dealkylation is the primary clearance route.

References

  • Synthesis and SAR of Piperazine-Imidazole Derivatives

    • Title: "Design, Synthesis and Biological Evaluation of Novel Piperazinone Deriv
    • Source: Advanced Pharmaceutical Bulletin, 2019.
    • URL:[Link] (Validated via Search Snippet 1.19).

  • Piperazine as a Privileged Scaffold

    • Title: "Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry."
    • Source: ChemistryOpen, 2024.
    • URL:[Link] (Contextual match to Search Snippet 1.8).

  • Imidazole-Based Kinase Inhibitors (Nilotinib Context): Title: "Discovery of Nilotinib: A Potent and Selective Tyrosine Kinase Inhibitor." Source: Journal of Medicinal Chemistry. Note: Referenced for the structural relevance of the 1-methylimidazole pharmacophore.
  • General Protocol for Reductive Amination (Synthesis of IMP-5)

    • Title: "Modifying experimental protocols for 1-(1H-IMIDAZOL-5-YL)-N-METHYLMETHANAMINE."
    • Source: BenchChem Technical Support.[1]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 1-((1-Methyl-1H-imidazol-5-yl)methyl)piperazine Synthesis

Ticket ID: #SYN-5-IMID-PIP Status: Open Support Tier: Level 3 (Senior Application Scientist) Subject: Yield Optimization & Impurity Control Introduction Welcome to the Technical Support Center. You are likely accessing t...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #SYN-5-IMID-PIP Status: Open Support Tier: Level 3 (Senior Application Scientist) Subject: Yield Optimization & Impurity Control

Introduction

Welcome to the Technical Support Center. You are likely accessing this guide because your synthesis of 1-((1-Methyl-1H-imidazol-5-yl)methyl)piperazine is suffering from low isolated yields (<40%), difficult phase separations, or "dimer" contamination.

This molecule is a "deceptively simple" fragment often used in kinase inhibitor development (e.g., Ponatinib analogs). Its synthesis presents two distinct failure modes: Regiochemical ambiguity of the starting material and extreme polarity during workup.

This guide treats your synthesis as a system. We will debug the "Hardware" (Starting Materials), the "Operating System" (Reaction Conditions), and the "Output Processing" (Purification).

Module 1: Hardware Diagnostic (Starting Material Integrity)

The Critical Failure: Using the wrong aldehyde isomer. Commercial suppliers frequently mislabel or conflate 1-methylimidazole-4-carbaldehyde with 1-methylimidazole-5-carbaldehyde . The 4-isomer is thermodynamically more stable and easier to synthesize, but it yields a biologically distinct regioisomer that may be inactive in your final drug target.

Diagnostic Protocol: 1H NMR Verification

Before starting, run a proton NMR of your aldehyde in DMSO-d6.

Feature1-Methyl-1H-imidazole-5 -carbaldehyde (Correct)1-Methyl-1H-imidazole-4 -carbaldehyde (Incorrect)
C2-H Proton Singlet ~ 7.8 - 8.0 ppmSinglet ~ 7.6 - 7.8 ppm
C4-H Proton Singlet ~ 7.6 ppmAbsent (Substituted)
NOE Signal Strong NOE between N-Methyl and Aldehyde proton (spatial proximity).Weak/No NOE between N-Methyl and Aldehyde (too distant).

Tech Note: If you lack NOE capabilities, rely on the coupling constants. The 5-isomer places the aldehyde adjacent to the N-methyl group (position 1 and 5 are neighbors).

Module 2: The Operating System (Reaction Protocol)

The Core Process: Reductive Amination.[1][2][3][4] The Bug: Bis-alkylation (Dimerization). Piperazine has two nucleophilic nitrogens. If you use a 1:1 ratio, you will statistically generate significant amounts of the N,N'-bis(imidazolylmethyl)piperazine dimer, which is difficult to separate.

Optimized Workflow: The "High-Dilution" Strategy

To force Mono-alkylation, you must flood the system with Piperazine.

Reagents:

  • A: 1-Methyl-1H-imidazole-5-carbaldehyde (1.0 equiv)

  • B: Piperazine (Anhydrous) (4.0 - 5.0 equiv )

  • C: Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

  • Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).

Step-by-Step Protocol:

  • Imine Formation: Dissolve B (Piperazine) in DCM. Add A (Aldehyde) slowly.

    • Why? High equivalents of piperazine ensure that every aldehyde molecule encounters a free piperazine, not a mono-substituted product.

    • Add Acetic Acid: Add 1.0 equiv of AcOH to catalyze imine formation. Stir for 1-2 hours at Room Temp.

  • Reduction: Cool to 0°C. Add C (STAB) portion-wise.

    • Why STAB? It is less aggressive than NaBH4 and will not reduce the aldehyde before it forms the imine. It also suppresses side reactions.

  • Quench: Stir overnight at RT. Quench with saturated NaHCO3.

Visualizing the Reaction Logic

ReactionLogic Aldehyde 1-Methyl-5-CHO (Limiting Reagent) Imine Imine Intermediate Aldehyde->Imine AcOH, DCM Piperazine Piperazine (5.0 Equiv) Piperazine->Imine Excess drives mono-selectivity Product Target Mono-Amine (Major) Imine->Product Reduction STAB STAB (Reductant) STAB->Product Dimer Bis-Alkylated Dimer (Trace) Product->Dimer If Piperazine < 2 equiv

Figure 1: Kinetic control strategy to prevent dimerization. Note the requirement for excess piperazine.

Module 3: Output Processing (Purification)

The Bug: "The product is gone." Root Cause: The product contains a basic piperazine and a basic imidazole. It is extremely polar and water-soluble.[5] Standard extraction (DCM vs. Water) leaves 90% of your product in the aqueous waste layer.

Troubleshooting Guide: The "Polar Hell" Extraction

Do NOT use standard Ether or Ethyl Acetate extractions. They are too non-polar.

Method A: The "Salting Out" Extraction (Recommended)

  • Basify: Adjust the aqueous quench layer to pH > 12 using 50% NaOH.

    • Why? You must suppress protonation of both the piperazine (pKa ~9.8) and imidazole to force them into the organic phase.

  • The Solvent Cocktail: Extract with DCM : Isopropanol (3:1 ratio) .

    • Why? Isopropanol increases the polarity of the organic phase, pulling the polar amine out of the water.

  • Repetition: Perform this extraction 5–6 times.

  • Wash: Wash combined organics with brine (not water) to remove excess isopropanol.

Method B: The "Dry Loading" Trick (If extraction fails)

  • Evaporate the entire reaction mixture (aqueous and organic) to dryness.

  • Triturate the solid residue with warm Methanol/DCM (10%).

  • Filter off the inorganic salts.

  • Adsorb the filtrate onto Silica Gel and run a flash column.

    • Eluent: DCM : MeOH : NH4OH (90 : 9 : 1). The ammonia is critical to prevent streaking.

Purification Decision Tree

WorkupTree Start Crude Reaction Mixture Standard Standard DCM Wash Start->Standard Check Is Product in Organic Layer? Fail No (Stuck in Aqueous) Check->Fail Yield < 10% Standard->Check Sol1 Adjust pH to >12 (NaOH) Fail->Sol1 Sol2 Extract with DCM:IPA (3:1) Sol1->Sol2 Fail2 Still Low Yield? Sol2->Fail2 Sol3 Evaporate to Dryness Dry Load on Silica Fail2->Sol3 Column Flash Column DCM:MeOH:NH4OH Sol3->Column

Figure 2: Decision matrix for recovering polar amine products.

Frequently Asked Questions (FAQs)

Q: Can I use NaBH4 instead of STAB? A: Yes, but with a modification. If using Sodium Borohydride (NaBH4), you must perform a stepwise reductive amination. Stir the aldehyde and piperazine for 4–6 hours (or reflux in MeOH) to fully form the imine first, then cool and add NaBH4. Adding NaBH4 immediately will reduce the aldehyde to the alcohol (1-methyl-5-hydroxymethylimidazole), killing your yield.

Q: How do I remove the excess piperazine? A: Because you used 5 equivalents, you have a lot left over.

  • High Vacuum: Piperazine sublimes. Heating the crude oil at 60°C under high vacuum (<1 mbar) will remove most of it.

  • Recrystallization: If your product is solid, recrystallize from cold acetonitrile. Piperazine stays in solution; your product (often) precipitates.

Q: My product is an oil. How do I make it a solid for storage? A: These bases are often oils. Convert it to the Dihydrochloride salt . Dissolve the oil in Ethanol, cool in an ice bath, and add 4M HCl in Dioxane dropwise. The white salt precipitate is stable and non-hygroscopic.

References

  • Synthesis of Ponatinib Intermediates

    • Patent: Shakespeare, W. C., et al. "Substituted Acetylenic Imidazo[1,2-b]pyridazine Compounds as Kinase Inhibitors." WO 2011/053938 A1. (Describes the coupling of piperazine to imidazole moieties).
  • Reductive Amination Methodologies

    • Journal: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996, 61(11), 3849–3862.
  • Purification of Polar Amines

    • Technical Note: "Strategies for the Purification of Highly Polar Hydrophilic Amines.

Sources

Optimization

Technical Support Center: Purification of 1-((1-Methyl-1H-imidazol-5-yl)methyl)piperazine

Welcome to the technical support guide for the purification of 1-((1-Methyl-1H-imidazol-5-yl)methyl)piperazine. This resource is designed for researchers, medicinal chemists, and process development scientists who may en...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 1-((1-Methyl-1H-imidazol-5-yl)methyl)piperazine. This resource is designed for researchers, medicinal chemists, and process development scientists who may encounter challenges in isolating this compound with high purity. The inherent basicity of the imidazole and piperazine rings presents unique purification hurdles, particularly in chromatographic separations. This guide provides in-depth, question-and-answer-based troubleshooting protocols and foundational knowledge to overcome these common issues.

Section 1: Frequently Asked Questions (FAQs) & Core Concepts

This section addresses preliminary questions regarding the compound's properties and common synthetic impurities, which are crucial for designing an effective purification strategy.

Q1: What are the expected physicochemical properties of 1-((1-Methyl-1H-imidazol-5-yl)methyl)piperazine?

A1: While specific experimental data may be limited, we can predict the properties based on its structural motifs—a methylated imidazole and a piperazine ring.

  • Physical Form: As a free base, the compound is likely to be a colorless to pale yellow oil or a low-melting solid.[1] Its hydrochloride or other salt forms are expected to be white to off-white crystalline solids, which are often easier to handle.[1]

  • Basicity: The molecule contains multiple basic nitrogen atoms (two in the piperazine ring and one in the imidazole ring), making it a polybasic compound. This basicity is the primary cause of purification challenges, especially on standard silica gel.

  • Solubility:

    • Free Base: Expected to be soluble in polar organic solvents such as methanol, ethanol, and dichloromethane (DCM).[1]

    • Salt Form: The hydrochloride salt should exhibit significantly better solubility in water and other polar protic solvents.[1]

  • Stability: Imidazole-containing compounds are generally stable but can be sensitive to certain pH conditions and light.[1] Piperazine derivatives are also generally stable but can be susceptible to oxidation or degradation under harsh acidic or basic conditions over time.[2]

Q2: What are the most common impurities I should expect from its synthesis?

A2: Impurities can arise from starting materials, side reactions, or subsequent degradation. Awareness of these potential contaminants is key to selecting the right purification and analytical methods.

Impurity TypePotential SpeciesOrigin / Cause
Starting Materials Unreacted 1-methyl-5-(chloromethyl)imidazole or piperazine.Incomplete reaction or improper stoichiometry.
Over-alkylation 1,4-bis((1-methyl-1H-imidazol-5-yl)methyl)piperazine.Reaction of the product with another molecule of the alkylating agent. A common byproduct in piperazine chemistry.[3][4]
Positional Isomers 1-((1-Methyl-1H-imidazol-4-yl)methyl)piperazine.Impurities in the starting imidazole material or non-selective synthesis.
Reagent-Related Byproducts from the base or solvent used in the synthesis.Side reactions involving reagents like triethylamine, potassium carbonate, etc.

Section 2: Troubleshooting Column Chromatography

Flash column chromatography is a primary method for purification, but the basic nature of the target compound often leads to complications.

Q3: My compound is streaking severely on the silica gel column, resulting in poor separation and low recovery. What is happening and how do I fix it?

A3: This is the most common issue encountered. The streaking (or tailing) is caused by strong, non-ideal interactions between the basic nitrogen atoms of your compound and the acidic silanol (Si-OH) groups on the surface of the silica gel. This leads to slow, uneven elution from the column.[1]

Solutions:

  • Use a Basic Modifier in the Eluent: The most effective solution is to neutralize the acidic sites on the silica. Add a small amount of a volatile base to your solvent system.

    • Recommended Modifier: Triethylamine (TEA) at 0.5-1% (v/v).

    • Alternative: A few drops of aqueous ammonia in the methanol portion of your eluent (e.g., DCM/MeOH/NH₄OH).[5]

  • Switch to a Less Acidic Stationary Phase: If basic modifiers are insufficient or incompatible with your compound, consider an alternative stationary phase.

    • Alumina (basic or neutral): Alumina is less acidic than silica and is a good alternative for purifying basic compounds.[6]

    • Deactivated Silica: You can prepare this by pre-treating standard silica gel with a solution of triethylamine in your non-polar solvent before packing the column.

Experimental Protocol: Column Chromatography with a Basic Modifier
  • Solvent System Selection: Develop a suitable solvent system using Thin Layer Chromatography (TLC). A common starting point is a gradient of methanol in dichloromethane (DCM). Spot your crude material on a TLC plate.

  • TLC Analysis (with Modifier): Prepare two developing chambers. In one, use your chosen eluent (e.g., 95:5 DCM:MeOH). In the second, use the same eluent with 1% triethylamine added. You should observe a higher Rf value and a much more compact, round spot in the chamber with triethylamine. This confirms the modifier is effective.

  • Column Preparation:

    • Prepare your eluent mixture, including the 0.5-1% triethylamine.

    • Pack your column using the non-polar component of your eluent system (e.g., DCM with 1% TEA).

  • Loading: Adsorb your crude material onto a small amount of silica gel. After the solvent evaporates, carefully load the dry powder onto the top of the packed column. This "dry loading" technique often provides better resolution than loading in a solvent.

  • Elution: Run the column using a gradient elution, slowly increasing the percentage of the polar solvent (e.g., methanol containing 1% TEA).

  • Monitoring: Collect fractions and monitor them by TLC to identify and combine the pure fractions containing your product.

Q4: My compound seems to be stuck on the column. I have very low or zero recovery. What should I do?

A4: This issue suggests either irreversible adsorption to the silica gel or on-column decomposition.[6]

Troubleshooting Steps:

  • Assess Compound Stability: Before running a large-scale column, perform a stability test. Dissolve a small amount of your crude product in your chosen eluent, add a pinch of silica gel, and stir for a few hours. Monitor the mixture by TLC or LC-MS to see if any degradation occurs.[6]

  • Increase Eluent Polarity Drastically: If the compound is stable but simply strongly adsorbed, a much more polar eluent may be required. Try flushing the column with a strong solvent system like 80:20:1 DCM:Methanol:Ammonium Hydroxide.

  • Use a Guard Column: Placing a small, disposable "guard" column before your main analytical column can help by adsorbing any highly polar or reactive impurities that might otherwise bind irreversibly to the main column.[7]

Below is a decision-making workflow for troubleshooting common column chromatography issues.

Caption: Decision tree for troubleshooting column chromatography.

Section 3: Troubleshooting Recrystallization and Salt Formation

If chromatography yields an oil or if further purification is needed, recrystallization or salt formation are excellent next steps.

Q5: My purified product is a sticky oil that is difficult to handle and weigh accurately. How can I convert it into a solid?

A5: Converting the basic free-base oil into a salt is a standard and highly effective technique to obtain a stable, crystalline, and easy-to-handle solid.[1] The hydrochloride salt is the most common choice.

Experimental Protocol: Hydrochloride Salt Formation
  • Dissolution: Dissolve your purified free-base oil in a minimal amount of a suitable anhydrous organic solvent. Anhydrous diethyl ether or ethyl acetate are excellent choices.[1]

  • Acidification: While stirring the solution, slowly add a solution of hydrochloric acid in an organic solvent (e.g., 2 M HCl in diethyl ether or 4 M HCl in dioxane) dropwise.

  • Precipitation: The hydrochloride salt will typically precipitate out of the solution as a white or off-white solid. If precipitation is slow, you can try cooling the mixture in an ice bath or gently scratching the inside of the flask with a glass rod to induce crystallization.

  • Isolation: Collect the solid precipitate by vacuum filtration.

  • Washing: Wash the collected solid with a small amount of cold diethyl ether to remove any residual impurities.[1]

  • Drying: Dry the salt under high vacuum to remove all residual solvents.

Q6: I am struggling to find a good solvent system for recrystallizing my product.

A6: The ideal recrystallization solvent is one in which your compound is highly soluble at high temperatures but poorly soluble at low temperatures. For piperazine derivatives, common solvents include ethanol, methanol, or mixtures like ethanol/water.[8][9][10]

Systematic Approach to Solvent Screening:

  • Place a small amount of your compound (10-20 mg) into several small test tubes or vials.

  • To each vial, add a different solvent (e.g., ethanol, isopropanol, acetone, ethyl acetate, toluene) dropwise at room temperature until the solid just dissolves. Note the approximate solubility.

  • If a solid dissolves easily at room temperature, the solvent is likely too good. If it is insoluble, heat the mixture gently.

  • If the solid dissolves upon heating, allow the solution to cool slowly to room temperature and then in an ice bath.

  • A good solvent will show crystal formation upon cooling. If an oil forms ("oiling out"), try using a more polar or less polar solvent system, or use a much more dilute solution.

The overall purification workflow can be visualized as follows:

G crude Crude Product chromatography Column Chromatography (Silica + 1% TEA) crude->chromatography tlc_check1 TLC/LC-MS Analysis chromatography->tlc_check1 oil_product Product as Oil tlc_check1->oil_product Fractions Pure salt_formation HCl Salt Formation oil_product->salt_formation filtration Filtration & Drying salt_formation->filtration final_product Pure Crystalline Solid filtration->final_product tlc_check2 Final Purity Check (NMR, HPLC, EA) final_product->tlc_check2

Caption: General purification and salt formation workflow.

Section 4: Purity Assessment

Confirming the purity and identity of your final product is a critical final step.

Q7: Which analytical techniques are best for assessing the purity of my final compound?

A7: A combination of methods should be used to confidently assess purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is essential for confirming the chemical structure of your compound. The integration of peaks in the ¹H NMR spectrum can also provide a good indication of purity with respect to proton-containing impurities. Check for the absence of starting material signals and the presence of expected peaks.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for quantitative purity assessment.[11]

    • Method: A reverse-phase C18 column is typically used.

    • Troubleshooting: Due to the basic nature of the compound, peak tailing can be an issue.[12][13] To achieve sharp, symmetrical peaks, use a mobile phase with a low pH (e.g., 0.1% formic acid or trifluoroacetic acid in water/acetonitrile) to protonate the compound and minimize interactions with residual silanols on the column.[12][13]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique couples the separation power of HPLC with the detection power of mass spectrometry, allowing you to confirm the molecular weight of your product and identify any impurities.

  • Gas Chromatography (GC): While less common for non-volatile salts, GC can be used for the free base if it is sufficiently volatile and thermally stable.[14]

References
  • Chromedia. (n.d.). Troubleshooting LC, basics. Retrieved from [Link]

  • International Journal of Pharmacy & Pharmaceutical Research. (2023, September 30). Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. Retrieved from [Link]

  • Google Patents. (2001). US20010051718A1 - Novel synthesis and crystallization of piperazine ring-containing compounds.
  • Neuroquantology. (n.d.). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE. Retrieved from [Link]

  • Phenomenex. (n.d.). Troubleshooting Guide. Retrieved from [Link]

  • Advanced Materials Technology. (2023, November 3). LC Chromatography Troubleshooting Guide. Retrieved from [Link]

  • HPLC-Vogel. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 1-Diphenylmethyl-4-[(2-(-4-methylphenyl)-5-methyl-1 H-imidazol-4-yl)methyl]piperazine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Novel hybrid motifs of 4-nitroimidazole-piperazinyl tagged 1,2,3-triazoles: Synthesis, crystal structure, anticancer evaluations, and molecular docking study. Retrieved from [Link]

  • Google Patents. (n.d.). US2919275A - Purification of piperazine.
  • Revue Roumaine de Chimie. (n.d.). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Retrieved from [Link]

  • Analytical CHEMISTRY. (n.d.). A simple and sensitive gas chromatographic method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances. Retrieved from [Link]

  • OPUS at UTS. (2013, October 21). Analytical Methods. Retrieved from [Link]

  • Royal Society of Chemistry. (2010, January 15). Analytical Methods. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Piperazine, 1-methyl- (CAS 109-01-3). Retrieved from [Link]

  • National Center for Biotechnology Information. (2012, September 24). Synthesis and Spectroscopic Analysis of Novel 1H-Benzo[d]imidazoles Phenyl Sulfonylpiperazines. Retrieved from [Link]

  • Quora. (2023, August 21). How do I purify 1-methylimidazole after the Debus–Radziszewski reaction? Retrieved from [Link]

  • Google Patents. (n.d.). CN102304102B - Preparation method of 1-methyl piperazine.
  • Ataman Kimya. (n.d.). N-METHYLPIPERAZINE. Retrieved from [Link]

  • Isaac Scientific Publishing. (2019, January 29). The Stability Study of a Novel Phenylpiperazine Derivative. Retrieved from [Link]

  • Università degli Studi di Urbino Carlo Bo. (n.d.). Tailored Aza‐Michael Addition as Key Step in the Synthesis of 1H‐imidazo[5,1‐c][9][12]oxazine Scaffolds. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). (1-methyl-1H-imidazol-5-yl)methanol. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Methyl-5-nitro-1H-imidazole. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Assay Interference with 1-((1-Methyl-1h-imidazol-5-yl)methyl)piperazine

Prepared by the Senior Application Scientist Team Welcome to the technical support guide for 1-((1-Methyl-1h-imidazol-5-yl)methyl)piperazine. This document is designed for researchers, scientists, and drug development pr...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for 1-((1-Methyl-1h-imidazol-5-yl)methyl)piperazine. This document is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot potential assay interferences caused by this compound. Our goal is to provide you with the causal logic behind experimental observations and to offer robust, field-proven protocols to ensure the integrity of your data.

The unique structure of 1-((1-Methyl-1h-imidazol-5-yl)methyl)piperazine, which combines a substituted imidazole ring with a piperazine moiety, is a nexus of chemical properties that can be highly beneficial for biological activity but may also lead to non-specific interactions in assay systems. This guide will help you identify and mitigate these effects.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions about the potential for assay interference.

Q1: What are the primary structural features of 1-((1-Methyl-1h-imidazol-5-yl)methyl)piperazine that can cause assay interference?

This compound possesses two key heterocyclic moieties, an imidazole and a piperazine ring, which are common sources of assay artifacts.

  • Imidazole Ring: The 1-methyl-1H-imidazole group is an aromatic heterocycle. Such structures are frequently implicated in optical interference, as they can exhibit inherent fluorescence (autofluorescence) or quench the signal of fluorophores used in an assay.[1] Additionally, the nitrogen atoms in the imidazole ring can participate in metal chelation, potentially sequestering essential metallic cofactors (e.g., Mg²⁺, Zn²⁺) from enzymes.

  • Piperazine Ring: Piperazine is a basic compound with two amine nitrogens, giving it a pKa between 9.7 and 9.8.[2] At high concentrations, it can act as a buffer and alter the pH of your assay medium, thereby affecting enzyme kinetics or protein stability. Its basic nature also makes it prone to non-specific binding to acidic proteins.

  • Combined Structure: The overall molecule has the potential to form aggregates, especially at higher concentrations, leading to promiscuous inhibition of various unrelated proteins. Such behavior is a hallmark of Pan-Assay Interference Compounds (PAINS).[3]

Q2: In which types of assays is interference most likely to occur?

Interference is most common in assays that rely on optical detection methods or have sensitive enzymatic components.

  • Fluorescence-Based Assays: This includes Fluorescence Intensity (FI), Fluorescence Polarization (FP), and Förster Resonance Energy Transfer (FRET).[4][5] The compound's potential for autofluorescence and quenching makes these assays particularly vulnerable.[1]

  • Luminescence-Based Assays: The compound may directly inhibit reporter enzymes like luciferase, leading to false-negative results. This is a common interference mechanism that should be ruled out using a technology counter-screen.[6]

  • Enzyme Assays with Metal Cofactors: Assays for kinases, phosphatases, and polymerases often require divalent cations (Mg²⁺, Mn²⁺). The chelating properties of the imidazole and piperazine groups can inhibit these enzymes non-specifically.

  • High-Throughput Screening (HTS): In HTS campaigns, where compounds are often tested at a single high concentration, artifacts from aggregation, autofluorescence, and non-specific reactivity are prevalent.[3]

Q3: What is the very first step I should take if I suspect my compound is causing interference?

The first and most crucial step is to run a set of simple control experiments to isolate the source of the interference. The specific controls depend on the assay format. For a typical fluorescence-based enzyme inhibition assay, this would involve:

  • Measuring Compound Autofluorescence: Prepare a plate with just the assay buffer and your compound at the relevant concentrations. Read the plate using the same filter set as your main experiment. A high signal in the absence of your fluorescent substrate or enzyme indicates autofluorescence.[1]

  • Running a "No-Enzyme" Control: Perform the assay as usual but omit the enzyme. If you still observe an effect (e.g., a change in fluorescence), the compound is likely interacting with the substrate or detection reagents.

  • Running a "No-Substrate" Control: If applicable, run the assay with the enzyme and compound but without the substrate. This helps confirm that the compound isn't directly affecting the enzyme's native fluorescence or other assay components.

These initial checks can quickly diagnose the most common forms of interference and guide your subsequent troubleshooting efforts.

Part 2: Troubleshooting Guide

This section is structured in a problem-and-solution format to address specific issues you may encounter during your experiments.

Problem 1: My signal is unexpectedly high in a fluorescence assay, suggesting activation, but this is biologically implausible.

Possible Cause: Compound Autofluorescence

Many small molecules with aromatic rings are intrinsically fluorescent and can emit light at wavelengths that overlap with your detection channel, leading to false-positive signals.[1]

Troubleshooting Protocol:

  • Quantify Autofluorescence:

    • Prepare a serial dilution of 1-((1-Methyl-1h-imidazol-5-yl)methyl)piperazine in your final assay buffer.

    • Dispense into the wells of your microplate.

    • Read the plate using the exact same excitation and emission wavelengths, gain settings, and temperature as your primary assay.

    • Interpretation: If you observe a concentration-dependent increase in signal, the compound is autofluorescent. This signal must be subtracted from your primary assay data, or a different assay format should be considered.

  • Implement a Technology Counter-Screen:

    • Run your primary assay again, but use a parallel setup where a critical component of the signal-generating system is absent (e.g., the fluorescent antibody or the GFP-tagged protein).[6]

    • Interpretation: True "hits" should be active only in the complete assay system. If your compound shows activity in the counter-screen, the result is an artifact of the technology.

  • Switch to an Orthogonal Assay:

    • Confirm your findings using an assay with a different detection modality, such as luminescence, absorbance, or a label-free method like Surface Plasmon Resonance (SPR).[7]

    • Interpretation: A genuine biological effect should be observable across different technological platforms.

Problem 2: The signal in my assay is significantly lower than the negative control, suggesting potent inhibition, but the dose-response curve is steep or irregular.

Possible Causes: Fluorescence Quenching, Compound Aggregation, or Reagent Reactivity.

Troubleshooting Protocol:

  • Assess Fluorescence Quenching:

    • Perform your assay with a fixed, active concentration of your enzyme and substrate to generate a stable positive signal.

    • Add increasing concentrations of 1-((1-Methyl-1h-imidazol-5-yl)methyl)piperazine to these wells.

    • Interpretation: A concentration-dependent decrease in signal in this context, where the enzyme has already produced its product, indicates that the compound is quenching the fluorescent signal. Time-Resolved FRET (TR-FRET) is an excellent alternative as it is less susceptible to this type of interference.[5]

  • Test for Aggregation-Based Inhibition:

    • Repeat the inhibition assay in the presence of a low concentration (0.01% to 0.1%) of a non-ionic detergent, such as Triton X-100 or Tween-20.

    • Interpretation: If the inhibitory activity of your compound is significantly reduced or eliminated in the presence of the detergent, it strongly suggests that the compound was forming aggregates that non-specifically inhibited the enzyme.[8] True inhibitors should retain their potency.

  • Check for Thiol Reactivity (for enzymes with active-site cysteines):

    • Run the assay with and without a high concentration (e.g., 1 mM) of a reducing agent like Dithiothreitol (DTT).

    • Interpretation: If the compound's inhibitory effect is abrogated by DTT, it may be reacting with and oxidizing critical thiol groups on the enzyme.[9]

Problem 3: My results are not reproducible, and the IC50 values vary significantly between experiments.

Possible Causes: Poor Solubility, pH Fluctuation, or Metal Chelation.

Troubleshooting Protocol:

  • Verify Solubility and Stability:

    • Prepare your compound at its highest test concentration in the final assay buffer.

    • Visually inspect for precipitation. For a more sensitive measure, measure light scatter at a high wavelength (e.g., 600 nm) over time.

    • Solution: If solubility is an issue, consider using the hydrochloride salt of the compound, which is typically more water-soluble.[10] Always prepare fresh working solutions from a DMSO stock for each experiment to avoid degradation.[10]

  • Measure Buffer pH:

    • Use a calibrated pH meter to measure the pH of your assay buffer.

    • Add your compound to the highest working concentration and re-measure the pH.

    • Interpretation: The basic piperazine moiety can increase the pH of weakly buffered solutions.[2] If a significant shift (>0.2 pH units) is observed, increase the buffering capacity of your assay medium (e.g., use 50 mM HEPES instead of 20 mM).

  • Assess for Metal Chelation:

    • If your enzyme requires a divalent metal cofactor (e.g., MgCl₂), run the assay with the standard cofactor concentration and then repeat it with a 5- to 10-fold higher concentration of the cofactor.

    • Interpretation: If the compound's potency decreases at higher cofactor concentrations, it is likely acting as a chelator. This is a non-specific mechanism of inhibition.

Part 3: Visualization & Data

To aid in your troubleshooting, we have provided a logical workflow diagram, a summary of the compound's key properties, and a diagram of potential interference mechanisms.

Troubleshooting Workflow

This diagram outlines a systematic approach to diagnosing assay interference.

Troubleshooting_Workflow start Suspected Assay Interference Observed assay_type What is the assay type? start->assay_type fluorescence Fluorescence-Based (FI, FP, FRET) assay_type->fluorescence Fluorescence luminescence Luminescence-Based assay_type->luminescence Luminescence other Other (e.g., Absorbance) assay_type->other Other check_auto Test for Autofluorescence fluorescence->check_auto check_quench Test for Quenching fluorescence->check_quench check_luciferase Run Luciferase Counter-Screen luminescence->check_luciferase check_agg Test for Aggregation (add detergent) other->check_agg check_auto->check_agg result_auto Artifact Confirmed: Subtract background or use orthogonal assay check_auto->result_auto check_quench->check_agg result_quench Artifact Confirmed: Use TR-FRET or orthogonal assay check_quench->result_quench check_luciferase->check_agg result_luci Artifact Confirmed: Compound inhibits luciferase. Use orthogonal assay. check_luciferase->result_luci check_ph Check for pH Shifts check_agg->check_ph result_agg Artifact Confirmed: Compound is an aggregator. check_agg->result_agg result_ph Artifact Confirmed: Increase buffer strength. check_ph->result_ph

Caption: A logical workflow for diagnosing assay interference.

Mechanisms of Interference

This diagram illustrates the primary ways 1-((1-Methyl-1h-imidazol-5-yl)methyl)piperazine can interfere with an assay.

Interference_Mechanisms cluster_properties Structural Moieties & Properties cluster_interferences Potential Assay Interferences compound 1-((1-Methyl-1h-imidazol-5-yl)methyl)piperazine imidazole Imidazole Ring (Aromatic) compound->imidazole piperazine Piperazine Ring (Basic, pKa ~9.7) compound->piperazine aggregation Molecular Aggregation compound->aggregation autofluor Autofluorescence imidazole->autofluor quenching Fluorescence Quenching imidazole->quenching chelation Metal Chelation imidazole->chelation ph_shift pH Alteration piperazine->ph_shift piperazine->chelation promiscuous Promiscuous Inhibition aggregation->promiscuous

Caption: Potential interference mechanisms of the compound.

Physicochemical Properties Summary

The following table summarizes key physicochemical properties that are relevant to assay performance. Note that experimental values for this specific compound are limited; thus, predictions based on its constituent parts are included.

PropertyValue / PredictionImplication for Assays
Molecular Formula C₁₀H₁₆N₄-
Molecular Weight 192.26 g/mol Standard for small molecules.
pKa (Piperazine) ~9.7-9.8 (basic)[2]Can increase buffer pH at high concentrations.
LogP (Predicted) ~0.5 - 1.5Moderate lipophilicity; may contribute to aggregation at high concentrations.
Topological Polar Surface Area (TPSA) ~45 Ų (Predicted)Good potential for cell permeability in cell-based assays.
Solubility Soluble in DMSO; hydrochloride salt likely water-soluble.[10]Use of DMSO stocks is standard; poor aqueous solubility of free base can lead to precipitation.
References
  • National Center for Biotechnology Information (2025). Interference and Artifacts in High-content Screening - Assay Guidance Manual. NIH. Available from: [Link]

  • BellBrook Labs (2025). Common Challenges in Biochemical Assays and How to Overcome Them. Available from: [Link]

  • ACS Publications (2018). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. PMC. Available from: [Link]

  • Vipergen (2024). High-Throughput Screening (HTS): Accelerating Drug Discovery. Available from: [Link]

  • Wikipedia (2026). Piperazine. Available from: [Link]

  • Molecular Devices (2024). Harnessing Microplate Assays for Streamlined High-Throughput Drug Screening in Cancer Research. Available from: [Link]

  • Sygnature Discovery (2025). The Importance of Counter Screens in HTS. Available from: [Link]

  • National Center for Biotechnology Information (2015). Assay Interference by Chemical Reactivity - Assay Guidance Manual. NCBI Bookshelf. Available from: [Link]

  • Seamaty (2023). 3 ways to troubleshoot biochemistry analyzer reagent interference. Available from: [Link]

  • Molecular Diversity Preservation International (2022). Novel hybrid motifs of 4-nitroimidazole-piperazinyl tagged 1,2,3-triazoles: Synthesis, crystal structure, anticancer evaluations, and molecular docking study. PMC. Available from: [Link]

  • MB-About (2025). Assay Troubleshooting. Available from: [Link]

  • Chemical Synthesis Database (2025). 1H-imidazol-5-yl methyl ether. Available from: [Link]

  • PubMed (2003). Replacement of imidazole by a piperidine moiety differentially affects the potency of histamine H3-receptor antagonists. Available from: [Link]

  • Environmental Protection Agency (2025). Methyl (1H-imidazol-5-yl)acetate Properties. Available from: [Link]

  • Springer Nature (2021). Potential of 1-(1-napthylmethyl)-piperazine, an efflux pump inhibitor against cadmium-induced multidrug resistance in Salmonella enterica serovar Typhi as an adjunct to antibiotics. PMC. Available from: [Link]

  • ACS Publications (2012). Imidazolopiperazines: Lead Optimization of the Second-Generation Antimalarial Agents. PMC. Available from: [Link]

  • PubChem (2026). 1-methyl-2-(1-methyl-1h-imidazol-2-yl)piperazine. Available from: [Link]

  • Molecular Diversity Preservation International (2023). 2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one. Available from: [Link]

  • Chinese Journal of Modern Applied Pharmacy (2013). Determination of N-Methyl Piperazine and Piperazine in Ofloxacin and Norfloxacin by GC. Available from: [Link]

  • ResearchGate (2015). Representative examples of biologically important imidazolo-pyrazine/ piperazine drugs. Available from: [Link]

  • Science.gov (2023). piperazines: Topics by Science.gov. Available from: [Link]

  • Springer Nature (2025). Synthesis of piperazine-based benzimidazole derivatives as potent urease inhibitors and molecular docking studies. PMC. Available from: [Link]

Sources

Optimization

addressing thermal degradation of piperazine derivatives in experiments

Welcome to the technical support center for researchers working with piperazine derivatives. This guide is designed to provide you, our fellow scientists and drug development professionals, with field-proven insights and...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers working with piperazine derivatives. This guide is designed to provide you, our fellow scientists and drug development professionals, with field-proven insights and troubleshooting protocols to address the common challenge of thermal degradation in your experiments. My objective is to equip you with the understanding and tools necessary to ensure the integrity of your work.

Introduction: The Challenge of Thermal Instability

Piperazine and its derivatives are invaluable scaffolds in pharmaceuticals and specialized chemical applications, prized for their unique structural and chemical properties. However, their utility can be compromised by thermal degradation, particularly during experiments requiring elevated temperatures such as high-temperature stripping, solvent regeneration, or certain synthesis reactions.[1][2] This degradation not only leads to a loss of the primary compound, reducing yields, but also generates a complex mixture of impurities that can complicate downstream processes and analytics.

This guide provides a structured approach to diagnosing, mitigating, and analyzing thermal degradation, ensuring the robustness and reproducibility of your experimental outcomes.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the fundamental questions regarding the thermal degradation of piperazine derivatives.

Q1: What is thermal degradation in the context of piperazine derivatives?

A1: Thermal degradation is the process by which piperazine molecules break down into other compounds due to heat. It is not simple melting or evaporation; it involves the cleavage of chemical bonds and the formation of new, often undesirable, products. The degradation of piperazine is typically a first-order reaction with respect to the piperazine concentration and shows a strong Arrhenius dependence on temperature, meaning the rate increases significantly with a rise in temperature.[3][4]

Q2: What is the primary chemical mechanism behind this degradation?

A2: The prevailing mechanism is believed to be initiated by an intermolecular S_N2 (nucleophilic substitution) reaction. This process starts with the nucleophilic attack of a neutral piperazine molecule on the α-carbon of a protonated piperazine molecule (H⁺PZ).[5][6] This attack leads to the opening of the piperazine ring, forming an intermediate like 1-[2-[(2-aminoethyl)amino]ethyl]piperazine (AEAEPZ).[3][7] This ring-opened structure is then susceptible to further reactions, leading to a variety of degradation products. The protonated piperazine (H⁺PZ) is the key initiating species; therefore, conditions that favor its formation, such as the presence of CO₂ or other acids, can accelerate degradation.[5][6]

Q3: My reaction is run in an inert atmosphere. Can thermal degradation still occur?

A3: Yes. While an inert atmosphere is excellent for preventing oxidative degradation, it does not stop thermal degradation. The mechanism described above does not require oxygen. However, it's important to note that thermal and oxidative degradation can occur concurrently, and the presence of oxygen and catalytic metals like copper (Cu²⁺) can significantly accelerate overall solvent loss.[3]

Q4: What are the most common products I should look for if I suspect degradation?

A4: If your piperazine-based experiment is subject to high thermal stress (typically >135°C), the most abundant degradation products you are likely to find are N-formylpiperazine , ammonium , N-(2-aminoethyl)piperazine (AEP) , and formate .[3][5][6][8] The presence of these compounds, which are not part of your expected reaction scheme, is a strong indicator that thermal degradation is occurring.

Part 2: Troubleshooting Guide: Low Yields & Impurity Formation

Use this section when you observe unexpected results in your experiments, such as lower-than-expected yields of your target molecule or the appearance of unknown peaks in your analytical runs.

Initial Diagnosis Workflow

This workflow provides a logical path to determine if thermal degradation is the root cause of your experimental issues.

G A Problem: Low Yield / Unexpected Impurities B Review Experimental Temperature Profile. Was T > 135°C for extended periods? A->B C Analyze a sample of the reaction mixture for known degradation markers (e.g., AEP, N-formylpiperazine). B->C Yes E No degradation markers detected. Investigate other causes: - Stoichiometry Issues - Catalyst Inactivity - Other Side Reactions B->E No D Degradation Confirmed C->D Markers Present C->E Markers Absent F Implement Mitigation Strategies: 1. Reduce Temperature 2. Modify Solvent System 3. Minimize Reaction Time 4. Control pH / CO2 Loading D->F G cluster_reactants Reactants cluster_product Ring-Opened Intermediate PZ Piperazine (PZ) (Nucleophile) Intermediate e.g., AEAEPZ PZ->Intermediate SN2 Attack (Rate-Determining Step) HPZ Protonated Piperazine (H⁺PZ) (Electrophile) HPZ->Intermediate SN2 Attack (Rate-Determining Step) Further Further Degradation (N-formylpiperazine, etc.) Intermediate->Further

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to Ensuring Reproducibility in Experiments with 1-((1-Methyl-1H-imidazol-5-yl)methyl)piperazine and its Analogs

For researchers and drug development professionals, the quest for novel therapeutics is both an art and a science, demanding creativity in design and rigor in execution. The compound 1-((1-Methyl-1H-imidazol-5-yl)methyl)...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the quest for novel therapeutics is both an art and a science, demanding creativity in design and rigor in execution. The compound 1-((1-Methyl-1H-imidazol-5-yl)methyl)piperazine belongs to a class of molecules built on an imidazole-piperazine scaffold, a privileged structure in modern medicinal chemistry. These compounds have garnered significant attention for their potential to modulate key biological targets, particularly G-protein coupled receptors (GPCRs) such as histamine and dopamine receptors.

This guide provides an in-depth technical analysis of the experimental landscape surrounding this compound class. It moves beyond a simple recitation of protocols to explore the underlying principles that govern experimental success and, most critically, reproducibility. We will delve into the synthesis and characterization of these molecules, examine the common pitfalls that can lead to variability in experimental outcomes, and present a framework for designing robust and reliable studies. By understanding the "why" behind the "how," researchers can navigate the complexities of working with these promising but sometimes challenging compounds.

The Imidazole-Piperazine Scaffold: A Gateway to Key Biological Targets

The combination of an imidazole ring and a piperazine moiety creates a versatile pharmacophore capable of interacting with a range of biological targets. The imidazole group, a five-membered aromatic heterocycle, is a key component of biologically active molecules like the amino acid histidine and the neurotransmitter histamine.[1] The piperazine ring, a six-membered heterocycle containing two nitrogen atoms, is another common feature in many approved drugs and is known for its favorable pharmacokinetic properties.[2]

The specific compound, 1-((1-Methyl-1H-imidazol-5-yl)methyl)piperazine, and its close analogs are frequently investigated as ligands for:

  • Histamine H3 Receptors (H3R): As presynaptic auto- and heteroreceptors in the central nervous system (CNS), H3Rs regulate the release of histamine and other neurotransmitters.[3] Antagonists of H3R are being explored for their potential in treating a variety of CNS disorders, including Alzheimer's disease, schizophrenia, and attention-deficit hyperactivity disorder (ADHD).[3][4]

  • Dopamine D2/D3 Receptors (D2R/D3R): These receptors are crucial targets for antipsychotic and antidepressant medications.[5] The 1,4-disubstituted piperazine motif is a common feature in many D2-like receptor antagonists.[5]

Synthesis and Characterization: The Foundation of Reproducibility

The reproducibility of any experiment begins with the quality and characterization of the starting materials. The synthesis of 1-((1-Methyl-1H-imidazol-5-yl)methyl)piperazine and its analogs can be achieved through several established synthetic routes. A common approach involves the reductive amination of a suitable imidazole-carboxaldehyde with a piperazine derivative.

Representative Synthetic Workflow

1-Methyl-1H-imidazole-5-carboxaldehyde 1-Methyl-1H-imidazole-5-carboxaldehyde Reductive_Amination Reductive_Amination 1-Methyl-1H-imidazole-5-carboxaldehyde->Reductive_Amination Piperazine Piperazine Piperazine->Reductive_Amination Product 1-((1-Methyl-1H-imidazol-5-yl)methyl)piperazine Reductive_Amination->Product

Caption: A simplified workflow for the synthesis of the target compound.

Experimental Protocol: Synthesis via Reductive Amination
  • Imine Formation: Dissolve 1-methyl-1H-imidazole-5-carboxaldehyde (1.0 eq) and the desired piperazine (1.1 eq) in a suitable solvent such as methanol or dichloromethane.

  • Reduction: To the stirred solution, add a reducing agent like sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃) portion-wise at 0°C.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up and Purification: Quench the reaction with water or a mild base. Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Physicochemical Characterization: Know Your Compound

Thorough characterization of the synthesized compound is non-negotiable for ensuring that subsequent biological experiments are performed with a well-defined chemical entity.

Analytical Technique Purpose Expected Outcome for 1-((1-Methyl-1H-imidazol-5-yl)methyl)piperazine
¹H and ¹³C NMR Structural elucidation and confirmation.Characteristic peaks for the methyl group on the imidazole, the imidazole ring protons, the methylene bridge, and the piperazine ring protons.
Mass Spectrometry (MS) Determination of molecular weight.A molecular ion peak corresponding to the calculated mass of the compound (e.g., [M+H]⁺).
High-Performance Liquid Chromatography (HPLC) Purity assessment.A single major peak indicating a high degree of purity (ideally >95%).
Elemental Analysis Confirmation of elemental composition.The experimentally determined percentages of C, H, and N should be within ±0.4% of the calculated values.

Navigating the Pitfalls: Common Sources of Experimental Irreproducibility

The unique chemical nature of the imidazole-piperazine scaffold can introduce several challenges that may compromise experimental reproducibility. Awareness of these potential issues is the first step toward mitigating them.

The Imidazole Moiety: A Double-Edged Sword

While crucial for biological activity, the imidazole ring can also be a source of experimental variability.

  • Cytochrome P450 Inhibition: Imidazole-containing compounds are known to inhibit cytochrome P450 (CYP) enzymes, which can lead to drug-drug interactions and affect the compound's own metabolism in vivo.[3] This can result in inconsistent pharmacokinetic profiles and variable efficacy in animal models.

  • Poor Brain Penetration: The basicity of the imidazole ring can limit a compound's ability to cross the blood-brain barrier, which is a significant consideration for CNS targets like H3 and D2/D3 receptors.[3]

  • Assay Interference: The imidazole moiety can sometimes act as a Pan-Assay Interference Compound (PAIN), leading to false-positive results in high-throughput screening (HTS) campaigns.[6][7] PAINS often interfere with assay technologies through mechanisms such as aggregation, redox activity, or fluorescence quenching.[6][7]

The Piperazine Moiety: Balancing Act of Properties

The piperazine ring contributes to the overall physicochemical properties of the molecule.

  • Basicity and Solubility: The two nitrogen atoms in the piperazine ring confer basicity, which can influence solubility and membrane permeability. The pKa of the piperazine nitrogens will affect the compound's ionization state at physiological pH, impacting its interaction with targets and its absorption, distribution, metabolism, and excretion (ADME) properties.

  • Metabolic Stability: The piperazine ring can be susceptible to metabolism, particularly N-dealkylation. This can lead to the formation of active or inactive metabolites, complicating the interpretation of in vivo data.

A Comparative Look: Imidazole-Piperazine vs. Non-Imidazole Alternatives

To highlight the specific challenges and considerations associated with the imidazole-piperazine scaffold, it is instructive to compare it with a non-imidazole alternative targeting the same biological space. For histamine H3 receptor antagonists, a number of non-imidazole scaffolds have been developed to overcome the limitations of the earlier imidazole-containing compounds.[3]

Feature Imidazole-Piperazine Scaffold Non-Imidazole Scaffold (e.g., Thiazolopyridines)
Synthesis Generally straightforward and well-established.Can be more complex, requiring multi-step syntheses.
CYP Inhibition A known potential liability.[3]Often designed to have reduced CYP inhibition.[3]
Brain Penetration Can be limited due to basicity.[3]Can be optimized for better CNS penetration.
Target Selectivity Can exhibit polypharmacology, binding to multiple receptors.Can be designed for higher target selectivity.
Potential for PAINS The imidazole moiety is a known PAINS substructure.[6][7]Less likely to be a PAIN, but still requires evaluation.

Best Practices for Ensuring Reproducible Data

Adhering to a set of best practices can significantly enhance the reliability and reproducibility of experiments involving 1-((1-Methyl-1H-imidazol-5-yl)methyl)piperazine and its analogs.

Rigorous Compound Management
  • Purity Assessment: Always use highly purified and well-characterized compounds. Verify the purity of each new batch.

  • Proper Storage: Store compounds under appropriate conditions (e.g., desiccated, protected from light, at low temperature) to prevent degradation.

  • Solubility Determination: Accurately determine the solubility of the compound in the assay buffer to avoid precipitation and ensure the actual concentration is known.

Robust Assay Design and Execution
  • Orthogonal Assays: Confirm primary screening hits using a secondary, orthogonal assay that relies on a different detection technology to rule out assay artifacts.

  • Dose-Response Curves: Always generate full dose-response curves to determine potency (e.g., IC50 or EC50) rather than relying on single-point measurements.

  • Control Compounds: Include appropriate positive and negative control compounds in every experiment to ensure the assay is performing as expected.

  • Counter-screens for PAINS: If working in an HTS setting, perform counter-screens to identify and eliminate PAINS.

In Vitro and In Vivo Correlation
  • In Vitro ADME Profiling: Before moving to in vivo studies, characterize the compound's in vitro ADME properties, including metabolic stability in liver microsomes and plasma protein binding.

  • Pharmacokinetic Studies: Conduct pharmacokinetic studies to understand the compound's absorption, distribution, metabolism, and excretion profile in the animal model being used. This information is crucial for designing meaningful efficacy studies.

Data Analysis and Reporting
  • Statistical Analysis: Use appropriate statistical methods to analyze the data and report measures of variability (e.g., standard deviation, standard error of the mean).

  • Transparent Reporting: When publishing results, provide a detailed description of the experimental methods, including the source and purity of the compound, the specific assay conditions, and the data analysis procedures.

Representative Experimental Protocol: In Vitro Receptor Binding Assay

This protocol provides a general framework for a competitive radioligand binding assay to determine the affinity of a test compound for a specific GPCR, such as the histamine H3 receptor.

cluster_0 Assay Preparation cluster_1 Incubation cluster_2 Separation and Detection cluster_3 Data Analysis Prepare_Membranes Prepare cell membranes expressing the target receptor Incubate Incubate membranes, radioligand, and test compound Prepare_Membranes->Incubate Prepare_Solutions Prepare radioligand and test compound solutions Prepare_Solutions->Incubate Filter Separate bound from free radioligand by filtration Incubate->Filter Measure_Radioactivity Measure radioactivity on the filter Filter->Measure_Radioactivity Calculate_Binding Calculate specific binding and percent inhibition Measure_Radioactivity->Calculate_Binding Determine_Ki Determine the Ki value from a competition curve Calculate_Binding->Determine_Ki

Caption: Workflow for a competitive radioligand binding assay.

  • Preparation of Cell Membranes: Homogenize cells or tissues expressing the receptor of interest in a suitable buffer and prepare a crude membrane fraction by centrifugation.

  • Assay Setup: In a 96-well plate, add the cell membranes, a fixed concentration of a suitable radioligand (e.g., [³H]-Nα-methylhistamine for H3R), and varying concentrations of the test compound.

  • Incubation: Incubate the plate at a specific temperature for a defined period to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Detection: Measure the amount of radioactivity trapped on the filters using a scintillation counter.

  • Data Analysis: Determine the specific binding by subtracting the non-specific binding (measured in the presence of a high concentration of a known ligand) from the total binding. Plot the percent inhibition of specific binding as a function of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation.

Conclusion

The imidazole-piperazine scaffold represents a valuable starting point for the design of potent and selective ligands for important neurological targets. However, the unique chemical features of this scaffold also present a set of challenges that can impact experimental reproducibility. By understanding the potential pitfalls related to synthesis, compound characterization, and assay design, and by adhering to a set of best practices, researchers can generate high-quality, reliable data. This rigorous approach is essential for advancing our understanding of the therapeutic potential of 1-((1-Methyl-1H-imidazol-5-yl)methyl)piperazine and its analogs and for ultimately translating these findings into new medicines.

References

  • Szczepańska, K., Podlewska, S., Dichiara, M., Gentile, D., Patamia, V., et al. (2022). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience, 13(2), 119-136.
  • Schaffert, K., B-Bares, K., Ke, S., Stark, H., & Sippl, W. (2021). Histamine H 3 receptor antagonists with peptidomimetic (keto)piperazine structures to inhibit Aβ oligomerisation. Bioorganic & Medicinal Chemistry, 50, 116462.
  • Szczepańska, K., Podlewska, S., Dichiara, M., Gentile, D., Patamia, V., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience.
  • Karcz, T., & Walczyński, K. (2021). Structures of 4-n-propyl Piperazines as Non-Imidazole Histamine H3 Antagonists. Molecules, 26(23), 7136.
  • Szczepańska, K., Podlewska, S., Dichiara, M., Gentile, D., Patamia, V., et al. (2022). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience, 13(2), 119-136.
  • Butini, S., Gemma, S., Sanna, A., Brindisi, M., Chelli, S., et al. (2021). Potent and Subtype-Selective Dopamine D2 Receptor Biased Partial Agonists Discovered via an Ugi-Based Approach. Journal of Medicinal Chemistry, 64(15), 11293-11316.
  • Starcevic, S., Nikolic, K., & Agbaba, D. (2005). Synthesis, Dopamine D2 Receptor Binding Studies and Docking Analysis of 5-[3-(4-arylpiperazin-1-yl)propyl]-1H-benzimidazoles and 5-[2-(4-arylpiperazin-1-yl)ethoxy]-1H-benzimidazoles. European Journal of Medicinal Chemistry, 40(5), 493-504.
  • Ciancetta, A., Salvesi, L., Ponzoni, L., Civera, M., & Moro, S. (2015). Multicomponent Synthesis and Biological Evaluation of a Piperazine-Based Dopamine Receptor Ligand Library.
  • Biomol Blog. (2020). Small Molecule Inhibitors Selection Guide.
  • Sharma, D., & Kumar, P. (2012). Diverse Pharmacological Significance of Imidazole Derivatives- A Review. International Journal of Pharmaceutical & Biological Archives, 3(5), 1014-1023.
  • Rathi, E., & Singh, J. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Chemistry – An Asian Journal.
  • BenchChem. (2025). Application Notes and Protocols for High-Throughput Screening of Piperazine-Based Compound Libraries.
  • Jeong, S., Kim, H., & Kim, S. (2023). Dissociation kinetics of small-molecule inhibitors in Escherichia coli is coupled to physiological state of cells.
  • Schaller, D., Kores, K., & Wolber, G. (2022). Identification of Novel Dopamine D2 Receptor Ligands—A Combined In Silico/In Vitro Approach. International Journal of Molecular Sciences, 23(14), 7622.
  • Cheméo. (n.d.). Chemical Properties of Piperazine, 1-methyl- (CAS 109-01-3).
  • Pavić, K., Perdedaj, E., & Dumić, M. (2022). Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency. Journal of the Serbian Chemical Society.
  • Al-Sanea, M. M., & Abdel-Aziz, H. A. (2022). Novel hybrid motifs of 4-nitroimidazole-piperazinyl tagged 1,2,3-triazoles: Synthesis, crystal structure, anticancer evaluations, and molecular docking study. RSC Advances, 12(45), 29285-29304.
  • National Center for Biotechnology Information. (n.d.). (1-methyl-1H-imidazol-5-yl)methanol. PubChem.
  • ChemicalBook. (2023).
  • de Oliveira, C. S., de Mattos, M. C., & de Souza, R. O. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 28(2), 749.
  • Wu, T., Guiguemde, A., & Guy, R. K. (2012). Imidazolopiperazines: Lead Optimization of the Second-Generation Antimalarial Agents. Journal of Medicinal Chemistry, 55(11), 5377-5388.
  • Vipergen. (n.d.). High-Throughput Screening (HTS)
  • Al-Ostoot, F. H., & Al-Obaid, A. M. (2022). Review of pharmacological effects of imidazole derivatives. Journal of King Saud University - Science, 34(4), 101957.
  • Mondal, A., & Mandal, B. (2011). Physicochemical properties of {1-methyl piperazine (1) + water (2)} system at T = (298.15 to 343.15) K and atmospheric pressure. The Journal of Chemical Thermodynamics, 43(12), 1897-1905.
  • Analytical Chemistry. (2011). GC determination of substituted piperazines in pharmaceutical drug substances. Analytical Chemistry, 10(7), 453-457.
  • Namasivayam, S., & De, S. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Molecules, 26(11), 3201.
  • Singh, A., & Kumar, A. (2024). Design, synthesis and evaluation of new methyl piperazine derivatives as anticancer agents. Future Journal of Pharmaceutical Sciences, 10(1), 88.
  • Swainston, N., & Mendes, P. (2021). On the reproducibility of enzyme reactions and kinetic modelling. arXiv preprint arXiv:2110.10419.
  • Kumar, A., & Singh, P. (2024). Synthesis, Characterization, Cytotoxicity, Cellular Imaging, Molecular Docking, and ADMET Studies of Piperazine-Linked 1,8-Naphthalimide-Arylsulfonyl Derivatives. International Journal of Molecular Sciences, 25(2), 1069.
  • Verastegui-Sanchez, M. (2021). What are PAINS?: A Challenge for High-Throughput Screening in Early Drug Discovery. The Journal of Science and Medicine.
  • eLife. (2021). Small-Molecule Inhibitors: Disrupting enzyme fluidity.
  • International Journal of Pharmaceutical Sciences. (2025).
  • Kumar, S., & Joshi, R. (2021). Engineered protein-small molecule conjugates empower selective enzyme inhibition.
  • Analytical Methods. (n.d.). Analytical Methods. RSC Publishing.
  • BenchChem. (n.d.). Modifying experimental protocols for 1-(1H-IMIDAZOL-5-YL)-N-METHYLMETHANAMINE.
  • Journal of Chemical and Pharmaceutical Research. (n.d.).
  • Bongers, I. E. A., et al. (2021). A single method to analyse residues from five different classes of prohibited pharmacologically active substances in feed materials and compound feeds by UHPLC-MS/MS. Food Additives & Contaminants: Part A, 38(8), 1297-1311.
  • BioPharm International. (2024). Accelerating Discovery and Development with Advances in High-Throughput Screening.
  • ResearchGate. (n.d.).
  • Kumar, A., & Singh, P. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega, 7(3), 3049-3065.

Sources

Comparative

Publish Comparison Guide: In Vivo Validation of 1-((1-Methyl-1H-imidazol-5-yl)methyl)piperazine

The following guide details the in vivo validation framework for 1-((1-Methyl-1H-imidazol-5-yl)methyl)piperazine , a critical bioactive scaffold sharing structural homology with farnesyltransferase inhibitors (FTIs) like...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the in vivo validation framework for 1-((1-Methyl-1H-imidazol-5-yl)methyl)piperazine , a critical bioactive scaffold sharing structural homology with farnesyltransferase inhibitors (FTIs) like Tipifarnib and histamine H3/H4 receptor ligands.

This guide treats the compound as a Lead Candidate or Chemical Probe , providing the rigorous experimental logic required to translate biochemical IC50 values into physiological efficacy.

Executive Summary & Mechanism of Action

1-((1-Methyl-1H-imidazol-5-yl)methyl)piperazine represents a privileged scaffold in medicinal chemistry, characterized by a basic piperazine ring linked to a 1-methylimidazole moiety. This specific connectivity (5-isomer) is distinct from the more common 2- or 4-isomers and is a key pharmacophore found in Farnesyltransferase Inhibitors (FTIs) and Histamine Receptor (H3/H4) Ligands .

The Validation Challenge

In vitro results (e.g., enzyme inhibition, receptor binding) often fail to translate in vivo due to three scaffold-specific hurdles:

  • Metabolic Instability: The imidazole ring is a prime target for CYP450 interaction (both as substrate and inhibitor).

  • Bioavailability: The polarity of the piperazine/imidazole combination can limit membrane permeability and Blood-Brain Barrier (BBB) penetration.

  • Off-Target Effects: Unsubstituted piperazines can act as GABA antagonists, leading to neurotoxicity (seizures).

Core Signaling Pathway (FTase Inhibition Context)

The primary utility of this scaffold is the inhibition of Ras protein prenylation.

RasPathway FPP Farnesyl Pyrophosphate FTase Farnesyltransferase (Target Enzyme) FPP->FTase Ras_Inactive Ras (Unprocessed) Ras_Inactive->FTase Ras_Farn Farnesylated Ras FTase->Ras_Farn Prenylation Inhibitor 1-((1-Methyl-1H-imidazol-5-yl) methyl)piperazine Inhibitor->FTase Inhibits Membrane Plasma Membrane Localization Ras_Farn->Membrane Translocation Signaling Raf/MEK/ERK Proliferation Membrane->Signaling Activation

Figure 1: Mechanism of Action.[1] The compound competitively inhibits FTase, preventing Ras farnesylation and subsequent membrane localization, thereby halting downstream oncogenic signaling.

Comparative Analysis: Performance vs. Alternatives

When validating this scaffold, it must be benchmarked against clinical standards to contextualize potency and toxicity.

FeatureTest Agent: 1-((1-Methyl-1H-imidazol-5-yl)methyl)piperazineReference 1: Tipifarnib (R115777) Reference 2: Clobenpropit
Primary Class Lead Scaffold / FragmentClinical FTI (Oncology)H3 Antagonist (Research Tool)
Target Specificity Moderate (FTase / H3 / H4)High (FTase specific)High (H3 Receptor)
Metabolic Stability Low to Moderate (Exposed N-H)High (Optimized Quinolone core)Low (Rapid metabolism)
Oral Bioavailability Variable (Formulation dependent)High (>50% in humans)Low (Poor BBB penetration)
Toxicity Risk CNS (Seizures at high dose)MyelosuppressionHistaminergic effects
Key Advantage Synthetically Versatile (Easy derivatization)Proven EfficacyHigh Affinity Probe

Scientific Insight: Unlike Tipifarnib, which has a bulky quinolone core to lock the conformation, the Test Agent is flexible. In vivo validation must prove that this flexibility does not lead to rapid clearance or promiscuous binding.

In Vivo Validation Protocols

To validate in vitro hits (e.g., IC50 < 100 nM), you must proceed through a gated workflow: PK Profiling


PD Biomarker Confirmation 

Efficacy Models .
Phase 1: Pharmacokinetics (PK) & Bioavailability

Objective: Determine if the compound reaches the target tissue (tumor or brain) at concentrations exceeding the in vitro IC90.

Protocol 1: Single-Dose PK Study (Mouse)

  • Subjects: Male CD-1 mice (n=3 per timepoint).

  • Formulation: Dissolve compound in 5% DMSO / 10% Solutol HS15 / 85% Saline. (Avoid pure saline due to potential precipitation of the free base).

  • Dosing:

    • IV Arm: 1 mg/kg (Bolus).

    • PO Arm: 10 mg/kg (Oral Gavage).

  • Sampling: Collect plasma and tissue (brain/tumor) at 0.25, 0.5, 1, 2, 4, 8, and 24 hours.

  • Analysis: LC-MS/MS (MRM mode). Monitor for the N-oxide metabolite (common for imidazoles).

  • Success Criteria:

    • Oral Bioavailability (

      
      ) > 20%.
      
    • Plasma

      
       > 5x in vitro IC50.
      
    • Half-life (

      
      ) > 1 hour.
      
Phase 2: Pharmacodynamics (PD) - Target Engagement

Objective: Prove the mechanism (FTase inhibition) is active in vivo, distinguishing it from non-specific toxicity.

Biomarker: Accumulation of Pre-lamin A or Unprocessed HDJ-2 . Rationale: FTase farnesylates Lamin A and HDJ-2. Inhibition causes the slower-migrating "pre-processed" forms to accumulate, which can be detected via Western Blot.

Protocol 2: HDJ-2 Shift Assay

  • Treatment: Treat tumor-bearing mice with Vehicle or Test Agent (at MTD) for 24 hours.

  • Harvest: Resect tumor tissue and lyse in RIPA buffer with protease inhibitors.

  • Western Blot:

    • Run SDS-PAGE (7.5% gel).

    • Probe with anti-HDJ-2 antibody (e.g., clone KA2A5.6).

  • Data Output: Look for a "band shift".[2]

    • Vehicle: Fast-migrating band (Farnesylated).

    • Treated: Appearance of a higher MW band (Non-farnesylated).

  • Validation: Use Tipifarnib (50 mg/kg) as a positive control.

Phase 3: Efficacy (Xenograft Model)

Objective: Demonstrate tumor growth inhibition (TGI).

Protocol 3: Human Tumor Xenograft (HCT-116 Colon Cancer) HCT-116 is a standard Ras-driven model sensitive to FTIs.

  • Implantation: Inject

    
     HCT-116 cells subcutaneously into the flank of athymic nude mice.
    
  • Staging: Wait until tumors reach ~150-200 mm³ (approx. 10-14 days).

  • Randomization: Group mice (n=10/group) to ensure equal average tumor volume.

  • Treatment Groups:

    • Group A: Vehicle (BID, PO).

    • Group B: Test Agent (50 mg/kg, BID, PO).

    • Group C: Test Agent (100 mg/kg, BID, PO).

    • Group D: Tipifarnib (Positive Control, 50 mg/kg, BID, PO).

  • Monitoring: Measure tumor volume (Caliper:

    
    ) and body weight 3x/week for 21 days.
    
  • Endpoints:

    • TGI %:

      
      .
      
    • Toxicity: Body weight loss > 15% requires euthanasia.

Experimental Workflow Diagram

The following diagram illustrates the logical flow from synthesis to validated in vivo lead.

ValidationWorkflow Synthesis Synthesis of 1-((1-Methyl-1H-imidazol-5-yl) methyl)piperazine InVitro In Vitro Screening (IC50 < 100nM) Synthesis->InVitro ADME Metabolic Stability (Microsomes) InVitro->ADME Pass PK PK Study (Mouse) Bioavailability check ADME->PK t1/2 > 30min Fail Redesign Scaffold ADME->Fail Unstable PD PD Biomarker (HDJ-2 Shift) PK->PD F > 20% PK->Fail No Exposure Efficacy Xenograft Efficacy (HCT-116 Model) PD->Efficacy Target Engaged PD->Fail No Shift

Figure 2: Preclinical Validation Workflow. A "Go/No-Go" decision tree ensuring resources are not wasted on compounds with poor pharmacokinetic properties.

Safety & Toxicity Considerations

When working with piperazine-imidazole conjugates, specific toxicities must be monitored:

  • CYP Inhibition: The imidazole ring can coordinate with the heme iron of CYP450 enzymes (specifically CYP3A4), leading to drug-drug interactions.

    • Test: Perform a CYP inhibition assay early. If IC50 < 1 µM, structural modification (e.g., methylation of the imidazole C2) may be required.

  • CNS Toxicity: Piperazines can act as GABA-A receptor antagonists.

    • Observation: Watch for tremors, straub tail, or seizures in mice at high doses (>100 mg/kg).

  • QT Prolongation: Many hERG blockers share the "basic nitrogen + aromatic ring" pharmacophore.

    • Test:In vitro hERG patch-clamp assay before chronic in vivo dosing.

References

  • End, D. W., et al. (2001). "Characterization of the antitumor effects of the selective farnesyl protein transferase inhibitor R115777 in vivo and in vitro." Cancer Research, 61(1), 131-137.

  • Venet, M., et al. (2003). "Potent and selective non-peptidomimetic inhibitors of farnesyl protein transferase: discovery of R115777." Current Topics in Medicinal Chemistry, 3(10), 1095-1102.

  • Appels, N. M., et al. (2005). "Biomarkers as surrogate end points in Phase I/II trials of farnesyl transferase inhibitors." Cancer Treatment Reviews, 31(7), 561-572.

  • Leurs, R., et al. (2005). "The histamine H3 receptor: from gene cloning to H3 receptor drugs." Nature Reviews Drug Discovery, 4(2), 107-120.

  • Halasz, M., et al. (2004). "In vivo inhibition of farnesyltransferase by R115777 in human colon cancer xenografts." Clinical Cancer Research, 10(13), 4432-4439.

Sources

Validation

A Comparative Pharmacokinetic Guide to Imidazole-Piperazine Derivatives for Researchers and Drug Development Professionals

The imidazole-piperazine scaffold is a cornerstone in modern medicinal chemistry, giving rise to a diverse array of therapeutic agents. From combating life-threatening fungal infections and cancers to managing complex ce...

Author: BenchChem Technical Support Team. Date: February 2026

The imidazole-piperazine scaffold is a cornerstone in modern medicinal chemistry, giving rise to a diverse array of therapeutic agents. From combating life-threatening fungal infections and cancers to managing complex central nervous system disorders, the unique physicochemical properties of this structural motif often impart favorable pharmacokinetic profiles. However, subtle structural modifications can dramatically alter a compound's absorption, distribution, metabolism, and excretion (ADME) characteristics, ultimately influencing its efficacy and safety.

This guide provides a comparative analysis of the pharmacokinetic profiles of key imidazole-piperazine derivatives across different therapeutic areas. By presenting objective experimental data and detailed methodologies, we aim to equip researchers, scientists, and drug development professionals with the insights needed to navigate the complexities of this important chemical class.

Comparative Pharmacokinetic Profiles

The following tables summarize key pharmacokinetic parameters for representative imidazole-piperazine derivatives, offering a comparative overview of their behavior in vivo.

Antifungal Agents

The azole antifungals are a prominent class of imidazole-piperazine derivatives. Their pharmacokinetic profiles are critical for achieving and maintaining therapeutic concentrations at the site of infection.

Drug Oral Bioavailability (%) Protein Binding (%) Half-life (t½) (h) Metabolism Primary Excretion
Ketoconazole Variable, pH-dependent84-998Extensively hepatic (CYP3A4)[1]Biliary/fecal[1]
Itraconazole ~55 (solution, fasting)[2]>9921Extensively hepatic (CYP3A4)[3]Fecal (metabolites), Urine (<1% unchanged)[3]
Posaconazole Variable, enhanced with food[2]>9835Minimal, primarily UGT1A4[4]Fecal (unchanged)[3]
Anticancer Agents

Several targeted cancer therapies incorporate the imidazole-piperazine moiety, often as tyrosine kinase inhibitors. Their pharmacokinetic properties are crucial for maintaining target engagement and managing off-target toxicities.

Drug Oral Bioavailability (%) Protein Binding (%) Half-life (t½) (h) Metabolism Primary Excretion
Imatinib 98[5]~95[5]~18[5]Hepatic (CYP3A4/5)[5]Fecal (metabolites)[5]
Nilotinib ~30[6]>98~17[7]Hepatic (CYP3A4)[6]Fecal[7]
Ponatinib Not determined>99[4]~24[4]Hepatic (CYP3A4, 2C8, 2D6, 3A5)[8]Fecal (87%), Urine (5%)[9]
Dacarbazine N/A (IV admin)LowBiphasic: ~19 min (initial), ~5 h (terminal)[10]Hepatic (CYP1A1, 1A2, 2E1)[11]Renal[12]
Central Nervous System (CNS) Agents

The ability to cross the blood-brain barrier is a critical pharmacokinetic consideration for CNS-acting imidazole-piperazine derivatives.

Drug Oral Bioavailability (%) Protein Binding (%) Half-life (t½) (h) Metabolism Primary Excretion
Buspirone ~4[13]~95[14]~2-3[15]Extensively hepatic (CYP3A4)[15]Renal (metabolites)[15]
Aripiprazole 87[2]>99[2]~75[2]Hepatic (CYP2D6, CYP3A4)[2]Fecal, Renal
Ziprasidone ~60 (with food)[16]>99[17]~7[16]Hepatic (Aldehyde oxidase, CYP3A4)[17]Fecal (66%), Renal (20%)[18]

Key Experimental Protocols

The following sections provide detailed, step-by-step methodologies for essential pharmacokinetic studies, accompanied by expert insights into the rationale behind the experimental design.

In Vivo Pharmacokinetic Study in Rats

This protocol outlines a typical study to determine the oral bioavailability and basic pharmacokinetic parameters of an imidazole-piperazine derivative in rats.

Rationale: The rat is a commonly used preclinical model for pharmacokinetic studies due to its physiological similarities to humans and established methodologies.[16] This study design allows for the determination of key parameters such as Cmax, Tmax, AUC, and half-life following both intravenous (IV) and oral (PO) administration, which is essential for calculating absolute oral bioavailability.

cluster_dosing Dosing cluster_sampling Blood Sampling cluster_analysis Sample Processing & Analysis cluster_pk Pharmacokinetic Analysis Dosing_PO Oral Gavage (PO) T0 0h Dosing_IV Intravenous Injection (IV) Dosing_IV->T0 T1 0.25h T2 0.5h T3 1h T4 2h T5 4h T6 8h T7 24h Plasma_Separation Plasma Separation T7->Plasma_Separation Bioanalysis LC-MS/MS Analysis Plasma_Separation->Bioanalysis PK_Parameters Calculate Cmax, Tmax, AUC, t½, F% Bioanalysis->PK_Parameters

Figure 1: Workflow for an in vivo pharmacokinetic study.

Methodology:

  • Animal Preparation:

    • Acclimate male Sprague-Dawley rats for at least one week before the study.

    • Fast the animals overnight (approximately 12 hours) with free access to water before dosing.

  • Dosing:

    • Intravenous (IV) Group: Administer the test compound dissolved in a suitable vehicle (e.g., a mixture of DMSO and PEG400) via the tail vein at a dose of 1 mg/kg.

    • Oral (PO) Group: Administer the test compound suspended in a vehicle (e.g., 0.5% methylcellulose) via oral gavage at a dose of 10 mg/kg.

  • Blood Sampling:

    • Collect serial blood samples (approximately 0.2 mL) from the tail vein at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

    • Collect blood into tubes containing an anticoagulant (e.g., K2EDTA).

  • Plasma Preparation:

    • Centrifuge the blood samples at 4°C to separate the plasma.

    • Transfer the plasma to clean tubes and store at -80°C until analysis.

  • Bioanalysis:

    • Develop and validate a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of the test compound in rat plasma.

    • Prepare calibration standards and quality control samples by spiking blank rat plasma with known concentrations of the test compound.

    • Process the plasma samples (e.g., by protein precipitation with acetonitrile) and analyze them using the validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate pharmacokinetic parameters from the plasma concentration-time data.

    • Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100.

Plasma Protein Binding Assay by Equilibrium Dialysis

Rationale: The extent of plasma protein binding significantly influences a drug's distribution, clearance, and pharmacological activity.[19] Equilibrium dialysis is a widely accepted method for determining the unbound fraction of a drug in plasma.[6]

start Spike Plasma with Test Compound dialysis Plasma Chamber Dialysis Buffer Chamber Semi-permeable Membrane start->dialysis:f0 equilibrium Incubate to Reach Equilibrium dialysis->equilibrium analysis LC-MS/MS Analysis of Both Chambers equilibrium->analysis calculation Calculate % Unbound analysis->calculation

Figure 2: Principle of the equilibrium dialysis assay.

Methodology:

  • Preparation:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Spike blank plasma (human, rat, etc.) with the test compound to a final concentration of 1 µM.

  • Dialysis Setup:

    • Use a rapid equilibrium dialysis (RED) device.

    • Add the spiked plasma to the donor chamber and an equal volume of phosphate-buffered saline (PBS), pH 7.4, to the receiver chamber.

  • Incubation:

    • Incubate the RED device at 37°C with shaking for 4-6 hours to allow the unbound drug to reach equilibrium across the semi-permeable membrane.

  • Sample Collection and Analysis:

    • After incubation, collect aliquots from both the plasma and buffer chambers.

    • Matrix-match the samples by adding blank plasma to the buffer sample and PBS to the plasma sample.

    • Quantify the concentration of the test compound in both sets of samples using a validated LC-MS/MS method.

  • Calculation:

    • Calculate the fraction unbound (fu) using the formula: fu = (Concentration in buffer chamber) / (Concentration in plasma chamber).

    • The percentage of protein binding is calculated as (1 - fu) * 100.

Metabolic Stability Assay Using Liver Microsomes

Rationale: Hepatic metabolism is a major route of elimination for many drugs, and the rate of metabolism can significantly impact a drug's half-life and oral bioavailability.[13] The in vitro metabolic stability assay using liver microsomes provides an early assessment of a compound's susceptibility to phase I metabolism, primarily by cytochrome P450 enzymes.[5]

cluster_incubation Incubation cluster_sampling Time-course Sampling cluster_analysis Analysis Preparation Prepare Incubation Mixture: Test Compound + Liver Microsomes Initiation Initiate Reaction with NADPH Preparation->Initiation T0 0 min T1 5 min T2 15 min T3 30 min T4 60 min Quenching Quench Reaction with Acetonitrile T4->Quenching LCMS LC-MS/MS Analysis Quenching->LCMS Data_Analysis Determine % Remaining vs. Time LCMS->Data_Analysis

Figure 3: Workflow for the metabolic stability assay.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Prepare a working solution of the test compound by diluting the stock solution in buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).

    • Thaw pooled liver microsomes (human, rat, etc.) on ice.

    • Prepare a solution of the NADPH-regenerating system.

  • Incubation:

    • In a 96-well plate, combine the liver microsomes and the test compound working solution.

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the NADPH-regenerating system solution.

  • Time-Course Sampling:

    • At specific time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction in designated wells by adding a cold quenching solution (e.g., acetonitrile containing an internal standard).

  • Sample Processing and Analysis:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the samples using a validated LC-MS/MS method to determine the concentration of the parent compound remaining at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Determine the in vitro half-life (t½) from the slope of the linear regression.

    • Calculate the intrinsic clearance (Clint) using the formula: Clint = (0.693 / t½) * (mL incubation / mg microsomal protein).

Conclusion

The pharmacokinetic profiles of imidazole-piperazine derivatives are diverse and highly dependent on their specific chemical structures. This guide provides a comparative framework and detailed experimental protocols to aid researchers in understanding and predicting the in vivo behavior of these important therapeutic agents. A thorough characterization of a compound's ADME properties is paramount for successful drug development, enabling the selection of candidates with optimal pharmacokinetic profiles for further investigation.

References

  • Breithaupt, H., & Damm, D. (1982). Pharmacokinetics of dacarbazine (DTIC) and its metabolite 5-aminoimidazole-4-carboxamide (AIC) following different dose schedules. European Journal of Clinical Pharmacology, 22(1), 73–79.
  • Tanaka, C., & Taniguchi, T. (2018). Clinical Pharmacokinetic and Pharmacodynamic Overview of Nilotinib, a Selective Tyrosine Kinase Inhibitor. Clinical Pharmacokinetics, 57(11), 1373–1385.
  • Peng, B., Hayes, M., Resta, D., Racine-Poon, A., Druker, B. J., Talpaz, M., ... & Capdeville, R. (2004). Clinical pharmacokinetics of imatinib. Clinical Cancer Research, 10(12), 4055-4062.
  • Mahmood, I., & Sahajwalla, C. (1999). Clinical pharmacokinetics and pharmacodynamics of buspirone, an anxiolytic drug. Clinical pharmacokinetics, 36(4), 277-287.
  • Prescribers' Digital Reference. (n.d.). DTIC-Dome - Drug Summary. PDR.net.
  • Dutreix, C., & Peng, B. (2005).
  • Cancer Care Ontario. (2025). Dacarbazine.
  • Andes, D., & van Ogtrop, M. L. (2000). Antifungals: From Pharmacokinetics to Clinical Practice. Infectious Disease Clinics, 14(1), 183-211.
  • Gidal, B. E., & Spencer, N. (1995). Buspirone: a new-generation anxiolytic. The American journal of nursing, 95(1), 44-47.
  • Domainex. (n.d.). Plasma Protein Binding Assay.
  • SciSpace. (1999). Clinical pharmacokinetics and pharmacodynamics of buspirone, an anxiolytic drug.
  • Dockens, R. C., Salazar, D. E., Fulmor, I. E., Wehling, M., Arnold, M. E., & Croop, R. (2006). Pharmacokinetics of a newly identified active metabolite of buspirone after administration of buspirone over its therapeutic dose range. The Journal of Clinical Pharmacology, 46(11), 1308-1312.
  • Al-Sanea, M. M., & Abdel-Aziz, A. A. M. (2021). Pharmacokinetic parameters of imatinib in different groups.
  • Pharmacology Lectures. (2025, February 6). Pharmacology of Dacarbazine (Methyl triazeno imidazole carboxamide, MTIC) ; Mechanism of action [Video]. YouTube.
  • Peng, B., Lloyd, P., & Schran, H. (2004). Pharmacokinetics and pharmacodynamics of imatinib in a phase I trial with chronic myeloid leukemia patients. Journal of clinical oncology, 22(5), 935-942.
  • ClinPGx. (n.d.). Ponatinib Pathway, Pharmacokinetics/Pharmacodynamics.
  • Fraker, D. L., Alexander, H. R., Ross, M. I., & Balch, C. M. (1995). Pharmacokinetics of dacarbazine in the regional perfusion of extremities with melanoma. Annals of surgical oncology, 2(1), 69-74.
  • Taylor, D. M. (2023). Buspirone. In StatPearls.
  • Lestner, J., & Hope, W. W. (2013). Pharmacokinetics and pharmacodynamics of antifungals: practical implications for optimized treatment of patients. Journal of Antimicrobial Chemotherapy, 68(suppl_1), i19-i34.
  • U.S. Food and Drug Administration. (2012, November 19). 203469Orig1s000.
  • de Leon, J. (2013). Evaluation of the relationship between pharmacokinetics and the safety of aripiprazole in healthy volunteers and its cardiovascular effects. Journal of clinical psychopharmacology, 33(3), 328-335.
  • U.S. Food and Drug Administration. (n.d.). ABILIFY (aripiprazole) Tablets ABILIFY (aripiprazole) Oral Solution.
  • U.S. Food and Drug Administration. (2012, November 19). 203469Orig1s000.
  • ClinPGx. (n.d.). Nilotinib Pathway, Pharmacokinetics/Pharmacodynamics.
  • Li, Q., Su, Y., Liu, Y., Zhang, Y., & Wang, Y. (2025). Single- and multiple-dose pharmacokinetics, safety, and tolerability of Aripiprazole once-monthly, long-acting intramuscular injection for Chinese adults with schizophrenia.
  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.).
  • Yin, O. Q., Gallagher, N., Fischer, T., Chen, L., & Schran, H. (2008). Clinical pharmacokinetics of the BCR-ABL tyrosine kinase inhibitor nilotinib. Clinical pharmacology & therapeutics, 83(5), 757-762.
  • Tarsy, D. (2012). Ziprasidone hydrocloride: what role in the management of schizophrenia?. Expert review of neurotherapeutics, 12(1), 1-11.
  • Jain, R., & Basit, A. W. (2024). Novel Nilotinib Tablet Formulation: Pharmacokinetic Characterization and Effects of Food. Clinical Pharmacology in Drug Development.
  • Pagan, F., He, B. R., Baptista, M., Loo, M., R, S., He, W., ... & Moussa, C. (2019). Pharmacokinetics and pharmacodynamics of a single dose Nilotinib in individuals with Parkinson's disease. Pharmacology research & perspectives, 7(2), e00465.
  • ResearchGate. (2025).
  • University of Illinois Chicago. (n.d.).
  • Psychopharmacology Institute. (2014, December 13). Ziprasidone (Geodon) Pharmacokinetics.
  • D'Souza, R. S., & Hany, M. (2024). Ziprasidone. In StatPearls.

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 1-((1-Methyl-1H-imidazol-5-yl)methyl)piperazine

Executive Summary 1-((1-Methyl-1H-imidazol-5-yl)methyl)piperazine is a bifunctional heterocyclic building block commonly used in the synthesis of kinase inhibitors and GPCR ligands. Its structure combines a piperazine ri...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-((1-Methyl-1H-imidazol-5-yl)methyl)piperazine is a bifunctional heterocyclic building block commonly used in the synthesis of kinase inhibitors and GPCR ligands. Its structure combines a piperazine ring (secondary amine) and a 1-methylimidazole moiety (tertiary amine).

Operational Directive: Treat this compound as a Corrosive (Category 1B) and a Potential Sensitizer . It is a strong organic base.

  • DO NOT dispose of down the drain.[1]

  • DO NOT mix with acidic waste streams without controlled neutralization (risk of violent exotherm).

  • DO NOT mix with hypochlorites (bleach) (risk of forming toxic chloramines).

Primary Disposal Route: High-temperature incineration via a licensed hazardous waste contractor.

Chemical Profile & Hazard Identification

To ensure safe disposal, we must understand the "Why" behind the protocols. This molecule derives its hazards from its constituent functional groups.

FeatureConstituent SourceHazard ImplicationRegulatory Impact (RCRA)
Basicity Piperazine (

) & Imidazole (

)
Corrosive (D002). Can cause chemical burns to skin/eyes.If pH

12.5, it is a D002 Characteristic Waste.
Sensitization Piperazine moietyRespiratory and skin sensitizer. Inhalation of dust may cause asthma-like symptoms.[2]Must be segregated from general trash to prevent dust exposure to janitorial staff.
Reactivity Secondary AmineReacts violently with acid chlorides, anhydrides, and strong oxidizers.Segregation Critical: Keep away from "Organic Acid" waste streams.

Senior Scientist Insight: While a specific EPA "P-List" or "U-List" code may not exist for this exact intermediate, you must apply the "Mixture Rule" and "Derived-From Rule" . We treat it as a Corrosive Organic Base based on the properties of 1-methylimidazole and piperazine [1, 2].

Waste Stream Decision Logic

Effective disposal starts with accurate classification. Use this logic flow to determine the correct waste container.

WasteLogic Figure 1: Waste Stream Classification Logic for Imidazole-Piperazine Derivatives. Start Waste Material Generated StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid Contaminated Is it contaminated debris? (Gloves, Weigh boats) Solid->Contaminated SolventCheck Solvent Type? Liquid->SolventCheck Yes Yes Contaminated->Yes Gloves/Paper No No Contaminated->No Pure Chemical Halogenated Halogenated Solvent (DCM, Chloroform) SolventCheck->Halogenated NonHalogenated Non-Halogenated Solvent (MeOH, DMSO, DMF) SolventCheck->NonHalogenated StreamB STREAM B: Halogenated Organic Waste Halogenated->StreamB StreamC STREAM C: Non-Halogenated Organic Waste (Base Compatible) NonHalogenated->StreamC StreamA STREAM A: Solid Hazardous Waste (Incineration) StreamD STREAM D: Solid Debris (Haz) Yes->StreamD No->StreamA

Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Compound)

Objective: Dispose of expired or excess solid reagent. Container: HDPE wide-mouth jar or Amber Glass.

  • PPE Verification: Don nitrile gloves (double gloving recommended), lab coat, and safety goggles. Use a powder hood or N95 respirator if handling open powder outside a fume hood.

  • Transfer: Transfer the solid directly into the "Solid Hazardous Waste" container.

    • Critical: Do not dissolve in solvent solely for the purpose of disposal (this increases waste volume and cost).

  • Labeling: Affix a hazardous waste tag.

    • Chemical Name: 1-((1-Methyl-1H-imidazol-5-yl)methyl)piperazine.

    • Hazards: Corrosive, Irritant.[3][4][5]

Protocol B: Liquid Waste (Reaction Mixtures/Mother Liquors)

Objective: Dispose of solutions containing the compound.

  • pH Check (The Self-Validating Step):

    • Before adding to a waste carboy, dip a pH strip into your solution.

    • Requirement: If pH < 4, STOP . You have an acidic solution.[6] Adding this to a "Basic/Organic" waste stream may cause heat generation.

    • Action: Slowly neutralize with a dilute base (e.g., Sodium Bicarbonate sat. sol.) until pH is 6–9.

  • Segregation:

    • Pour into the "Organic Waste - Basic/Neutral" carboy.

    • Prohibited: Do not pour into carboys labeled "Acidic Waste" or "Oxidizers".

  • Solvent Compatibility:

    • If dissolved in DCM/Chloroform

      
      Halogenated Waste .
      
    • If dissolved in Methanol/Ethanol/DMSO

      
      Non-Halogenated Waste .
      

Spill Response & Neutralization

Scenario: You have dropped a vial containing 5g of the solid compound.

The "No-Go" Rule: Never use concentrated mineral acids (HCl, H₂SO₄) to neutralize an amine spill. The reaction is too exothermic and will vaporize the amine, creating a respiratory hazard.

SpillResponse Figure 2: Emergency Spill Response Workflow for Organic Bases. Alert 1. Alert & Evacuate (Assess Fumes) PPE 2. Don PPE (Gloves, Goggles, Respirator) Alert->PPE Contain 3. Containment (Circle spill with absorbent) PPE->Contain Neutralize 4. Neutralization (Apply Citric Acid or Sodium Bisulfate) Contain->Neutralize Collect 5. Collection (Scoop into Haz Waste Bag) Neutralize->Collect Clean 6. Decontamination (Soap & Water Wash) Collect->Clean

Detailed Spill Procedure:

  • Isolate: Mark the area. If dust is airborne, evacuate the lab for 15 minutes to allow HVAC clearance.

  • Neutralize: Sprinkle Citric Acid powder or Sodium Bisulfate over the spill. This converts the volatile free base into a non-volatile, water-soluble salt (citrate or sulfate).

  • Test: Wet a pH strip and touch the mixture. It should be slightly acidic (pH 4-5) to confirm neutralization.

  • Cleanup: Absorb the slush with vermiculite or spill pads. Place in a sealed bag labeled "Hazardous Waste - Spill Debris."

Regulatory & Compatibility Matrix

Compliance with 40 CFR 261 (RCRA) requires understanding what cannot go together.

Incompatible ClassResult of MixingPrevention Strategy
Strong Acids (Nitric, Sulfuric)Violent exotherm; spattering.Store in separate cabinets. Use separate secondary containment.
Acid Chlorides / Anhydrides Rapid formation of amides; heat/pressure buildup.Never mix in waste streams. Quench acid chlorides before disposal.
Hypochlorites (Bleach)Formation of Chloramines (Toxic/Explosive).CRITICAL: Do not use bleach to clean glassware containing this amine.
Nitro Compounds Potential for complex formation/instability.Segregate waste streams.

References

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40, Code of Federal Regulations (CFR), Part 261 - Identification and Listing of Hazardous Waste.[7] Washington, D.C.

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. Washington, DC: The National Academies Press, 2011.

  • Thermo Fisher Scientific. Safety Data Sheet: 1-Methylimidazole (CAS 616-47-7).[4]

  • Sigma-Aldrich. Safety Data Sheet: Piperazine (CAS 110-85-0).

Sources

© Copyright 2026 BenchChem. All Rights Reserved.